molecular formula C22H23F4N5O B10831968 GFB-12811

GFB-12811

Número de catálogo: B10831968
Peso molecular: 449.4 g/mol
Clave InChI: GHNYLVIESIGHDJ-OAQYLSRUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

GFB-12811 is a useful research compound. Its molecular formula is C22H23F4N5O and its molecular weight is 449.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C22H23F4N5O

Peso molecular

449.4 g/mol

Nombre IUPAC

(1R)-1-[7-[[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]amino]-1,6-naphthyridin-2-yl]-1-(1-methylpiperidin-4-yl)ethanol

InChI

InChI=1S/C22H23F4N5O/c1-21(32,14-5-7-31(2)8-6-14)18-4-3-13-11-28-20(10-16(13)29-18)30-17-9-19(22(24,25)26)27-12-15(17)23/h3-4,9-12,14,32H,5-8H2,1-2H3,(H,27,28,30)/t21-/m1/s1

Clave InChI

GHNYLVIESIGHDJ-OAQYLSRUSA-N

SMILES isomérico

C[C@@](C1CCN(CC1)C)(C2=NC3=CC(=NC=C3C=C2)NC4=CC(=NC=C4F)C(F)(F)F)O

SMILES canónico

CC(C1CCN(CC1)C)(C2=NC3=CC(=NC=C3C=C2)NC4=CC(=NC=C4F)C(F)(F)F)O

Origen del producto

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Mechanism of Action of GFB-12811, a Highly Selective CDK5 Inhibitor

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a potent and highly selective inhibitor of Cyclin-Dependent Kinase 5 (CDK5). The content herein is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

This compound is a small molecule inhibitor that selectively targets the ATP-binding pocket of CDK5, a proline-directed serine/threonine kinase. Unlike canonical CDKs, CDK5 is not directly involved in cell cycle regulation but plays a crucial role in various cellular processes, particularly in neuronal development and function. Dysregulation of CDK5 activity has been implicated in the pathogenesis of several diseases, including neurodegenerative disorders and Autosomal Dominant Polycystic Kidney Disease (ADPKD)[1]. This compound exerts its therapeutic effect by potently and selectively inhibiting the kinase activity of CDK5, thereby modulating downstream signaling pathways involved in disease progression.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, including its inhibitory activity, selectivity against other kinases, and pharmacokinetic properties.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
CDK5/p252.3[2][3]

Table 2: Kinase Selectivity Profile of this compound

Kinase% Inhibition at 1 µM
CDK1/CycB<10
CDK2/CycA<10
CDK4/CycD1<10
CDK7/CycH/MAT1<10
CDK9/CycT1<10
GSK3β<10
ROCK1<10
p38α<10
JNK1<10
ERK2<10

Data presented is a representative panel. For a comprehensive list, refer to the primary publication.

Table 3: In Vivo Pharmacokinetic Parameters of this compound in Rats

ParameterValue (1 mg/kg, IV)Value (3 mg/kg, PO)Value (10 mg/kg, PO)
T½ (h)7.6--
Vss (L/kg)7.3--
CL (mL/min/kg)15--
Oral Bioavailability (%)-2541[2][3]

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

CDK5_Signaling_in_ADPKD cluster_upstream Upstream Activators cluster_cdk5 CDK5 Complex cluster_downstream Downstream Effects in ADPKD p35 p35 CDK5 CDK5 p35->CDK5 p25 p25 (pathological) p25->CDK5 Proliferation Cell Proliferation CDK5->Proliferation Cyst_Growth Cyst Growth Proliferation->Cyst_Growth GFB12811 This compound GFB12811->CDK5 Inhibition

Caption: this compound inhibits CDK5 to reduce cyst growth in ADPKD.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. CDK5 Kinase Inhibition Assay

  • Objective: To determine the in vitro potency of this compound against CDK5.

  • Principle: A biochemical assay that measures the phosphorylation of a substrate by the CDK5/p25 enzyme complex in the presence of varying concentrations of the inhibitor.

  • Materials:

    • Recombinant human CDK5/p25 enzyme

    • Histone H1 peptide substrate

    • [γ-³²P]ATP

    • This compound

    • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

    • Phosphocellulose paper

    • Scintillation counter

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 96-well plate, add the kinase reaction buffer, CDK5/p25 enzyme, and Histone H1 substrate.

    • Add the diluted this compound or DMSO (vehicle control) to the respective wells.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

    • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity on the paper using a scintillation counter.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Kinase_Inhibition_Assay_Workflow A Prepare this compound Serial Dilution C Add this compound or Vehicle A->C B Add Reaction Components to 96-well Plate (Buffer, CDK5/p25, Substrate) B->C D Initiate Reaction with [γ-³²P]ATP C->D E Incubate at 30°C D->E F Stop Reaction & Spot on Phosphocellulose Paper E->F G Wash Paper F->G H Measure Radioactivity G->H I Calculate IC50 H->I

Caption: Workflow for the CDK5 kinase inhibition assay.

2. Cellular Target Engagement Assay (NanoBRET™)

  • Objective: To confirm that this compound binds to CDK5 in a cellular context.

  • Principle: A bioluminescence resonance energy transfer (BRET)-based assay that measures the displacement of a fluorescent tracer from a NanoLuc®-CDK5 fusion protein by a competitive inhibitor.

  • Materials:

    • HEK293 cells

    • Plasmid encoding NanoLuc®-CDK5 fusion protein

    • Transfection reagent

    • NanoBRET™ Kinase Tracer

    • This compound

    • NanoBRET™ Nano-Glo® Substrate

    • Luminometer with BRET filters

  • Procedure:

    • Transfect HEK293 cells with the NanoLuc®-CDK5 plasmid and plate in a 96-well plate.

    • After 24 hours, prepare a serial dilution of this compound.

    • Add the NanoBRET™ Kinase Tracer to the cells.

    • Add the diluted this compound or DMSO to the respective wells and incubate.

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Measure the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer.

    • Calculate the BRET ratio and determine the cellular IC50 value.

3. In Vivo Pharmacokinetic Study in Rats

  • Objective: To determine the pharmacokinetic profile of this compound.

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Intravenous (IV) Administration:

      • Administer this compound (e.g., 1 mg/kg) via tail vein injection.

      • Collect blood samples at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via the jugular vein cannula.

    • Oral (PO) Administration:

      • Administer this compound (e.g., 3 or 10 mg/kg) via oral gavage.

      • Collect blood samples at the same time points as the IV group.

    • Sample Processing:

      • Process blood samples to obtain plasma.

      • Analyze plasma concentrations of this compound using LC-MS/MS.

    • Data Analysis:

      • Calculate pharmacokinetic parameters (T½, Vss, CL, and oral bioavailability) using appropriate software.

PK_Study_Workflow A Dose Rats with this compound (IV or PO) B Collect Blood Samples at Pre-determined Time Points A->B C Process Blood to Obtain Plasma B->C D Analyze Plasma Concentrations by LC-MS/MS C->D E Calculate Pharmacokinetic Parameters D->E

Caption: Workflow for the in vivo pharmacokinetic study.

References

GFB-12811: A Deep Dive into its High-Affinity Binding to CDK5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of GFB-12811, a highly selective inhibitor of Cyclin-Dependent Kinase 5 (CDK5). The following sections detail the quantitative binding data, the precise experimental protocols used for its determination, and the relevant signaling pathways, offering a comprehensive resource for researchers in drug discovery and development.

Quantitative Binding Affinity of this compound for CDK5

This compound demonstrates potent and selective inhibition of CDK5. The key quantitative metrics for its binding affinity are summarized in the table below.

ParameterValueDescription
IC50 2.3 nMThe half maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of CDK5 activity in a biochemical assay.[1][2][3]
Ki (calculated) 1 nMThe calculated inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme.[1]

Kinase Selectivity Profile

A critical aspect of a therapeutic kinase inhibitor is its selectivity. This compound has been profiled against a panel of other kinases to determine its specificity for CDK5.

KinaseSelectivity (Fold vs. CDK5 IC50)
CDK292x
CDK61390x
CDK7312x
CDK9389x

Data sourced from a screening of 54 kinases, where no inhibition greater than 50% was observed against any other kinase at a concentration of 500 nM.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the determination of this compound's binding affinity and selectivity. These protocols are based on the methods described in the primary literature.

In Vitro CDK5 Inhibition Assay (IC50 Determination)

This biochemical assay quantifies the inhibitory activity of this compound against CDK5.

Materials:

  • Recombinant human CDK5/p25 enzyme

  • Peptide substrate (e.g., a synthetic peptide derived from Histone H1)

  • ATP (Adenosine triphosphate)

  • This compound (or other test compounds)

  • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO and then dilute further in the assay buffer.

  • In a 384-well plate, add the diluted this compound or vehicle control (DMSO).

  • Add the CDK5/p25 enzyme to each well and incubate for a pre-determined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™).

  • The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Kinase Selectivity Profiling

This assay is performed to assess the specificity of this compound against a broader panel of protein kinases.

Procedure:

  • A panel of recombinant human kinases is utilized.

  • This compound is tested at a fixed concentration (e.g., 500 nM) against each kinase in the panel.

  • The kinase activity for each enzyme is measured in the presence and absence of this compound using an appropriate assay format (e.g., mobility shift assay, radiometric assay, or luminescence-based assay).

  • The percentage of inhibition for each kinase is calculated.

  • For kinases showing significant inhibition, a full dose-response curve is generated to determine the IC50 value, following a similar procedure to the in vitro CDK5 inhibition assay.

Signaling Pathways and Experimental Workflows

CDK5 Signaling Pathway in Autosomal Dominant Polycystic Kidney Disease (ADPKD)

Dysregulation of CDK5 activity has been implicated in the pathogenesis of Autosomal Dominant Polycystic Kidney Disease (ADPKD). The following diagram illustrates a simplified signaling cascade highlighting the role of CDK5.

CDK5_ADPKD_Pathway PKD1_PKD2 PKD1/PKD2 Mutation Ca_influx Decreased Intracellular Ca2+ PKD1_PKD2->Ca_influx cAMP Increased cAMP Ca_influx->cAMP PKA PKA Activation cAMP->PKA CDK5_p35 CDK5/p35 Activation PKA->CDK5_p35 Cell_Prolif Cell Proliferation CDK5_p35->Cell_Prolif Cyst_Formation Cyst Formation Cell_Prolif->Cyst_Formation GFB12811 This compound GFB12811->CDK5_p35

Caption: Simplified CDK5 signaling pathway in ADPKD.

Experimental Workflow for this compound IC50 Determination

The logical flow of the experimental procedure to determine the half-maximal inhibitory concentration (IC50) of this compound against CDK5 is depicted below.

IC50_Workflow start Start prep_inhibitor Prepare Serial Dilutions of this compound start->prep_inhibitor add_inhibitor Add this compound to Assay Plate prep_inhibitor->add_inhibitor add_enzyme Add CDK5/p25 Enzyme add_inhibitor->add_enzyme incubate1 Incubate for Inhibitor Binding add_enzyme->incubate1 add_substrate_atp Add Substrate and ATP incubate1->add_substrate_atp incubate2 Incubate for Kinase Reaction add_substrate_atp->incubate2 detect_signal Measure ADP Production (Luminescence) incubate2->detect_signal analyze_data Analyze Data and Plot Dose-Response Curve detect_signal->analyze_data determine_ic50 Determine IC50 Value analyze_data->determine_ic50 end End determine_ic50->end

References

GFB-12811: A Technical Guide to a Selective CDK5 Inhibitor for Polycystic Kidney Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

GFB-12811 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 5 (CDK5), a protein kinase implicated in the pathogenesis of Autosomal Dominant Polycystic Kidney Disease (ADPKD). Developed by the now-closed Goldfinch Bio, this small molecule was identified as a promising tool compound for preclinical research into the role of CDK5 in cyst formation and progression. This guide provides a comprehensive overview of the available technical data on this compound.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor of CDK5. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of downstream substrates, thereby interfering with the signaling pathways that contribute to cell proliferation and other pathological processes in ADPKD. The high selectivity of this compound for CDK5 over other cyclin-dependent kinases minimizes off-target effects, making it a valuable tool for specifically interrogating the function of CDK5.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, primarily derived from the seminal publication by Daniels et al. in the Journal of Medicinal Chemistry (2022).

Table 1: In Vitro Potency and Selectivity
ParameterValueNotes
CDK5/p25 IC50 2.3 nMHalf-maximal inhibitory concentration against the active CDK5 complex.
CDK2/CycA IC50 > 1 µMDemonstrates high selectivity against CDK2.
Kinase Selectivity Highly selectiveThis compound was profiled against a panel of kinases and showed minimal activity against other kinases, indicating a high degree of selectivity for CDK5.
Table 2: In Vivo Pharmacokinetics (Rat)
ParameterValueDosing
Oral Bioavailability (F%) 25%3 mg/kg, p.o.
41%10 mg/kg, p.o.
Half-life (t1/2) 7.6 hours1 mg/kg, i.v.
Volume of Distribution (Vdss) 7.3 L/kg1 mg/kg, i.v.

Signaling Pathways

The precise downstream signaling cascade of CDK5 that drives cystogenesis in ADPKD is an active area of research. However, based on the known roles of CDK5 in other cell types and the general understanding of ADPKD pathology, a putative signaling pathway can be proposed. In renal epithelial cells, the loss of polycystin function leads to dysregulated intracellular signaling. CDK5 is thought to contribute to the aberrant cell proliferation that is a hallmark of cyst growth. Inhibition of CDK5 by this compound is hypothesized to interrupt this pro-proliferative signaling.

CDK5_Signaling_in_ADPKD cluster_upstream Upstream Triggers in ADPKD cluster_cdk5_activation CDK5 Activation cluster_downstream Downstream Effects PKD1/PKD2 Mutation PKD1/PKD2 Mutation Dysregulated Ca2+ Signaling Dysregulated Ca2+ Signaling PKD1/PKD2 Mutation->Dysregulated Ca2+ Signaling Increased cAMP Increased cAMP Dysregulated Ca2+ Signaling->Increased cAMP CDK5 CDK5 Increased cAMP->CDK5 Activation? p35/p25 p35/p25 p35/p25->CDK5 Binds & Activates Substrate Phosphorylation Substrate Phosphorylation CDK5->Substrate Phosphorylation Cell Cycle Progression Cell Cycle Progression Substrate Phosphorylation->Cell Cycle Progression Cyst Growth Cyst Growth Cell Cycle Progression->Cyst Growth This compound This compound This compound->CDK5 Inhibition

Caption: Putative CDK5 signaling pathway in ADPKD and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental methodologies for the data presented are crucial for reproducibility and further research. The following are summaries of the likely protocols based on standard practices and the information available from the primary literature.

In Vitro Kinase Assay (IC50 Determination)

A standard method for determining the IC50 of a kinase inhibitor involves a biochemical assay.

Kinase_Assay_Workflow cluster_preparation Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Recombinant CDK5/p25 Recombinant CDK5/p25 Incubation Incubation Recombinant CDK5/p25->Incubation Peptide Substrate Peptide Substrate Peptide Substrate->Incubation ATP ATP ATP->Incubation This compound (Serial Dilution) This compound (Serial Dilution) This compound (Serial Dilution)->Incubation Detection of Phosphorylation Detection of Phosphorylation Incubation->Detection of Phosphorylation Data Analysis (IC50 Curve) Data Analysis (IC50 Curve) Detection of Phosphorylation->Data Analysis (IC50 Curve)

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human CDK5/p25 enzyme and a specific peptide substrate are prepared in a suitable assay buffer.

  • Compound Preparation: this compound is serially diluted to a range of concentrations.

  • Kinase Reaction: The CDK5/p25 enzyme, peptide substrate, and this compound are incubated together in the presence of ATP to initiate the phosphorylation reaction.

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays (32P-ATP), fluorescence polarization, or luminescence-based assays that measure ATP consumption.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.

In Vivo Pharmacokinetic Study (Rat)

Pharmacokinetic parameters are determined by measuring the concentration of the drug in plasma over time after administration.

Methodology:

  • Animal Dosing: A cohort of rats is administered this compound either intravenously (i.v.) for determining clearance, volume of distribution, and half-life, or orally (p.o.) for determining oral bioavailability.

  • Blood Sampling: Blood samples are collected at various time points after dosing.

  • Plasma Preparation: The blood samples are processed to separate the plasma.

  • Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using pharmacokinetic software to calculate parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), t1/2 (half-life), Vdss (volume of distribution at steady state), and F% (oral bioavailability).

Clinical Development Status

There is no evidence to suggest that this compound has entered clinical trials. The developer, Goldfinch Bio, ceased operations in early 2023. Their clinical-stage asset for kidney disease was a different compound, GFB-887. Therefore, this compound remains a preclinical research compound.

Conclusion

This compound is a valuable research tool for investigating the role of CDK5 in Autosomal Dominant Polycystic Kidney Disease. Its high potency and selectivity, coupled with favorable preclinical pharmacokinetic properties, make it a suitable compound for in vitro and in vivo studies aimed at elucidating the mechanisms of cystogenesis and evaluating CDK5 as a therapeutic target. Further research utilizing this compound could provide deeper insights into the pathology of ADPKD and aid in the development of novel therapies for this debilitating disease.

GFB-12811: A Deep Dive into its Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of GFB-12811, a highly selective inhibitor of Cyclin-Dependent Kinase 5 (CDK5). All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols are provided for key assays. Visual diagrams generated using Graphviz illustrate critical signaling pathways and experimental workflows.

Introduction

This compound has emerged as a potent and selective small molecule inhibitor of CDK5, a protein kinase implicated in the pathogenesis of several diseases, most notably Autosomal Dominant Polycystic Kidney Disease (ADPKD).[1][2] ADPKD is a genetic disorder characterized by the progressive growth of cysts in the kidneys, often leading to kidney failure.[3][4] The discovery of this compound represents a significant advancement in the pursuit of targeted therapies for ADPKD and other CDK5-mediated conditions.[1][5] This document details the scientific journey of this compound, from its initial discovery and optimization to its synthesis and biological characterization.

Discovery and Optimization

This compound was developed through a structure-guided drug discovery program aimed at identifying selective inhibitors of CDK5.[6] The primary research, published by Daniels et al. in the Journal of Medicinal Chemistry in 2022, describes the optimization of a novel chemical scaffold to achieve high potency and selectivity for CDK5 over other cyclin-dependent kinases.[1][5] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound.[2]

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Potency and Selectivity of this compound
TargetIC50 (nM)Selectivity vs. CDK5Reference
CDK5/p25 2.3 -[7][8]
CDK2/CycA211.692x[8]
CDK6/CycD332001390x[8]
CDK7/CycH/MAT1717.6312x[8]
CDK9/CycT1894.7389x[8]

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.

Table 2: In Vivo Pharmacokinetic Properties of this compound in Rats
ParameterValueDosingReference
Oral Bioavailability25%3 mg/kg[7]
Oral Bioavailability41%10 mg/kg[7]
Half-life (t½)7.6 hours1 mg/kg, IV[7]
Volume of Distribution (Vss)7.3 L/kg1 mg/kg, IV[7]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the biochemical assays used to determine its potency are provided below. This information is based on the supplementary materials of the primary publication by Daniels et al.[5]

Synthesis of this compound

The synthesis of this compound is a multi-step process. The general scheme is outlined below. For a detailed, step-by-step protocol, please refer to the supporting information of Daniels et al., J Med Chem 2022;65(4):3575-3596.[1][5]

GFB12811_Synthesis A Starting Material A C Intermediate 1 A->C Step 1 B Starting Material B B->C Step 1 D Intermediate 2 C->D Step 2 E This compound D->E Step 3 CDK5_Assay_Workflow A Prepare Assay Plate (CDK5/p25 + this compound) B Initiate Reaction (Add Substrate + ATP) A->B C Incubate B->C D Stop Reaction C->D E Read Fluorescence D->E F Data Analysis (Calculate IC50) E->F CDK5_Signaling_Pathway cluster_0 ADPKD Pathogenesis cluster_1 Therapeutic Intervention PKD1_2 PKD1/PKD2 Mutation Ca2 Decreased Intracellular Ca2+ PKD1_2->Ca2 cAMP Increased cAMP Ca2->cAMP PKA PKA Activation cAMP->PKA Ras_Raf Ras/Raf/MEK/ERK Pathway PKA->Ras_Raf Proliferation Cell Proliferation & Cyst Growth Ras_Raf->Proliferation CDK5 CDK5 Ras_Raf->CDK5 CDK5->Proliferation GFB12811 This compound GFB12811->CDK5 Inhibition Inhibition

References

The Role of GFB-12811 in the Pathogenesis of Autosomal Dominant Polycystic Kidney Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a prevalent genetic disorder characterized by the progressive development of fluid-filled cysts in the kidneys, often leading to end-stage renal disease. The pathogenesis of ADPKD is complex, involving aberrant signaling pathways that drive cyst cell proliferation and fluid secretion. Cyclin-dependent kinase 5 (CDK5), a proline-directed serine/threonine kinase, has emerged as a potential therapeutic target in ADPKD. This technical guide provides an in-depth overview of GFB-12811, a highly selective CDK5 inhibitor, and its potential role in mitigating ADPKD pathogenesis. This document summarizes key preclinical data, details experimental methodologies, and visualizes the underlying signaling pathways to facilitate further research and drug development in this area.

Introduction to ADPKD and the Rationale for CDK5 Inhibition

ADPKD is primarily caused by mutations in the PKD1 or PKD2 genes, which encode for polycystin-1 (PC1) and polycystin-2 (PC2), respectively. These proteins form a complex on the primary cilia of renal tubular epithelial cells and are critical for maintaining normal cell function. Disruption of the polycystin complex leads to a cascade of downstream signaling abnormalities, including increased cyclic AMP (cAMP) levels, which promote cell proliferation and fluid secretion, the two key drivers of cyst growth.

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. While most CDKs are involved in cell cycle progression, CDK5 is atypically activated and plays significant roles in post-mitotic cells, including neurons. Recent evidence has implicated CDK5 in the pathogenesis of ADPKD. Genetic inactivation of CDK5 has been shown to reduce cystogenesis in a mouse model of polycystic kidney disease, suggesting that pharmacological inhibition of CDK5 could be a viable therapeutic strategy.

This compound is a potent and highly selective small molecule inhibitor of CDK5. Its development as a chemical probe provides a valuable tool to investigate the specific role of CDK5 in ADPKD and to assess its potential as a therapeutic agent.

This compound: In Vitro Profile

This compound has been characterized through a series of in vitro assays to determine its potency, selectivity, and pharmacokinetic properties.

Potency and Selectivity

The inhibitory activity of this compound against CDK5 and a panel of other kinases was determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process.

KinaseIC50 (nM)Selectivity (fold vs. CDK5)
CDK5 2.3 1
CDK2211.692
CDK632001390
CDK7717.6312
CDK9894.7389

Table 1: In vitro potency and selectivity of this compound. Data compiled from publicly available sources.[1][2]

In Vivo Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in rats to assess its absorption, distribution, metabolism, and excretion (ADME) properties.

ParameterValue
Oral Bioavailability 25% (at 3 mg/kg)
41% (at 10 mg/kg)
Half-life (t1/2) 7.6 hours
Volume of Distribution (Vss) 7.3 L/kg (at 1 mg/kg, IV)

Table 2: In vivo pharmacokinetic parameters of this compound in rats. Data compiled from publicly available sources.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound in the context of ADPKD.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK5 and other kinases.

Methodology: A mobility shift assay is a common method used to measure kinase activity.

  • Reagents and Materials:

    • Recombinant human CDK5/p25 enzyme complex.

    • Fluorescently labeled peptide substrate.

    • ATP.

    • This compound (serially diluted in DMSO).

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Microplate reader capable of detecting fluorescence.

  • Procedure:

    • Prepare a reaction mixture containing the kinase, fluorescently labeled substrate, and assay buffer in the wells of a microplate.

    • Add serial dilutions of this compound or DMSO (vehicle control) to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Measure the fluorescence of the phosphorylated and unphosphorylated substrate using a microplate reader. The separation of these two species is achieved by electrophoresis in the microplate reader system.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Three-Dimensional (3D) Cyst Culture Assay

Objective: To assess the effect of this compound on the growth of cysts derived from ADPKD patient cells in an in vitro 3D culture model.

Methodology:

  • Cell Culture:

    • Obtain primary renal cyst-lining epithelial cells from ADPKD patients following nephrectomy, under appropriate ethical guidelines.

    • Culture the cells in a suitable medium (e.g., DMEM/F12 supplemented with fetal bovine serum, insulin, transferrin, selenium, and antibiotics).

  • 3D Cyst Formation:

    • Prepare a collagen-based gel matrix.

    • Resuspend the ADPKD cells in the collagen solution.

    • Dispense the cell-collagen suspension into a multi-well plate.

    • Allow the gel to solidify at 37°C.

    • Overlay the gel with culture medium containing cyst-promoting factors (e.g., epidermal growth factor and forskolin).

  • Treatment with this compound:

    • Once cysts have formed, treat the cultures with various concentrations of this compound or vehicle control (DMSO).

    • Replace the medium with fresh medium containing the compound every 2-3 days.

  • Data Acquisition and Analysis:

    • Monitor cyst growth over time using brightfield microscopy.

    • Capture images of the cysts at regular intervals.

    • Measure the diameter of the cysts using image analysis software.

    • Calculate the cyst volume assuming a spherical shape.

    • Compare the cyst growth in this compound-treated cultures to the vehicle-treated controls.

In Vivo Efficacy Study in an ADPKD Mouse Model

Objective: To evaluate the therapeutic efficacy of this compound in a genetically engineered mouse model of ADPKD (e.g., Pkd1 conditional knockout mice).

Methodology:

  • Animal Model:

    • Use a well-characterized mouse model that develops a cystic phenotype resembling human ADPKD, such as the Pkd1flox/flox:Ksp-Cre model.

  • Treatment Protocol:

    • Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

    • Administer this compound or vehicle to the mice via an appropriate route (e.g., oral gavage) at a predetermined frequency and duration.

  • Efficacy Endpoints:

    • Monitor the health of the animals throughout the study.

    • At the end of the treatment period, euthanize the mice and harvest the kidneys.

    • Measure the total kidney weight and body weight to calculate the kidney weight to body weight ratio.

    • Perform histological analysis (e.g., H&E staining) on kidney sections to assess the cystic index (the percentage of the kidney occupied by cysts).

    • Measure blood urea nitrogen (BUN) and serum creatinine levels as indicators of renal function.

  • Statistical Analysis:

    • Compare the efficacy endpoints between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Signaling Pathways and Visualizations

The pathogenesis of ADPKD involves the dysregulation of multiple signaling pathways. Inhibition of CDK5 by this compound is hypothesized to interfere with these pathways, thereby reducing cyst growth.

Proposed Mechanism of Action of this compound in ADPKD

Mutations in PKD1 or PKD2 lead to decreased intracellular calcium and increased cAMP levels. This results in the activation of pro-proliferative pathways such as the Raf/MEK/ERK pathway and increased fluid secretion through channels like CFTR. CDK5 is believed to play a role in regulating the cell cycle and proliferation of cyst-lining epithelial cells. By inhibiting CDK5, this compound is expected to arrest the cell cycle, thereby reducing the proliferation of these cells and slowing cyst expansion.

GFB12811_Mechanism cluster_upstream Upstream Events in ADPKD cluster_downstream Downstream Pro-Cystic Pathways cluster_cdk5 CDK5 Pathway PKD1_2 PKD1/PKD2 Mutation Ca_cAMP Decreased Ca2+ Increased cAMP PKD1_2->Ca_cAMP CDK5 CDK5 Ca_cAMP->CDK5 Activation? Proliferation Cell Proliferation Cyst_Growth Cyst Growth Proliferation->Cyst_Growth Fluid_Secretion Fluid Secretion Fluid_Secretion->Cyst_Growth Cell_Cycle Cell Cycle Progression CDK5->Cell_Cycle Cell_Cycle->Proliferation GFB12811 This compound GFB12811->CDK5

Proposed mechanism of this compound in ADPKD.
Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a compound like this compound in an ADPKD mouse model.

in_vivo_workflow cluster_measurements Efficacy Measurements start Start: ADPKD Mouse Model (e.g., Pkd1 knockout) randomization Randomization into Treatment Groups start->randomization treatment Treatment Administration (this compound or Vehicle) randomization->treatment monitoring In-life Monitoring (Body Weight, Health) treatment->monitoring endpoint Endpoint: Euthanasia and Tissue Collection monitoring->endpoint kw_bw Kidney Weight to Body Weight Ratio endpoint->kw_bw histology Histology (Cystic Index) endpoint->histology blood Blood Chemistry (BUN, Creatinine) endpoint->blood analysis Data Analysis results Results Interpretation analysis->results kw_bw->analysis histology->analysis blood->analysis

Workflow for in vivo efficacy testing.

Conclusion and Future Directions

This compound represents a highly selective and potent tool for probing the function of CDK5 in the pathogenesis of ADPKD. The preclinical data available to date support the hypothesis that CDK5 inhibition is a promising therapeutic strategy. However, further studies are required to fully elucidate the in vivo efficacy of this compound and its precise mechanism of action in reducing cyst growth. Future research should focus on:

  • Comprehensive in vivo efficacy studies: Evaluating the long-term effects of this compound on disease progression in various ADPKD animal models.

  • Pharmacodynamic studies: Identifying and validating biomarkers to monitor the target engagement and biological activity of this compound in vivo.

  • Mechanism of action studies: Utilizing phosphoproteomics and other systems biology approaches to identify the downstream substrates of CDK5 in renal epithelial cells and how their phosphorylation is altered by this compound.

  • Safety and toxicology studies: Thoroughly assessing the safety profile of this compound to determine its therapeutic window.

The insights gained from these studies will be crucial for advancing this compound or other selective CDK5 inhibitors towards clinical development for the treatment of ADPKD.

References

GFB-12811: A Technical Guide to a Selective CDK5 Inhibitor for Tau Phosphorylation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperphosphorylation of the microtubule-associated protein tau is a central pathological hallmark of several neurodegenerative diseases, collectively known as tauopathies, including Alzheimer's disease. Cyclin-dependent kinase 5 (CDK5) has been identified as a key serine/threonine kinase involved in the aberrant phosphorylation of tau. GFB-12811 is a potent and highly selective inhibitor of CDK5, offering a valuable pharmacological tool for investigating the role of this kinase in tau pathology and as a potential therapeutic agent. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its relevance to tau phosphorylation. It includes a summary of available quantitative data, detailed experimental protocols for its characterization, and visualizations of the associated signaling pathways and experimental workflows.

Introduction to this compound and its Target: CDK5

This compound is a small molecule inhibitor that demonstrates high selectivity for Cyclin-Dependent Kinase 5 (CDK5). In the central nervous system, CDK5 is unique among the CDK family members. While other CDKs are primarily involved in cell cycle regulation, CDK5 plays a crucial role in neuronal development, synaptic plasticity, and other neuronal functions.

The activity of CDK5 is tightly regulated by its association with non-cyclin activators, primarily p35 and p39. In pathological conditions, such as those observed in Alzheimer's disease, the p35 activator can be cleaved by the calcium-activated protease calpain to a more stable and hyperactive fragment, p25. The resulting CDK5/p25 complex exhibits prolonged and dysregulated kinase activity, leading to the hyperphosphorylation of various substrates, including the tau protein. This aberrant phosphorylation of tau is a critical step in the formation of neurofibrillary tangles (NFTs), a primary pathological feature of Alzheimer's disease and other tauopathies.

This compound: Quantitative Data

This compound has been characterized as a highly potent and selective inhibitor of CDK5. The following table summarizes the key quantitative data available for this compound.

ParameterValueReference
Target Cyclin-Dependent Kinase 5 (CDK5)[1][2]
IC50 (CDK5) 2.3 nM[1][2]
Selectivity High selectivity over other CDKs and a panel of other kinases.[3]

Note: Specific quantitative data on the inhibition of phosphorylation at individual tau sites by this compound is not yet publicly available. The provided IC50 value represents the inhibition of the overall kinase activity of CDK5.

Signaling Pathway: CDK5-Mediated Tau Phosphorylation

The signaling pathway leading to tau hyperphosphorylation by CDK5 is a critical area of investigation in neurodegenerative disease research. The following diagram illustrates the key steps in this pathway and the point of intervention for this compound.

CDK5_Tau_Phosphorylation cluster_activation CDK5 Activation cluster_kinase Kinase Complex cluster_substrate Substrate Phosphorylation p35 p35 Calpain Calpain (Ca2+ dependent) p35->Calpain Cleavage CDK5_p35 CDK5/p35 (Physiological) p35->CDK5_p35 p25 p25 CDK5_p25 CDK5/p25 (Pathological) p25->CDK5_p25 Calpain->p25 CDK5 CDK5 CDK5->CDK5_p35 CDK5->CDK5_p25 Tau Tau CDK5_p35->Tau Physiological Phosphorylation CDK5_p25->Tau Hyperphosphorylation pTau Hyperphosphorylated Tau (p-Tau) NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs GFB12811 This compound GFB12811->CDK5_p25 Inhibition

Caption: CDK5-mediated tau phosphorylation pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the effect of this compound on CDK5 activity and tau phosphorylation.

In Vitro CDK5 Kinase Assay (Radiometric)

This protocol is designed to determine the IC50 of this compound against CDK5 using a radioactive ATP isotope.

Materials:

  • Recombinant active CDK5/p25 complex

  • Histone H1 or recombinant tau protein as substrate

  • This compound (various concentrations)

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, substrate (e.g., 1 µg Histone H1), and the desired concentration of this compound or vehicle (DMSO).

  • Pre-incubate the mixture at 30°C for 10 minutes.

  • Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 10 µM.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

in_vitro_kinase_assay Start Prepare Reaction Mix (Buffer, Substrate, this compound) Preincubation Pre-incubate (30°C, 10 min) Start->Preincubation Initiate Initiate Reaction (Add [γ-³²P]ATP) Preincubation->Initiate Incubate Incubate (30°C, 15-30 min) Initiate->Incubate Stop Stop Reaction (Spot on P81 paper) Incubate->Stop Wash Wash P81 Paper (0.75% Phosphoric Acid) Stop->Wash Measure Measure Radioactivity (Scintillation Counter) Wash->Measure Analyze Calculate % Inhibition & Determine IC50 Measure->Analyze

Caption: Workflow for an in vitro radiometric CDK5 kinase assay.

Cell-Based Tau Phosphorylation Assay

This protocol describes a method to assess the ability of this compound to inhibit CDK5-mediated tau phosphorylation in a cellular context.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

  • Plasmids encoding human tau and CDK5/p25

  • Transfection reagent

  • This compound (various concentrations)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibodies:

    • Anti-phospho-tau (specific for CDK5 sites, e.g., pSer202/pThr205 [AT8], pSer396)

    • Anti-total tau

    • Anti-CDK5

    • Anti-p25

    • Anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in appropriate culture plates.

  • Co-transfect cells with plasmids expressing human tau and CDK5/p25 using a suitable transfection reagent.

  • After 24-48 hours, treat the cells with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 4-24 hours).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane and probe with primary antibodies against specific phospho-tau sites, total tau, and a loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-tau signal to the total tau and loading control signals.

  • Analyze the dose-dependent effect of this compound on tau phosphorylation.

cell_based_assay Seed Seed Neuronal Cells Transfect Co-transfect with Tau and CDK5/p25 Plasmids Seed->Transfect Treat Treat with this compound (various concentrations) Transfect->Treat Lyse Cell Lysis & Protein Quantification Treat->Lyse WB Western Blotting Lyse->WB Probe Probe with Antibodies (p-Tau, Total Tau, etc.) WB->Probe Detect Chemiluminescent Detection Probe->Detect Analyze Quantify and Analyze Dose-Response Detect->Analyze

Caption: Workflow for a cell-based tau phosphorylation assay.

Preclinical Evaluation in Tauopathy Models

While specific in vivo data for this compound in neurodegenerative models is not yet publicly available, a logical next step in its preclinical development would be to assess its efficacy in established animal models of tauopathy.

Potential Animal Models:

  • P301S or P301L Tau Transgenic Mice: These models overexpress a mutant form of human tau found in frontotemporal dementia, leading to the development of tau pathology and neurodegeneration.

  • rTg4510 Mice: This model has regulatable expression of P301L mutant tau and develops robust tau pathology and cognitive deficits.

Experimental Workflow for In Vivo Efficacy Study:

  • Dosing and Pharmacokinetics: Determine the optimal dose and route of administration for this compound to achieve sufficient brain penetration and target engagement.

  • Treatment Paradigm: Administer this compound or vehicle to transgenic mice for a specified duration, either prophylactically or after the onset of pathology.

  • Behavioral Analysis: Assess cognitive function using tests such as the Morris water maze, Y-maze, or novel object recognition.

  • Biochemical Analysis:

    • Measure levels of soluble and insoluble phosphorylated tau in brain homogenates via Western blotting or ELISA.

    • Assess total tau levels.

    • Measure CDK5 activity in brain lysates.

  • Histopathological Analysis:

    • Perform immunohistochemistry on brain sections to visualize and quantify tau pathology (e.g., using AT8 or PHF1 antibodies).

    • Assess neuronal loss and synaptic density.

in_vivo_study Model Select Tauopathy Animal Model Dosing Determine Dosing Regimen (PK/PD) Model->Dosing Treatment Administer this compound or Vehicle Dosing->Treatment Behavior Behavioral Testing Treatment->Behavior Biochem Biochemical Analysis (p-Tau, CDK5 activity) Treatment->Biochem Histo Histopathological Analysis Treatment->Histo Outcome Evaluate Efficacy Behavior->Outcome Biochem->Outcome Histo->Outcome

Caption: Logical workflow for a preclinical in vivo efficacy study of this compound.

Conclusion

This compound is a valuable research tool for dissecting the role of CDK5 in the pathogenesis of tauopathies. Its high potency and selectivity make it a promising candidate for further preclinical and potentially clinical investigation. The experimental protocols outlined in this guide provide a framework for researchers to further characterize the effects of this compound on tau phosphorylation and to evaluate its therapeutic potential in relevant disease models. Future studies focusing on the in vivo efficacy of this compound and its impact on specific tau phosphorylation sites will be crucial in advancing our understanding of its potential as a disease-modifying therapy for Alzheimer's disease and other neurodegenerative disorders.

References

GFB-12811: A Potent and Selective Chemical Probe for Cyclin-Dependent Kinase 5 (CDK5)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cyclin-Dependent Kinase 5 (CDK5) is a crucial serine/threonine kinase predominantly active in the central nervous system, where it plays a pivotal role in neuronal development, migration, and synaptic plasticity. Dysregulation of CDK5 activity has been implicated in the pathophysiology of numerous neurodegenerative diseases and certain cancers, making it a compelling therapeutic target. The development of selective chemical probes is paramount to accurately dissect the biological functions of CDK5 and validate its therapeutic potential. This technical guide provides a comprehensive overview of GFB-12811, a highly potent and selective chemical probe for CDK5. We present its key quantitative data, detailed experimental protocols for its characterization, and visual representations of relevant signaling pathways and experimental workflows to facilitate its effective use in biomedical research.

Introduction to this compound

This compound is a small molecule inhibitor of Cyclin-Dependent Kinase 5 (CDK5). It was developed to provide researchers with a tool for selectively modulating CDK5 activity in vitro and in vivo. Its high potency and, critically, its selectivity over other members of the cyclin-dependent kinase family, address a significant need for precise pharmacological tools to study CDK5 biology. The discovery and characterization of this compound have been detailed in the scientific literature, establishing it as a valuable reagent for investigating the roles of CDK5 in health and disease.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of this compound
TargetAssay TypePotency (IC50)Potency (Ki)Selectivity vs. CDK5 (Fold)Reference
CDK5 In Vitro Kinase Assay (mobility shift)2.3 nM 1 nM -[2]
CDK2In Vitro Kinase Assay211.6 nM-92x[2]
CDK6In Vitro Kinase Assay3200 nM-1390x[2]
CDK7In Vitro Kinase Assay717.6 nM-312x[2]
CDK9In Vitro Kinase Assay894.7 nM-389x[2]

A kinome scan of this compound against a panel of 54 diverse kinases at a concentration of 500 nM showed no significant inhibition (>50%), highlighting its high selectivity for CDK5.[2]

Table 2: In Vivo Pharmacokinetic Properties of this compound in Rats
ParameterValue (at 3 mg/kg, p.o.)Value (at 10 mg/kg, p.o.)Value (at 1 mg/kg, i.v.)Reference
Oral Bioavailability (F%)25%41%-[3]
Half-life (t½)--7.6 h[3]
Volume of Distribution (Vss)--7.3 L/kg[3]

Signaling Pathway

CDK5 is a unique member of the CDK family, primarily activated by its non-cyclin regulatory subunits, p35 and p39. The diagram below illustrates a simplified signaling pathway involving CDK5.

CDK5_Signaling_Pathway cluster_activation CDK5 Activation cluster_substrates Downstream Substrates cluster_cellular_response Cellular Response p35 p35 / p39 CDK5 CDK5 p35->CDK5 Binding Active_CDK5 Active CDK5/p35 Substrates e.g., Tau, pRb, MEF2 Active_CDK5->Substrates Phosphorylation Phospho_Substrates Phosphorylated Substrates Response Neuronal Migration Synaptic Plasticity Gene Expression Phospho_Substrates->Response GFB_12811 This compound GFB_12811->Active_CDK5 Inhibition

Caption: Simplified CDK5 Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the interaction of this compound with CDK5.

In Vitro Kinase Inhibition Assay (Mobility Shift Assay)

This assay quantitatively measures the enzymatic activity of CDK5 and the inhibitory effect of this compound.

Materials:

  • Recombinant human CDK5/p25 complex

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP

  • Fluorescently labeled peptide substrate

  • This compound (serial dilutions)

  • Stop solution (e.g., 100 mM HEPES pH 7.5, 0.015% Brij-35, 0.2% coating reagent, 50 mM EDTA)

  • Microtiter plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then in kinase buffer.

  • Add the CDK5/p25 enzyme to the wells of a microtiter plate.

  • Add the this compound dilutions to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Allow the reaction to proceed for a set time (e.g., 60-90 minutes) at room temperature.

  • Terminate the reaction by adding the stop solution.

  • Analyze the separation of the phosphorylated and unphosphorylated substrate using a microfluidic capillary electrophoresis system.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Kinase_Assay_Workflow Start Prepare Reagents Step1 Add CDK5/p25 to Plate Start->Step1 Step2 Add this compound (Serial Dilutions) Step1->Step2 Step3 Incubate Step2->Step3 Step4 Add Substrate & ATP Step3->Step4 Step5 Incubate (Kinase Reaction) Step4->Step5 Step6 Add Stop Solution Step5->Step6 Step7 Analyze Data (Mobility Shift) Step6->Step7 End Calculate IC50 Step7->End

Caption: Workflow for the In Vitro Kinase Inhibition Mobility Shift Assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a compound in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.

Materials:

  • Cultured cells expressing CDK5

  • This compound

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • Equipment for heat shocking (e.g., thermocycler)

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Primary antibody against CDK5

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence detection system

Procedure:

  • Culture cells to a suitable confluency.

  • Treat the cells with either vehicle (DMSO) or this compound at a desired concentration for a specific duration (e.g., 1-2 hours).

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler, followed by cooling.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble fraction (containing non-denatured protein) from the aggregated protein by centrifugation at high speed.

  • Collect the supernatant and determine the protein concentration.

  • Analyze the amount of soluble CDK5 in each sample by Western blotting.

  • Quantify the band intensities and plot the percentage of soluble CDK5 against the temperature to generate melting curves for both vehicle- and this compound-treated samples. A shift in the melting curve indicates target engagement.

CETSA_Workflow Start Cell Culture Step1 Treat with this compound or Vehicle Start->Step1 Step2 Harvest and Resuspend Cells Step1->Step2 Step3 Heat Shock (Temperature Gradient) Step2->Step3 Step4 Cell Lysis Step3->Step4 Step5 Centrifugation (Separate Soluble Fraction) Step4->Step5 Step6 Western Blot for CDK5 Step5->Step6 End Analyze Melting Curve Shift Step6->End

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method to quantify compound binding to a target protein. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein and a fluorescent tracer.

Materials:

  • HEK293 cells

  • Expression vector for NanoLuc®-CDK5 fusion protein

  • Expression vector for a CDK5 activator (e.g., p35)

  • Transfection reagent

  • NanoBRET™ Tracer specific for CDK5

  • This compound (serial dilutions)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate

  • Multi-well plates (white, 96- or 384-well)

  • Luminometer capable of measuring BRET

Procedure:

  • Co-transfect HEK293 cells with the NanoLuc®-CDK5 and activator expression vectors.

  • After 24 hours, harvest the cells and resuspend them in Opti-MEM®.

  • Dispense the cell suspension into the wells of a multi-well plate.

  • Add the NanoBRET™ Tracer and serial dilutions of this compound to the wells.

  • Incubate for a period (e.g., 2 hours) at 37°C.

  • Add the NanoBRET™ Nano-Glo® Substrate.

  • Measure the donor (NanoLuc®) and acceptor (Tracer) emission signals using a BRET-capable luminometer.

  • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

  • Plot the NanoBRET™ ratio against the concentration of this compound to determine the IC50 value for target engagement.

NanoBRET_Workflow Start Transfect Cells with NanoLuc-CDK5 Step1 Plate Cells Start->Step1 Step2 Add NanoBRET Tracer & this compound Step1->Step2 Step3 Incubate Step2->Step3 Step4 Add Nano-Glo Substrate Step3->Step4 Step5 Measure BRET Signal Step4->Step5 End Calculate IC50 for Target Engagement Step5->End

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Conclusion

This compound is a highly potent and selective chemical probe for CDK5, demonstrating excellent utility for in vitro and in vivo studies. Its favorable pharmacokinetic profile further enhances its value as a tool for interrogating the physiological and pathological roles of CDK5. The data and protocols presented in this technical guide are intended to enable researchers to confidently employ this compound in their investigations, ultimately contributing to a deeper understanding of CDK5 biology and the development of novel therapeutics. Researchers should always include appropriate controls, such as structurally related but inactive molecules, to ensure that the observed biological effects are on-target.

References

GFB-12811 Target Engagement in Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the target engagement of GFB-12811, a highly selective inhibitor of Cyclin-Dependent Kinase 5 (CDK5). The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Introduction to this compound and its Target, CDK5

This compound is a potent and highly selective small molecule inhibitor of CDK5.[1][2][3] CDK5 is an atypical member of the cyclin-dependent kinase family, playing a crucial role in the central nervous system.[4][5] Its dysregulation has been implicated in various diseases, including neurodegenerative disorders like Alzheimer's disease and Autosomal Dominant Polycystic Kidney Disease (ADPKD).[2][5] Unlike canonical CDKs, CDK5 is not activated by cyclins but by its regulatory partners, p35 or p39. In pathological conditions, p35 can be cleaved to p25, which leads to prolonged activation of CDK5 and subsequent aberrant phosphorylation of substrates such as Tau protein.[5] this compound has been developed as a tool compound to investigate the therapeutic potential of selective CDK5 inhibition.[2][3]

Quantitative Target Engagement and Selectivity Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound and its interaction with CDK5 and other kinases.

Table 1: In Vitro Potency of this compound against CDK5

ParameterValueAssay Type
IC50 2.3 nMIn Vitro Kinase Assay (Mobility Shift)[1][6]
Ki 1 nMCalculated Ki[6]

Table 2: Kinase Selectivity Profile of this compound

KinaseSelectivity (Fold vs. CDK5 IC50)
CDK2 92x[6]
CDK6 1390x[6]
CDK7 312x[6]
CDK9 389x[6]
A panel of 54 other kinases showed no significant inhibition (>50%) at a concentration of 500 nM.[6]

Signaling Pathway of CDK5

The following diagram illustrates a simplified signaling pathway involving CDK5, highlighting its activation and downstream effects that can be modulated by this compound.

CDK5_Signaling_Pathway cluster_activation CDK5 Activation cluster_downstream Downstream Effects p35 p35 Calpain Calpain p35->Calpain Cleavage p25 p25 CDK5_active CDK5/p25 (active) p25->CDK5_active CDK5_inactive CDK5 (inactive) CDK5_inactive->CDK5_active Binding Tau Tau CDK5_active->Tau Phosphorylation Calpain->p25 p_Tau Hyperphosphorylated Tau Tau->p_Tau NFT Neurofibrillary Tangles p_Tau->NFT Neurodegeneration Neurodegeneration NFT->Neurodegeneration GFB12811 This compound GFB12811->CDK5_active Inhibition

Figure 1. Simplified CDK5 signaling pathway in neurodegeneration.

Experimental Protocols for Target Engagement

While the precise, detailed protocol for this compound cellular target engagement has not been publicly disclosed, a general methodology based on common industry practices for kinase inhibitors, such as a NanoBRET assay, can be described. A related compound, GFB-12630, was evaluated using a NanoBRET assay.[6]

Protocol: NanoBRET Cellular Target Engagement Assay

This assay measures the binding of a test compound to a target protein in living cells.[7][8] It utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon between a bioluminescent donor (NanoLuc luciferase fused to the target protein) and a fluorescent acceptor (a cell-permeable fluorescent tracer that binds to the active site of the target).

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding CDK5-NanoLuc fusion protein

  • Lipofectamine 3000 or similar transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • Fluorescent NanoBRET tracer for CDK5

  • This compound (test compound)

  • White, opaque 96-well or 384-well assay plates

  • BRET-capable plate reader

Methodology:

  • Transfection:

    • Plate HEK293 cells in a 6-well plate and grow to ~70-80% confluency.

    • Transfect the cells with the CDK5-NanoLuc plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate for 24 hours to allow for protein expression.

  • Cell Plating for Assay:

    • Harvest the transfected cells and resuspend them in Opti-MEM.

    • Plate the cells into a white, opaque assay plate at an appropriate density.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in DMSO, and then dilute further in Opti-MEM.

    • Add the diluted this compound to the appropriate wells of the assay plate. Include a vehicle control (DMSO).

    • Incubate the plate at 37°C in a CO2 incubator for a predetermined time (e.g., 2 hours) to allow the compound to enter the cells and engage the target.

  • Tracer Addition and BRET Measurement:

    • Add the fluorescent NanoBRET tracer to all wells.

    • Add the NanoLuc substrate (e.g., furimazine) to all wells.

    • Immediately read the plate on a BRET-capable plate reader, measuring both the donor (e.g., 460 nm) and acceptor (e.g., 610 nm) emission signals.

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission for each well.

    • Normalize the data to the vehicle control (0% inhibition) and a control with a high concentration of a known binder or no tracer (100% inhibition).

    • Plot the normalized BRET ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the cellular IC50 value.

Experimental Workflow Diagram

The following diagram illustrates the workflow for a typical cellular target engagement assay for a kinase inhibitor like this compound.

Cellular_Target_Engagement_Workflow start Start transfection Transfect cells with CDK5-NanoLuc construct start->transfection cell_plating Plate transfected cells into assay plate transfection->cell_plating incubation Add this compound to cells and incubate cell_plating->incubation compound_prep Prepare serial dilutions of this compound compound_prep->incubation reagent_addition Add NanoBRET tracer and substrate incubation->reagent_addition measurement Measure BRET signal reagent_addition->measurement analysis Calculate BRET ratio and determine cellular IC50 measurement->analysis end End analysis->end

Figure 2. Workflow for a NanoBRET cellular target engagement assay.

Conclusion

This compound is a valuable research tool characterized by its high potency and selectivity for CDK5. The data presented in this guide summarize its biochemical profile and provide a framework for assessing its engagement with CDK5 in a cellular context. The use of advanced cellular target engagement assays, such as NanoBRET, is crucial for confirming that the biochemical potency of inhibitors like this compound translates into effective target modulation within the complex environment of a living cell. Such validation is a critical step in the development of targeted therapies for diseases driven by aberrant CDK5 activity.

References

GFB-12811: A Deep Dive into a Highly Selective CDK5 Inhibitor for Polycystic Kidney Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

CAMBRIDGE, Mass. – December 8, 2025 – GFB-12811, a highly selective inhibitor of cyclin-dependent kinase 5 (CDK5), has emerged as a promising therapeutic candidate for the treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD). This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its biochemical potency, selectivity, pharmacokinetic profile, and the underlying experimental methodologies.

Introduction

Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a genetic disorder characterized by the progressive growth of cysts in the kidneys, often leading to end-stage renal disease.[1][2] Cyclin-dependent kinase 5 (CDK5), an atypical member of the CDK family, has been identified as a key player in the pathogenesis of ADPKD, making it a compelling target for therapeutic intervention. This compound, developed by Goldfinch Bio, Inc., is a potent and highly selective inhibitor of CDK5, designed to address the unmet medical need in ADPKD.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its in vitro potency, kinase selectivity, and in vivo pharmacokinetic parameters in rats.

Table 1: In Vitro Potency of this compound [4]

TargetIC₅₀ (nM)
CDK5/p252.3

Table 2: Kinase Selectivity Profile of this compound

KinaseIC₅₀ (nM)Selectivity (fold vs. CDK5/p25)
CDK5/p252.31
CDK2/CycA>1000>435
Other CDKs-Data not available

Table 3: In Vivo Pharmacokinetic Parameters of this compound in Rats [4]

DoseRouteT½ (h)Cmax (ng/mL)AUC (ng·h/mL)F (%)
1 mg/kgIV7.6---
3 mg/kgPO---25
10 mg/kgPO---41

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro CDK5 Kinase Assay

Objective: To determine the in vitro potency of this compound against CDK5/p25.

Methodology:

  • The kinase activity of recombinant human CDK5/p25 was measured using a mobility shift assay.

  • The kinase reaction was initiated by mixing the enzyme with a fluorescently labeled peptide substrate and ATP.

  • The reaction was allowed to proceed for a specified time at room temperature.

  • The reaction was stopped, and the phosphorylated and unphosphorylated substrates were separated by capillary electrophoresis.

  • The amount of phosphorylated substrate was quantified to determine the enzyme activity.

  • This compound was serially diluted and added to the reaction mixture to determine its inhibitory concentration (IC₅₀).

In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the pharmacokinetic properties of this compound in rats.

Methodology:

  • Male Sprague-Dawley rats were used for the study.

  • For intravenous (IV) administration, this compound was formulated in a suitable vehicle and administered as a single bolus injection into the tail vein at a dose of 1 mg/kg.[4]

  • For oral (PO) administration, this compound was formulated in a suitable vehicle and administered by oral gavage at doses of 3 mg/kg and 10 mg/kg.[4]

  • Blood samples were collected at various time points post-dosing.

  • Plasma was separated from the blood samples, and the concentration of this compound was determined using a validated LC-MS/MS method.

  • Pharmacokinetic parameters, including half-life (T½), maximum concentration (Cmax), area under the curve (AUC), and oral bioavailability (F), were calculated from the plasma concentration-time data.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CDK5 signaling pathway in the context of ADPKD and a general experimental workflow for the evaluation of a kinase inhibitor.

CDK5_Signaling_in_ADPKD cluster_0 Renal Tubule Cell PKD1_PKD2 PKD1/PKD2 Mutation Ca_influx Decreased Ca2+ Influx PKD1_PKD2->Ca_influx cAMP Increased cAMP Ca_influx->cAMP PKA PKA Activation cAMP->PKA CDK5 CDK5 PKA->CDK5 Activation Proliferation Cell Proliferation CDK5->Proliferation Fluid_Secretion Fluid Secretion CDK5->Fluid_Secretion Cyst_Growth Cyst Growth Proliferation->Cyst_Growth Fluid_Secretion->Cyst_Growth GFB12811 This compound GFB12811->CDK5 Inhibition

Caption: CDK5 signaling pathway in ADPKD.

Kinase_Inhibitor_Workflow Target_ID Target Identification (CDK5 in ADPKD) Lead_Gen Lead Generation (HTS, Fragment Screening) Target_ID->Lead_Gen Lead_Opt Lead Optimization (SAR, DMPK) Lead_Gen->Lead_Opt Preclinical Preclinical Development (In vivo efficacy, Toxicology) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Kinase inhibitor discovery workflow.

References

Methodological & Application

GFB-12811: A Potent and Selective Inhibitor of CDK5 for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

GFB-12811 is a highly potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 5 (CDK5).[1] With a half-maximal inhibitory concentration (IC50) in the low nanomolar range, this compound serves as a valuable tool for investigating the physiological and pathological roles of CDK5.[1][2] These application notes provide a detailed protocol for conducting an in vitro kinase assay to characterize the inhibitory activity of this compound against CDK5. Additionally, we present key quantitative data on the compound's potency and selectivity, alongside a diagram of the experimental workflow and the CDK5 signaling pathway.

Introduction

Cyclin-Dependent Kinase 5 (CDK5) is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development, synaptic plasticity, and other physiological processes.[3][4] Dysregulation of CDK5 activity has been implicated in various neurodegenerative diseases and cancer.[3] this compound has emerged as a critical research tool due to its high selectivity for CDK5 over other members of the cyclin-dependent kinase family, minimizing off-target effects and allowing for precise interrogation of CDK5 function.[2]

Data Presentation

The inhibitory activity of this compound against CDK5 and other kinases is summarized in the table below. The data highlights the compound's high potency for CDK5 and its selectivity against other closely related kinases.

KinaseIC50 (nM)Selectivity (fold vs. CDK5)Assay Type
CDK5 2.3 - Mobility Shift Assay [2]
CDK2211.692xNot specified
CDK631971390xNot specified
CDK7717.6312xNot specified
CDK9894.7389xNot specified

Data sourced from publicly available information.[2]

Experimental Protocols

In Vitro Kinase Assay Protocol for this compound against CDK5/p25

This protocol describes a mobility shift assay, a common method for determining the in vitro potency of kinase inhibitors. The principle involves the separation of a phosphorylated substrate from its unphosphorylated counterpart.

Materials and Reagents:

  • This compound

  • Recombinant human CDK5/p25 complex

  • Fluorescently labeled peptide substrate (e.g., a derivative of histone H1)

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT)

  • Stop solution (e.g., 100 mM HEPES pH 7.5, 0.015% Brij-35, 0.2% Coating Reagent #3, and 50 mM EDTA)

  • Microtiter plates (e.g., 384-well)

  • Plate reader capable of detecting the fluorescent substrate and product

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 100 µM, with 1:3 serial dilutions.

  • Enzyme and Substrate Preparation: Dilute the CDK5/p25 enzyme and the fluorescently labeled peptide substrate in the kinase reaction buffer to the desired concentrations.

  • Reaction Initiation:

    • Add 5 µL of the diluted this compound solution or DMSO (as a control) to the wells of the microtiter plate.

    • Add 10 µL of the diluted CDK5/p25 enzyme solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding 10 µL of the ATP and substrate mixture to each well. The final ATP concentration should be at or near the Km for ATP for the CDK5 enzyme.

  • Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding 25 µL of the stop solution to each well.

  • Data Acquisition: Read the plate on a suitable plate reader to measure the amounts of phosphorylated and unphosphorylated substrate.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

GFB12811_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare this compound Serial Dilution Dispense_Compound Dispense Compound/DMSO into Plate Compound_Prep->Dispense_Compound Enzyme_Substrate_Prep Prepare CDK5/p25 and Substrate Solution Add_Enzyme Add CDK5/p25 Enzyme Enzyme_Substrate_Prep->Add_Enzyme ATP_Prep Prepare ATP Solution Start_Reaction Initiate Reaction with ATP/Substrate ATP_Prep->Start_Reaction Dispense_Compound->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Pre_Incubate->Start_Reaction Incubate Incubate at Room Temperature Start_Reaction->Incubate Stop_Reaction Terminate Reaction Incubate->Stop_Reaction Read_Plate Read Plate Stop_Reaction->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Experimental workflow for the this compound in vitro kinase assay.

CDK5_Signaling_Pathway cluster_activation CDK5 Activation cluster_inhibition Inhibition cluster_downstream Downstream Effects p35_p39 p35 / p39 (Activators) CDK5 CDK5 p35_p39->CDK5 binds & activates Neuronal_Migration Neuronal Migration CDK5->Neuronal_Migration Synaptic_Plasticity Synaptic Plasticity CDK5->Synaptic_Plasticity Angiogenesis Angiogenesis CDK5->Angiogenesis Cell_Cycle Cell Cycle Regulation (via Rb phosphorylation) CDK5->Cell_Cycle GFB12811 This compound GFB12811->CDK5 inhibits

Caption: Simplified CDK5 signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols for GFB-12811 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GFB-12811 is a highly selective and potent inhibitor of Cyclin-Dependent Kinase 5 (CDK5).[1][2] CDK5 is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development, synaptic plasticity, and other cellular processes.[3] Dysregulation of CDK5 activity has been implicated in various pathological conditions, including neurodegenerative diseases, cancer, and Autosomal Dominant Polycystic Kidney Disease (ADPKD).[3] These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and its effects on cellular functions relevant to ADPKD and triple-negative breast cancer.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of CDK5. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of downstream substrates, thereby modulating cellular signaling pathways.

Data Presentation

In Vitro Kinase Inhibitory Activity
CompoundTarget KinaseIC50 (nM)Selectivity vs. Other CDKsAssay Format
This compoundCDK52.3[1][2]CDK2 (92x), CDK6 (1390x), CDK7 (312x), CDK9 (389x)[1]In Vitro Kinase Assay (Mobility Shift)[1]
Cellular Target Engagement
CompoundCell LineAssay FormatTracerIC50 (nM)
This compound (related compound GFB-12630)HEK293NanoBRET™ TE Intracellular Kinase AssayNanoBRET™ Tracer K-51.2 (for GFB-12630 against CDK5/p35)[1]
Effect on Triple-Negative Breast Cancer Cell Viability
CompoundCell LineAssay FormatTime PointIC50/EC50 (µM)
This compoundMDA-MB-231Cell Viability Assay (e.g., MTT/CellTiter-Glo)72hData not yet available
Cisplatin (for comparison)MDA-MB-231MTS Assay72h~14[4]

Experimental Protocols

Protocol 1: In Vitro CDK5 Kinase Assay

This protocol is adapted from a method to assess the enzymatic activity of CDK5 in the presence of an inhibitor.[5]

Materials:

  • Recombinant human CDK5/p25 complex (e.g., Promega, Cat. No. V3271)[5]

  • This compound

  • CDK substrate peptide

  • 1x Kinase Buffer (e.g., Cell Signaling Technology, Cat. No. 9802S)[5]

  • ATP

  • 96-well plates

  • Kinase-Glo® MAX (Promega)

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of this compound in 1x Kinase Buffer.

  • In a 96-well plate, add 5 µL of the this compound dilution to each well. Include a "no inhibitor" control.

  • Prepare a master mix containing recombinant CDK5/p25 enzyme and CDK substrate peptide in 1x Kinase Buffer.

  • Add 20 µL of the master mix to each well.

  • Initiate the kinase reaction by adding 25 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 2 hours.[5]

  • Allow the plate to equilibrate to room temperature.

  • Add 50 µL of Kinase-Glo® MAX reagent to each well.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure luminescence using a microplate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Protocol 2: NanoBRET™ Target Engagement Intracellular Kinase Assay

This protocol allows for the quantitative measurement of this compound binding to CDK5 in living cells.

Materials:

  • HEK293 cells

  • CDK5-NanoLuc® Fusion Vector

  • NanoBRET™ Tracer K-5[6]

  • Opti-MEM™ I Reduced Serum Medium

  • This compound

  • 96-well plates

  • NanoBRET™ Nano-Glo® Substrate

  • Microplate reader capable of measuring BRET signal

Procedure:

  • Transfect HEK293 cells with the CDK5-NanoLuc® Fusion Vector according to the manufacturer's protocol.

  • After 24 hours, harvest and resuspend the transfected cells in Opti-MEM™.

  • Seed the cells into a 96-well plate.

  • Prepare a serial dilution of this compound in Opti-MEM™.

  • Add the this compound dilutions to the wells.

  • Add the NanoBRET™ Tracer K-5 to all wells at the recommended concentration.[6]

  • Incubate for 2 hours at 37°C in a CO2 incubator.

  • Add the NanoBRET™ Nano-Glo® Substrate to each well.

  • Read the BRET signal on a microplate reader.

  • Calculate the IC50 value from the dose-response curve.

Protocol 3: 3D Cyst Formation Assay in ADPKD Cells

This protocol is designed to evaluate the effect of this compound on cyst growth in a 3D cell culture model of ADPKD.

Materials:

  • Human ADPKD cyst-lining epithelial cells

  • Collagen I

  • Culture medium (e.g., DMEM/F12) supplemented with growth factors

  • This compound

  • Forskolin (to induce cyst swelling)

  • 24-well plates

  • Microscope with imaging capabilities

Procedure:

  • Prepare a collagen gel solution and dispense it into 24-well plates. Allow it to solidify.

  • Seed the ADPKD cells on top of the collagen gel.

  • Culture the cells for several days to allow for the formation of 3D cysts.

  • Once cysts have formed, treat the cultures with different concentrations of this compound.

  • Induce cyst swelling by adding forskolin to the culture medium.

  • Continue the treatment for several days, replacing the medium and compounds as necessary.

  • At the end of the treatment period, acquire images of the cysts using a microscope.

  • Measure the diameter or volume of the cysts using image analysis software to quantify the effect of this compound on cyst growth.

Protocol 4: MDA-MB-231 Cell Viability Assay

This protocol assesses the effect of this compound on the viability of the triple-negative breast cancer cell line, MDA-MB-231.

Materials:

  • MDA-MB-231 cells

  • Culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Seed MDA-MB-231 cells in a 96-well plate and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in the culture medium.

  • Remove the old medium from the wells and add the this compound dilutions.

  • Incubate the plate for 72 hours at 37°C in a CO2 incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percent cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

CDK5 Signaling Pathway in ADPKD

CDK5_ADPKD_Pathway cluster_extracellular Extracellular cluster_cell Cystic Epithelial Cell Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade CDK5_p25 CDK5/p25 Signaling_Cascade->CDK5_p25 Activation Substrate_P Substrate-P CDK5_p25->Substrate_P Phosphorylation Cell_Proliferation Cell Proliferation Substrate_P->Cell_Proliferation Fluid_Secretion Fluid Secretion Substrate_P->Fluid_Secretion Cyst_Growth Cyst Growth Cell_Proliferation->Cyst_Growth Fluid_Secretion->Cyst_Growth GFB_12811 This compound GFB_12811->CDK5_p25 Inhibition

Caption: this compound inhibits CDK5 in ADPKD signaling.

Experimental Workflow for this compound in Triple-Negative Breast Cancer

GFB12811_TNBC_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Function Assays cluster_analysis Data Analysis Kinase_Assay In Vitro Kinase Assay (IC50 determination) IC50_EC50 IC50/EC50 Calculation Kinase_Assay->IC50_EC50 Cell_Viability Cell Viability Assay (MDA-MB-231) Cell_Viability->IC50_EC50 Target_Engagement Target Engagement Assay (NanoBRET) Target_Engagement->IC50_EC50 Proliferation_Assay Proliferation Assay Mechanism_Elucidation Mechanism of Action Elucidation Proliferation_Assay->Mechanism_Elucidation Migration_Assay Migration Assay Migration_Assay->Mechanism_Elucidation Invasion_Assay Invasion Assay Invasion_Assay->Mechanism_Elucidation Phosphorylation_Assay Substrate Phosphorylation (Western Blot) Phosphorylation_Assay->Mechanism_Elucidation IC50_EC50->Proliferation_Assay IC50_EC50->Migration_Assay IC50_EC50->Invasion_Assay IC50_EC50->Phosphorylation_Assay

Caption: Workflow for this compound in TNBC research.

References

Application Notes and Protocols: GFB-12811 Treatment in ADPKD Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a prevalent genetic disorder characterized by the progressive development of fluid-filled cysts in the kidneys, ultimately leading to kidney failure. A key pathological feature of ADPKD is the aberrant proliferation of renal tubular epithelial cells, which contributes significantly to cyst formation and enlargement.[1][2] Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation has been implicated in the pathogenesis of ADPKD.[3][4]

GFB-12811 is a highly selective inhibitor of Cyclin-Dependent Kinase 5 (CDK5). While direct experimental data on the use of this compound in ADPKD mouse models is not currently available in the public domain, the established role of CDK5 in pathways relevant to cyst growth makes this compound a compelling candidate for investigation.[5] Research on other CDK inhibitors in ADPKD models has demonstrated the potential of this therapeutic strategy. For instance, the pan-CDK inhibitor roscovitine, which targets CDK1, CDK2, and CDK5, has been shown to effectively slow cyst growth in murine models.[1][3] Furthermore, specific inhibition of CDK5 has been found to attenuate disease progression in a mouse model of nephronophthisis, a related ciliopathy, by modulating ciliary length and promoting a more differentiated epithelial phenotype.[5]

These application notes provide a comprehensive overview of the rationale for investigating this compound in ADPKD, along with detailed, hypothetical protocols for its use in preclinical mouse models based on established methodologies for CDK inhibitors and ADPKD research.

Quantitative Data Summary

As no specific data for this compound in ADPKD models are available, the following table presents a hypothetical summary of expected quantitative outcomes based on the known effects of CDK inhibitors in similar models. This table is intended to serve as a template for data presentation in future studies.

ParameterVehicle Control GroupThis compound Treatment GroupExpected Outcome
Kidney-to-Body Weight Ratio (%) Reduction
Cyst Volume Fraction (%) Reduction
Blood Urea Nitrogen (BUN) (mg/dL) Improvement (Lower levels)
Serum Creatinine (mg/dL) Improvement (Lower levels)
Cell Proliferation (Ki67+ cells/field) Reduction
Apoptosis (TUNEL+ cells/field) Potential Modulation
Cilia Length (µm) Normalization/Shortening

Signaling Pathways

CDK5 Signaling in the Context of ADPKD

Mutations in the PKD1 or PKD2 genes lead to the dysregulation of several signaling pathways that control cell proliferation, differentiation, and fluid secretion. CDK5 has been identified as a potential mediator in these processes. The diagram below illustrates the hypothesized mechanism of action for a CDK5 inhibitor like this compound in ameliorating ADPKD pathology.

cluster_0 ADPKD Pathogenesis cluster_1 Therapeutic Intervention PKD1_PKD2 PKD1/PKD2 Mutation CellCycle Cell Cycle Dysregulation PKD1_PKD2->CellCycle Cilia Ciliary Dysfunction PKD1_PKD2->Cilia Proliferation Aberrant Cell Proliferation CellCycle->Proliferation Cyst_Growth Cyst Growth Proliferation->Cyst_Growth Cilia->Cyst_Growth GFB12811 This compound CDK5 CDK5 GFB12811->CDK5 Inhibition CDK5->CellCycle Promotes CDK5->Cilia Regulates Length

Caption: Hypothesized signaling pathway of this compound in ADPKD.

Experimental Protocols

The following protocols are adapted from established methodologies for preclinical studies in ADPKD mouse models and provide a framework for evaluating the efficacy of this compound.

Animal Model

An orthologous mouse model of ADPKD, such as a conditional Pkd1 knockout model (e.g., Pkd1flox/flox;Ksp-Cre), is recommended. These models closely recapitulate the human disease pathology.

This compound Formulation and Administration
  • Formulation: this compound should be formulated in a vehicle suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). A common vehicle is a solution of 0.5% carboxymethylcellulose (CMC) in water.

  • Dosage: Based on pharmacokinetic data from other CDK inhibitors and general practices, a starting dose range of 10-50 mg/kg/day could be explored. Dose-response studies are crucial to determine the optimal therapeutic dose.

  • Administration: Daily administration via oral gavage is a common and clinically relevant route.

Experimental Workflow

The following diagram outlines a typical experimental workflow for a preclinical efficacy study of this compound in an ADPKD mouse model.

start Start of Study genotyping Genotyping of Pups start->genotyping randomization Randomization into Treatment Groups genotyping->randomization treatment Daily this compound or Vehicle Administration randomization->treatment monitoring Weekly Monitoring (Body Weight, Health) treatment->monitoring endpoint Endpoint Reached (e.g., 8 weeks) monitoring->endpoint euthanasia Euthanasia & Tissue Harvest endpoint->euthanasia analysis Histological & Biochemical Analysis euthanasia->analysis data Data Analysis & Interpretation analysis->data

Caption: Experimental workflow for this compound efficacy testing.

Key Experimental Methodologies
  • Histological Analysis:

    • Kidneys are harvested, weighed, and fixed in 4% paraformaldehyde.

    • Tissues are embedded in paraffin, sectioned (4-5 µm), and stained with Hematoxylin and Eosin (H&E) for general morphology and assessment of cyst burden.

    • Cyst volume fraction can be quantified using image analysis software (e.g., ImageJ).

  • Immunohistochemistry for Cell Proliferation:

    • Paraffin-embedded kidney sections are deparaffinized and rehydrated.

    • Antigen retrieval is performed using a citrate buffer (pH 6.0).

    • Sections are incubated with a primary antibody against a proliferation marker (e.g., Ki67).

    • A secondary antibody conjugated to a detectable enzyme (e.g., HRP) is applied, followed by a chromogenic substrate.

    • The number of positively stained nuclei is quantified per high-power field.

  • Biochemical Analysis of Renal Function:

    • Blood samples are collected at the study endpoint.

    • Serum is separated by centrifugation.

    • Blood Urea Nitrogen (BUN) and creatinine levels are measured using commercially available assay kits.

  • Western Blot Analysis for Target Engagement:

    • Kidney tissue lysates are prepared.

    • Protein concentration is determined using a BCA assay.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies against CDK5 and downstream signaling molecules (e.g., phosphorylated forms of relevant substrates).

    • A loading control (e.g., GAPDH or β-actin) is used to normalize protein levels.

Logical Relationships

The rationale for using this compound in ADPKD is based on a clear logical relationship between the drug's mechanism of action and the disease pathology.

cluster_0 Problem cluster_1 Target cluster_2 Solution ADPKD ADPKD Pathogenesis Proliferation Increased Cell Proliferation ADPKD->Proliferation Cyst_Growth Cyst Growth Proliferation->Cyst_Growth CDK5_Role CDK5 promotes cell cycle and regulates cilia CDK5_Role->Proliferation GFB12811 This compound Inhibition Selective CDK5 Inhibition GFB12811->Inhibition Inhibition->CDK5_Role Blocks Outcome Reduced Cyst Progression Inhibition->Outcome

Caption: Logical framework for this compound application in ADPKD.

Conclusion

While direct preclinical data for this compound in ADPKD is not yet available, its high selectivity for CDK5, a kinase implicated in the proliferative and ciliary pathways central to ADPKD pathogenesis, positions it as a promising research tool and potential therapeutic candidate. The protocols and frameworks provided herein offer a robust starting point for researchers to investigate the efficacy of this compound in relevant ADPKD mouse models. Such studies are warranted to elucidate the specific role of CDK5 in renal cystogenesis and to evaluate the therapeutic potential of its selective inhibition.

References

GFB-12811: In Vivo Administration Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GFB-12811 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 5 (CDK5) with an IC50 of 2.3 nM.[1][2] CDK5 is an atypical member of the cyclin-dependent kinase family that has been implicated in the pathogenesis of various diseases, including Autosomal Dominant Polycystic Kidney Disease (ADPKD) and neurodegenerative disorders such as Alzheimer's disease.[3][4][5] this compound serves as a valuable research tool for investigating the in vivo roles of CDK5. These application notes provide detailed protocols for the in vivo administration of this compound, summarize its pharmacokinetic properties, and outline its potential therapeutic applications.

Mechanism of Action

This compound exerts its biological effects through the selective inhibition of CDK5. In neurodegenerative diseases, particularly Alzheimer's disease, the dysregulation of CDK5 activity, often through the cleavage of its activator p35 to p25, leads to the hyperphosphorylation of the tau protein.[5][6][7] This hyperphosphorylation causes tau to detach from microtubules, leading to microtubule instability and the formation of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease.[6][7] By inhibiting CDK5, this compound is hypothesized to reduce tau hyperphosphorylation, thereby preventing NFT formation and subsequent neuronal damage.[8]

In ADPKD, CDK5 has been implicated in the regulation of cell cycle progression and proliferation of cyst-lining epithelial cells.[9] Inhibition of CDK5 by this compound may therefore help to control cyst growth.[3][9]

Data Presentation

Pharmacokinetic Properties of this compound in Rats
ParameterValueDosing Conditions
Oral Bioavailability 25%3 mg/kg
41%10 mg/kg
Half-life (t½) 7.6 hours1 mg/kg, intravenous (iv)
Volume of Distribution (Vss) 7.3 L/kg1 mg/kg, intravenous (iv)
Data sourced from MedChemExpress product information, referencing Daniels MH, et al. J Med Chem. 2022.[1]
In Vivo Efficacy Data

Publicly available quantitative in vivo efficacy data for this compound in specific disease models (e.g., percentage of kidney cyst reduction in ADPKD models or cognitive improvement in Alzheimer's models) is limited at the time of this writing. The tables below are provided as templates for presenting such data when it becomes available.

Template Table: this compound Efficacy in an ADPKD Mouse Model

Treatment GroupDoseDosing Regimen% Reduction in Kidney-to-Body Weight Ratio% Reduction in Cystic Area
Vehicle Control-Daily0%0%
This compoundX mg/kgDailyData not availableData not available
Positive ControlY mg/kgDailyData not availableData not available

Template Table: this compound Efficacy in an Alzheimer's Disease Mouse Model

Treatment GroupDoseDosing RegimenImprovement in Cognitive Score (e.g., MWM)% Reduction in Tau Phosphorylation (pTau Ser396/404)
Vehicle Control-Daily0%0%
This compoundX mg/kgDailyData not availableData not available
Positive ControlY mg/kgDailyData not availableData not available

Experimental Protocols

In Vivo Pharmacokinetic Study Protocol

The following is a generalized protocol based on standard practices. Detailed experimental protocols for in vivo pharmacokinetic experiments for this compound are available in the Supporting Information of the publication by Daniels MH, et al. in the Journal of Medicinal Chemistry, 2022.[4]

Objective: To determine the pharmacokinetic profile of this compound in rodents.

Animals: Male Sprague-Dawley rats (8-10 weeks old).

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Dosing gavage needles

  • Intravenous injection equipment

  • Blood collection tubes (containing anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least 3 days prior to the experiment.

  • Dosing:

    • Oral Administration: Prepare a suspension of this compound in the vehicle at the desired concentration. Administer a single dose via oral gavage (e.g., 3 mg/kg or 10 mg/kg).[1]

    • Intravenous Administration: Prepare a solution of this compound suitable for intravenous injection. Administer a single bolus dose via the tail vein (e.g., 1 mg/kg).[1]

  • Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, Vss, and bioavailability) using appropriate software.

General Protocol for In Vivo Efficacy Studies

Objective: To evaluate the therapeutic efficacy of this compound in a relevant animal model of disease (e.g., ADPKD or Alzheimer's disease).

Animal Models:

  • ADPKD: Utilize a genetically engineered mouse model of ADPKD (e.g., Pkd1 conditional knockout mice).

  • Alzheimer's Disease: Employ a transgenic mouse model that develops key features of Alzheimer's pathology, such as amyloid plaques and tau hyperphosphorylation (e.g., 3xTg-AD or 5xFAD mice).

Materials:

  • This compound

  • Appropriate vehicle

  • Dosing equipment

  • Imaging equipment for monitoring disease progression (e.g., MRI for kidney volume in ADPKD models)

  • Behavioral testing apparatus for cognitive assessment in Alzheimer's models (e.g., Morris water maze)

  • Histology and immunohistochemistry reagents

  • Biochemical assay kits (e.g., ELISA for pTau)

Protocol:

  • Animal Model and Baseline Assessment: Establish the disease model and perform baseline measurements of disease parameters (e.g., kidney volume, cognitive function).

  • Randomization and Grouping: Randomize animals into treatment groups (vehicle control, this compound at various doses, and a positive control if available).

  • Drug Administration: Administer this compound or vehicle according to the planned dosing regimen (e.g., daily oral gavage) for a specified duration.

  • Monitoring: Monitor animal health and disease progression throughout the study.

  • Endpoint Analysis: At the end of the study, perform terminal assessments:

    • ADPKD: Measure kidney-to-body weight ratio, quantify cystic area through histology, and analyze relevant biomarkers.

    • Alzheimer's Disease: Conduct behavioral tests to assess cognitive function. Collect brain tissue for immunohistochemical analysis of amyloid plaques and phosphorylated tau, and for biochemical quantification of relevant proteins.

  • Data Analysis: Statistically analyze the data to determine the effect of this compound on the measured endpoints.

Visualizations

Signaling Pathways

GFB12811_Mechanism_of_Action cluster_AD Alzheimer's Disease Pathology cluster_ADPKD ADPKD Pathology p35 p35 p25 p25 p35->p25 Calpain CDK5_active Active CDK5 p25->CDK5_active Activates Tau Tau CDK5_active->Tau Phosphorylates pTau Hyperphosphorylated Tau Tau->pTau NFT Neurofibrillary Tangles pTau->NFT Neuronal_Damage Neuronal Damage NFT->Neuronal_Damage GFB12811_AD This compound GFB12811_AD->CDK5_active Inhibits CDK5_ADPKD CDK5 Cell_Cycle Cell Cycle Progression CDK5_ADPKD->Cell_Cycle Promotes Proliferation Cell Proliferation Cell_Cycle->Proliferation Cyst_Growth Cyst Growth Proliferation->Cyst_Growth GFB12811_ADPKD This compound GFB12811_ADPKD->CDK5_ADPKD Inhibits

Caption: Mechanism of this compound in Alzheimer's Disease and ADPKD.

Experimental Workflow

GFB12811_InVivo_Workflow cluster_treatment Treatment Phase cluster_analysis Data Analysis start Start animal_model Select Animal Model (e.g., Pkd1 KO, 5xFAD) start->animal_model baseline Baseline Assessment (e.g., Imaging, Behavior) animal_model->baseline randomization Randomize into Groups baseline->randomization vehicle Vehicle Control randomization->vehicle gfb12811 This compound Treatment randomization->gfb12811 positive_control Positive Control randomization->positive_control endpoint Endpoint Analysis vehicle->endpoint gfb12811->endpoint positive_control->endpoint pk_analysis Pharmacokinetics endpoint->pk_analysis efficacy_analysis Efficacy Assessment (Histology, Biomarkers, Behavior) endpoint->efficacy_analysis conclusion Conclusion pk_analysis->conclusion efficacy_analysis->conclusion

Caption: General workflow for in vivo studies with this compound.

Storage and Handling

This compound should be stored under appropriate conditions to maintain its stability. Stock solutions should be aliquoted and stored to prevent degradation from repeated freeze-thaw cycles.[1]

  • -80°C: Up to 6 months

  • -20°C: Up to 1 month

References

Application Notes and Protocols for GFB-12811: Western Blot Analysis of Phosphorylated Tau (p-Tau)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection of phosphorylated Tau (p-Tau) using the GFB-12811 antibody via Western blot. The protocol is intended to serve as a comprehensive guide, covering all stages from sample preparation to signal detection and analysis.

Introduction to Phosphorylated Tau

Tau is a microtubule-associated protein predominantly found in neurons.[1][2] Its primary function is to stabilize microtubules, which are crucial components of the neuronal cytoskeleton.[1][2] However, in several neurodegenerative diseases, collectively known as tauopathies, including Alzheimer's disease, Tau becomes abnormally hyperphosphorylated.[1][3][4] This hyperphosphorylation leads to the detachment of Tau from microtubules, causing microtubule instability and the formation of neurofibrillary tangles (NFTs), a key pathological hallmark of these diseases.[3][4] The phosphorylation of Tau is a complex process regulated by a variety of kinases and phosphatases.[5][6] Key kinases involved in Tau phosphorylation include glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5).[3][4][5][7] Understanding the signaling pathways that lead to Tau hyperphosphorylation is critical for the development of therapeutic interventions.

Experimental Protocol: Western Blot for p-Tau

This protocol outlines the key steps for performing a Western blot to detect p-Tau. It is essential to optimize certain parameters, such as antibody concentrations and incubation times, for your specific experimental conditions.

I. Sample Preparation (Cell Lysates or Tissue Homogenates)
  • Lysis Buffer Preparation: Prepare a fresh lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of Tau. A common choice is RIPA buffer supplemented with commercially available inhibitor cocktails.

  • Sample Lysis:

    • For cell cultures, wash cells with ice-cold PBS, then add ice-cold lysis buffer. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • For tissue samples, homogenize the tissue in ice-cold lysis buffer using a dounce homogenizer or a sonicator.

  • Centrifugation: Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[8]

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[8]

  • Sample Denaturation: Add Laemmli sample buffer to the protein samples to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.[9]

II. Gel Electrophoresis and Protein Transfer
  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel.[9] Include a pre-stained protein ladder to monitor migration. Run the gel according to the manufacturer's instructions until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet transfer system is often recommended for smaller proteins like Tau. Ensure the PVDF membrane is pre-wetted with methanol before use.[9]

III. Immunoblotting
  • Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer to prevent non-specific antibody binding. For phosphorylated proteins, 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) is recommended over non-fat dry milk, as milk contains phosphoproteins that can cause high background.[9][10][11]

  • Primary Antibody Incubation: Dilute the this compound anti-p-Tau antibody in the blocking buffer at the recommended concentration. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[11]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.

  • Final Washes: Repeat the washing step (step 3) to remove the unbound secondary antibody.

IV. Signal Detection and Analysis
  • Chemiluminescent Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for the recommended time.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

  • Analysis: Quantify the band intensity using appropriate software. It is recommended to normalize the p-Tau signal to the signal of total Tau or a loading control like β-actin or GAPDH from the same sample.

Data Presentation

The following table summarizes the recommended quantitative parameters for the p-Tau Western blot protocol. These may require optimization for your specific experimental setup.

ParameterRecommended Value/RangeNotes
Sample Loading 20-30 µg of total protein per laneMay need to be optimized based on the abundance of p-Tau in your sample.[9]
Gel Percentage 10-12% SDS-PAGEProvides good resolution for Tau isoforms.
Blocking Buffer 5% BSA in TBSTRecommended for phosphoprotein detection to minimize background.[9][10][11]
Primary Antibody Dilution Refer to this compound datasheetStart with the manufacturer's recommended dilution and optimize.
Primary Antibody Incubation Overnight at 4°CPromotes specific binding.
Secondary Antibody Dilution Refer to manufacturer's instructionsTypically in the range of 1:5,000 to 1:20,000.
Secondary Antibody Incubation 1 hour at room temperatureSufficient for most applications.

Visualizing the Experimental Workflow and Signaling Pathway

To aid in understanding the experimental process and the underlying biological context, the following diagrams have been generated.

GFB12811_Western_Blot_Workflow cluster_prep Sample Preparation cluster_immuno Immunoblotting cluster_detection Detection & Analysis lysis Cell/Tissue Lysis (with Phosphatase Inhibitors) centrifugation Centrifugation lysis->centrifugation quantification Protein Quantification (BCA Assay) centrifugation->quantification denaturation Sample Denaturation (Boiling with Laemmli Buffer) quantification->denaturation electrophoresis SDS-PAGE denaturation->electrophoresis blocking Blocking (5% BSA in TBST) primary_ab Primary Antibody Incubation (this compound anti-p-Tau) blocking->primary_ab wash1 Washing (TBST) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (HRP-conjugated) wash1->secondary_ab wash2 Washing (TBST) secondary_ab->wash2 detection Chemiluminescent Detection (ECL Substrate) wash2->detection imaging Imaging detection->imaging analysis Data Analysis imaging->analysis transfer Protein Transfer (PVDF/Nitrocellulose) electrophoresis->transfer transfer->blocking

Caption: Western blot workflow for the detection of phosphorylated Tau (p-Tau).

Tau_Phosphorylation_Pathway cluster_stimuli Upstream Stimuli cluster_kinases Key Kinases cluster_tau Tau Protein State cluster_pathology Pathological Outcome abeta Amyloid-β (Aβ) gsk3b GSK-3β abeta->gsk3b cdk5 CDK5/p25 abeta->cdk5 oxidative_stress Oxidative Stress oxidative_stress->gsk3b oxidative_stress->cdk5 inflammation Inflammation inflammation->gsk3b inflammation->cdk5 tau Tau (Microtubule-Associated) gsk3b->tau Phosphorylation p_tau Hyperphosphorylated Tau (p-Tau) cdk5->tau Phosphorylation microtubule_destabilization Microtubule Destabilization p_tau->microtubule_destabilization nft Neurofibrillary Tangles (NFTs) microtubule_destabilization->nft

Caption: Simplified signaling pathway leading to Tau hyperphosphorylation.

Troubleshooting Common Western Blot Issues

IssuePossible CauseSuggested Solution
No Signal or Weak Signal Insufficient protein loaded.Increase the amount of protein loaded per lane.[9][11]
Primary antibody concentration too low.Increase the primary antibody concentration or extend the incubation time.[12]
Inactive secondary antibody or substrate.Use fresh secondary antibody and substrate.[9][12]
Poor protein transfer.Verify transfer efficiency with Ponceau S staining.[9][11][13]
High Background Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., 5% BSA).[11][12]
Primary or secondary antibody concentration too high.Decrease the antibody concentrations.[9][12]
Insufficient washing.Increase the number and duration of wash steps.[11][12]
Non-specific Bands Primary antibody is not specific enough.Use affinity-purified antibodies. Consider performing a BLAST alignment to check for cross-reactivity.[9]
Protein degradation.Always use fresh samples and include protease inhibitors in the lysis buffer.
Too much protein loaded.Reduce the amount of protein loaded per lane.[12]

This comprehensive guide should enable researchers to successfully perform Western blot analysis for p-Tau using the this compound antibody. Remember that optimization is key to achieving high-quality, reproducible results.

References

GFB-12811 Immunoprecipitation with CDK5: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 5 (CDK5) is a proline-directed serine/threonine kinase that plays a crucial role in various cellular processes, including neuronal development, migration, and synaptic plasticity.[1][2][3] Dysregulation of CDK5 activity has been implicated in the pathogenesis of several neurodegenerative diseases and cancers.[4][5] GFB-12811 is a highly selective and potent inhibitor of CDK5, with an IC50 of 2.3 nM.[6][7][8] Its selectivity makes it an invaluable tool for elucidating the specific functions of CDK5. This document provides detailed protocols for the immunoprecipitation of CDK5 and its interacting partners, utilizing this compound to investigate its effects on these interactions.

Data Presentation

Table 1: this compound Inhibitory Activity

CompoundTargetIC50 (nM)
This compoundCDK52.3[6][7]

Table 2: this compound In Vivo Pharmacokinetic Properties in Rats

ParameterValue
Oral Bioavailability (3 mg/kg)25%[6]
Oral Bioavailability (10 mg/kg)41%[6]
Half-life (t1/2)7.6 h[6]
Volume of Distribution (Vss)7.3 L/kg[6]

Experimental Protocols

Immunoprecipitation of CDK5 from Cell Lysates

This protocol describes the immunoprecipitation of endogenous CDK5 from cultured cells. This procedure can be adapted for various cell types expressing CDK5.

Materials:

  • Cultured cells expressing CDK5

  • This compound (MedChemExpress, Cat. No. HY-139725)

  • DMSO (vehicle control)

  • Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)

  • Anti-CDK5 antibody (e.g., Santa Cruz Biotechnology, C-8)

  • Control IgG antibody

  • Protein A/G agarose beads

  • Wash Buffer (Lysis buffer with 0.1% NP-40)[9]

  • Kinase Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)[9]

  • SDS-PAGE sample buffer

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Treatment: Culture cells to the desired confluency. Treat cells with the desired concentration of this compound or DMSO for the specified time.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold Lysis Buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Protein Concentration Determination: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA or Bradford).

  • Pre-clearing the Lysate (Optional): Add Protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C on a rotator. Centrifuge at 3,000 x g for 2 minutes at 4°C and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Adjust the protein concentration of each sample to be equal.

    • Add 2 µg of anti-CDK5 antibody or control IgG to the cell lysate.[9]

    • Incubate for 3 hours at 4°C on a rotator.

    • Add 50 µl of a 50% slurry of Protein A/G agarose beads to each tube.[9]

    • Incubate for an additional 2 hours at 4°C on a rotator.[9]

  • Washing:

    • Centrifuge the tubes at 3,000 x g for 2 minutes at 4°C and discard the supernatant.[9]

    • Wash the beads three times with 500 µl of Wash Buffer.[9] After the final wash, carefully remove all supernatant.

  • Elution:

    • Resuspend the beads in 50 µl of 2X SDS-PAGE sample buffer.

    • Boil the samples for 5-10 minutes to elute the proteins from the beads.

    • Centrifuge to pellet the beads, and collect the supernatant containing the immunoprecipitated proteins.

  • Analysis: The eluted proteins can be analyzed by Western blotting.

Mandatory Visualizations

CDK5 Signaling Pathway

CDK5_Signaling_Pathway p35_p25 p35/p25 CDK5 CDK5 p35_p25->CDK5 Activates MEK1 MEK1 CDK5->MEK1 Phosphorylates (Inhibits) PAK1 PAK1 CDK5->PAK1 Phosphorylates beta_catenin β-catenin CDK5->beta_catenin Phosphorylates DARPP32 DARPP-32 CDK5->DARPP32 Phosphorylates GFB12811 This compound GFB12811->CDK5 Inhibits ERK1_2 ERK1/2 MEK1->ERK1_2 Synaptic_Plasticity Synaptic Plasticity ERK1_2->Synaptic_Plasticity Neuronal_Migration Neuronal Migration PAK1->Neuronal_Migration Cell_Adhesion Cell Adhesion beta_catenin->Cell_Adhesion PKA PKA DARPP32->PKA Inhibits PP1 PP1 DARPP32->PP1 Inhibits Dopamine_Signaling Dopamine Signaling PKA->Dopamine_Signaling PP1->Dopamine_Signaling

Caption: CDK5 Signaling Pathway and Downstream Effectors.

This compound Immunoprecipitation Workflow

IP_Workflow start Start: Cell Culture (with this compound or Vehicle) lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant ip Immunoprecipitation (Anti-CDK5 Antibody) quant->ip wash Wash Beads ip->wash elute Elution wash->elute analysis Downstream Analysis (e.g., Western Blot) elute->analysis

Caption: Experimental Workflow for CDK5 Immunoprecipitation.

References

Application Notes and Protocols for GFB-12811 Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

GFB-12811 is a highly selective inhibitor of Cyclin-Dependent Kinase 5 (CDK5), a protein implicated in the progression of several diseases.[1][2][3][4] Assessing the cytotoxic potential of this compound is a critical step in its preclinical development. These application notes provide a detailed protocol for determining the cytotoxicity of this compound in a relevant cell line using a common colorimetric method, the MTT assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of living cells.[5][6]

Target Audience

These protocols and notes are intended for researchers, scientists, and drug development professionals with experience in cell culture and biochemical assays.

Experimental Protocols

I. Materials and Reagents

  • Cell Line: A cancer cell line relevant to the therapeutic target of this compound (e.g., a neuroblastoma cell line for a CDK5 inhibitor).

  • This compound: Stock solution (e.g., 10 mM in DMSO). Store at -20°C or -80°C.[2]

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

  • Trypsin-EDTA: For detaching adherent cells.

  • MTT Reagent: 5 mg/mL in sterile PBS. Filter-sterilize and store protected from light at 4°C.[5]

  • Solubilization Solution: e.g., 10% SDS in 0.01 M HCl or DMSO.

  • 96-well flat-bottom cell culture plates: Sterile.

  • Multichannel pipette and sterile tips.

  • Microplate reader: Capable of measuring absorbance at 570 nm.

  • Humidified incubator: 37°C, 5% CO2.

II. Experimental Workflow Diagram

GFB12811_Cytotoxicity_Workflow This compound Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture compound_prep 2. This compound Dilution plate_cells 3. Cell Seeding compound_prep->plate_cells add_compound 4. Add this compound plate_cells->add_compound incubate_treatment 5. Incubate (24-72h) add_compound->incubate_treatment add_mtt 6. Add MTT Reagent incubate_treatment->add_mtt incubate_mtt 7. Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer 8. Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance 9. Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_viability 10. Calculate % Viability read_absorbance->calculate_viability

Caption: Workflow of the this compound cytotoxicity assay.

III. Detailed Methodology

1. Cell Seeding: a. Culture cells to approximately 80-90% confluency. b. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Suspension cells can be collected by centrifugation. c. Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion). Viability should be >90%.[7] d. Resuspend cells in fresh culture medium to the desired seeding density (typically 5,000-10,000 cells/well, to be optimized for each cell line). e. Seed 100 µL of the cell suspension into each well of a 96-well plate. f. Incubate the plate overnight in a humidified incubator to allow cells to attach (for adherent cells).[7]

2. Compound Preparation and Treatment: a. Prepare a series of dilutions of this compound from the stock solution in cell culture medium. A common approach is to prepare 2X concentrated solutions. b. The final concentrations should cover a broad range to determine the IC50 value (e.g., 0.01, 0.1, 1, 10, 100 µM). c. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only for background measurement). d. After overnight incubation, carefully remove the medium from the wells (for adherent cells) and add 100 µL of the prepared this compound dilutions and controls. For suspension cells, add 100 µL of the 2X compound dilutions to the 100 µL of cell suspension already in the wells. e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

3. MTT Assay Procedure: a. After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.[8] b. Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[8] The incubation time may need optimization depending on the cell type and metabolic rate. c. After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9] d. Gently mix the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[5]

4. Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5] b. Subtract the average absorbance of the no-cell control wells from all other absorbance readings. c. Calculate the percentage of cell viability for each this compound concentration using the following formula:

Data Presentation

The quantitative data from the cytotoxicity assay should be summarized in a clear and structured table for easy comparison.

This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2540.087100%
0.011.2310.09198.2%
0.11.1560.07592.2%
10.8790.06370.1%
100.4520.04136.0%
1000.1130.0159.0%

Note: The data in the table above is for illustrative purposes only.

Signaling Pathway Diagram

This compound is a selective inhibitor of CDK5. While a direct cytotoxicity signaling pathway for this compound is not established from the provided search results, a conceptual diagram illustrating its mechanism of action in the context of cell cycle and potential for inducing apoptosis can be created.

GFB12811_MoA Conceptual Mechanism of this compound Action cluster_pathway CDK5 Signaling GFB12811 This compound CDK5 CDK5 GFB12811->CDK5 inhibits Substrates Downstream Substrates CDK5->Substrates phosphorylates p35_p25 p35/p25 p35_p25->CDK5 activates CellCycle Cell Cycle Progression Substrates->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis inhibition may lead to

Caption: Conceptual mechanism of this compound action.

Disclaimer: This document provides a general protocol and should be adapted and optimized for specific cell lines and experimental conditions. Always follow good laboratory practices.

References

Application Notes and Protocols for GFB-12811 in Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GFB-12811 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 5 (CDK5).[1] With an IC50 of 2.3 nM, it offers a powerful tool for investigating the roles of CDK5 in cellular processes.[1] In the context of neurodegenerative diseases, the dysregulation of CDK5 activity is a key pathological event. This dysregulation is often initiated by the cleavage of its activator p35 to the more stable and potent p25, leading to CDK5 hyperactivation. This aberrant activity contributes to neurotoxicity through mechanisms such as the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles, and the induction of neuronal apoptosis. As such, selective CDK5 inhibitors like this compound are valuable for exploring therapeutic strategies aimed at mitigating neuronal damage and loss in conditions like Alzheimer's and Parkinson's disease.

These application notes provide detailed protocols for assessing the neuroprotective effects of this compound in vitro, focusing on key assays for neuronal viability, apoptosis, and tau phosphorylation.

Quantitative Data Summary

The following tables summarize key in vitro data for this compound. While specific neuroprotection data in neuronal cell lines is not yet broadly published, the provided data from a human breast cancer cell line (MDA-MB-231) demonstrates the compound's effect on apoptosis and cell viability, offering a reference for designing neuroprotection studies.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueAssay TypeTarget
IC502.3 nMIn Vitro Kinase Assay (mobility shift)CDK5
Ki1 nMCalculated KiCDK5
Selectivity vs. CDK292xOff-Target Potency AssayCDK2
Selectivity vs. CDK61390xOff-Target Potency AssayCDK6
Selectivity vs. CDK7312xOff-Target Potency AssayCDK7
Selectivity vs. CDK9389xOff-Target Potency AssayCDK9

Data sourced from the Chemical Probes Portal.

Table 2: Representative Cellular Activity of this compound in an Apoptosis and Viability Assay

Cell LineTreatmentThis compound ConcentrationEndpointResult
MDA-MB-231H2O210 µMApoptosisFacilitated apoptosis in the presence of H2O2
MDA-MB-231H2O210 µMCell Viability (CCK-8)Reduced cell viability in the presence of H2O2

This data is representative of the pro-apoptotic effect of CDK5 inhibition in a cancer cell line under oxidative stress and can be used as a basis for designing neuroprotection assays where inhibition of aberrant CDK5 activity is expected to be protective.[2]

Signaling Pathways and Experimental Workflows

CDK5 Signaling Pathway in Neurodegeneration

CDK5_Pathway cluster_stress Neurotoxic Stress (e.g., Aβ, Oxidative Stress) cluster_activation CDK5 Activation cluster_downstream Downstream Pathological Events Neurotoxic_Stress Neurotoxic Stress Ca_Influx Ca2+ Influx Neurotoxic_Stress->Ca_Influx increases Calpain Calpain Ca_Influx->Calpain activates p35 p35 Calpain->p35 cleaves p25 p25 p35->p25 CDK5_inactive CDK5 (inactive) CDK5_p25 CDK5/p25 (hyperactive) Tau Tau CDK5_p25->Tau phosphorylates Apoptosis_Proteins Apoptotic Proteins CDK5_p25->Apoptosis_Proteins activates pTau Hyperphosphorylated Tau (p-Tau) Tau->pTau NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs aggregates to Neuronal_Death Neuronal Death Apoptosis_Proteins->Neuronal_Death leads to This compound This compound This compound->CDK5_p25 inhibits p25CDK5_inactive p25CDK5_inactive p25CDK5_inactive->CDK5_p25

Caption: Aberrant CDK5 activation and neurodegenerative signaling cascade.

Experimental Workflow: In Vitro Neuroprotection Assessment

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Neuroprotection Assays cluster_analysis Data Analysis Cell_Culture Culture Neuronal Cells (e.g., SH-SY5Y) Pre-treatment Pre-treat with this compound (various concentrations) Cell_Culture->Pre-treatment Neurotoxin Induce Neurotoxicity (e.g., Aβ, H2O2, glutamate) Pre-treatment->Neurotoxin Viability_Assay Neuronal Viability Assay (MTT) Neurotoxin->Viability_Assay Apoptosis_Assay Apoptosis Assay (TUNEL) Neurotoxin->Apoptosis_Assay Phosphorylation_Assay Tau Phosphorylation Assay (Western Blot) Neurotoxin->Phosphorylation_Assay Data_Quantification Quantify Results (e.g., Absorbance, Fluorescence, Band Density) Viability_Assay->Data_Quantification Apoptosis_Assay->Data_Quantification Phosphorylation_Assay->Data_Quantification Statistical_Analysis Statistical Analysis (e.g., IC50/EC50 calculation) Data_Quantification->Statistical_Analysis Conclusion Determine Neuroprotective Efficacy Statistical_Analysis->Conclusion

Caption: Workflow for assessing this compound neuroprotective effects in vitro.

Experimental Protocols

Protocol 1: Neuronal Viability Assessment using MTT Assay

This protocol is designed to assess the ability of this compound to protect neuronal cells from a neurotoxic insult. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound

  • Neurotoxin (e.g., Amyloid-beta 1-42 oligomers, H2O2, or glutamate)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • This compound Pre-treatment: Prepare serial dilutions of this compound (e.g., ranging from 1 nM to 10 µM) in cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound solutions to the respective wells. Incubate for 2 hours.

  • Induction of Neurotoxicity: Prepare the neurotoxin solution at a pre-determined toxic concentration. Add the neurotoxin to the wells already containing this compound. Include control wells with cells only, cells with neurotoxin only, and cells with this compound only.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the EC50 of this compound's neuroprotective effect.

Protocol 2: Assessment of Apoptosis using TUNEL Assay

This protocol uses the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Cultured neuronal cells on coverslips or in chamber slides

  • This compound

  • Neurotoxin

  • In Situ Cell Death Detection Kit (e.g., TUNEL assay kit)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture neuronal cells on coverslips. Pre-treat with this compound at various concentrations (e.g., 100 nM, 1 µM, 10 µM) for 2 hours before adding a neurotoxin. Incubate for 24 hours. Include appropriate controls.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with the permeabilization solution for 20 minutes at room temperature.

  • TUNEL Staining: Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves incubating the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) for 60 minutes at 37°C in a humidified chamber.

  • Nuclear Staining: Wash the cells and counterstain with DAPI for 5 minutes.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. TUNEL-positive cells will show green fluorescence, and all nuclei will show blue fluorescence from DAPI.

  • Quantification: Count the number of TUNEL-positive cells and the total number of cells (DAPI-stained) in several random fields to calculate the percentage of apoptotic cells.

Protocol 3: Analysis of Tau Phosphorylation by Western Blot

This protocol assesses the effect of this compound on the phosphorylation of tau protein at specific sites known to be targeted by CDK5.

Materials:

  • Cultured neuronal cells

  • This compound

  • Agent to induce tau hyperphosphorylation (e.g., Okadaic acid or expression of p25)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Tau (e.g., at Ser202, Thr205), anti-total-Tau, anti-beta-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system for western blots

Procedure:

  • Cell Lysis: Treat neuronal cells with this compound and the pro-phosphorylation agent. After treatment, wash the cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-Tau) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with anti-total-Tau and anti-beta-actin antibodies.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Calculate the ratio of phosphorylated tau to total tau and compare between different treatment groups.

References

Application Notes and Protocols for GFB-12811 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GFB-12811 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 5 (CDK5) with an IC50 of 2.3 nM[1][2]. As an atypical member of the cyclin-dependent kinase family, CDK5 has been identified as a therapeutic target in various diseases, including Autosomal Dominant Polycystic Kidney Disease (ADPKD)[3]. Proper preparation of this compound stock solutions is critical for accurate and reproducible experimental results. This document provides detailed protocols for the solubilization and storage of this compound in Dimethyl Sulfoxide (DMSO).

Note on Mechanism of Action: Based on available scientific literature, this compound is characterized as a selective CDK5 inhibitor[1][2][3]. The user's topic specified "G-quadruplex binder," however, current data does not support this as the primary mechanism of action for this compound. The following protocols are based on its properties as a small molecule inhibitor soluble in DMSO.

Physicochemical and Solubility Data

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Molecular Weight 449.44 g/mol [1]
Formula C22H23F4N5O[1]
CAS Number 2775311-17-4[1]
Appearance Light yellow to yellow solid[1]
Solubility in DMSO 50 mg/mL (111.25 mM)[1][4]

Experimental Protocol: Preparation of this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a concentrated stock solution of this compound.

3.1. Materials

  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Calibrated precision balance

  • Vortex mixer

  • Ultrasonic bath

3.2. Procedure

  • Equilibration: Allow the this compound vial to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.

  • Weighing: Tare a sterile microcentrifuge tube on a precision balance. Carefully weigh the desired amount of this compound powder into the tube.

  • Solvent Addition: Add the calculated volume of DMSO to the tube containing the this compound powder to achieve the desired stock concentration. A common high-concentration stock is 10 mM or 50 mM. For solubility, it is noted that hygroscopic DMSO can significantly impact the solubility of the product, so the use of newly opened DMSO is recommended[1].

  • Dissolution:

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • For complete dissolution, sonicate the solution in an ultrasonic bath until no visible particulates remain[1]. The solubility is 50 mg/mL (111.25 mM) with the aid of ultrasonication[1].

  • Aliquotting: To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes[1].

3.3. Stock Solution Calculation Examples

The following table provides quick calculations for preparing common stock concentrations.

Desired Stock ConcentrationMass of this compound for 1 mL
1 mM0.449 mg
10 mM4.49 mg
50 mM22.47 mg

3.4. Storage and Stability

Proper storage is crucial for maintaining the integrity of this compound.

  • Powder: Store at -20°C for up to 3 years[1].

  • Stock Solution in DMSO:

    • Store at -80°C for up to 6 months for long-term storage[1][5].

    • Store at -20°C for up to 1 month for short-term storage[1][5].

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

GFB12811_Stock_Preparation cluster_prep This compound Stock Solution Preparation start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh this compound Powder equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex & Sonicate for Complete Dissolution add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C (Long-Term) or -20°C (Short-Term) aliquot->store end_node Ready for Use store->end_node

Workflow for this compound stock solution preparation.

4.2. Hypothetical G-Quadruplex Binder Signaling Pathway

As the user inquired about a "G-quadruplex binder," the following diagram illustrates a simplified, hypothetical signaling pathway for such a compound. G-quadruplexes are secondary structures in nucleic acids that can influence gene expression[6][7]. Small molecules that bind to and stabilize these structures can modulate transcription and other cellular processes[8][9].

G_Quadruplex_Pathway cluster_pathway Hypothetical G-Quadruplex Binder Pathway g_quad_binder G-Quadruplex Binder (e.g., Small Molecule) g_quad G-Quadruplex in Promoter Region g_quad_binder->g_quad Stabilizes transcription Transcription Machinery g_quad->transcription Blocks Binding mrna mRNA Transcription transcription->mrna Inhibited protein Protein Expression mrna->protein cellular_response Cellular Response (e.g., Apoptosis, Growth Arrest) protein->cellular_response

Hypothetical pathway of a G-quadruplex binder.

4.3. This compound Signaling Pathway: CDK5 Inhibition

The diagram below illustrates the established signaling pathway for this compound as a CDK5 inhibitor.

CDK5_Inhibition_Pathway cluster_cdk5 This compound (CDK5 Inhibitor) Pathway gfb12811 This compound cdk5_p25 CDK5/p25 Complex gfb12811->cdk5_p25 Inhibits downstream_substrate Downstream Substrate cdk5_p25->downstream_substrate Phosphorylates phosphorylated_substrate Phosphorylated Substrate downstream_substrate->phosphorylated_substrate cellular_effect Cellular Effect (e.g., Reduced Cyst Growth in ADPKD) phosphorylated_substrate->cellular_effect

This compound mechanism via CDK5 inhibition.

References

Troubleshooting & Optimization

GFB-12811 Technical Support Center: A Guide to Solubility and Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the solubility and handling of GFB-12811, a potent and highly selective CDK5 inhibitor. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor that is highly selective for Cyclin-Dependent Kinase 5 (CDK5).[1] CDK5 is a proline-directed serine/threonine kinase that is essential for neuronal development and function. Aberrant CDK5 activity has been implicated in various diseases, including neurodegenerative disorders and cancer. This compound exerts its effects by binding to the ATP pocket of CDK5, thereby preventing the phosphorylation of its downstream substrates.

Q2: I am having trouble dissolving this compound. What are the recommended solvents and concentrations?

This compound is a hydrophobic molecule with limited aqueous solubility. The recommended solvent for creating high-concentration stock solutions is dimethyl sulfoxide (DMSO).

  • In DMSO: Soluble up to 50 mg/mL (111.25 mM). It is recommended to use ultrasonic agitation to aid dissolution.[2] The use of fresh, non-hygroscopic DMSO is crucial, as absorbed water can significantly reduce the solubility of the compound.[2]

For most cell-based assays, it is advisable to keep the final concentration of DMSO below 0.5% to avoid cytotoxicity.

Q3: My this compound precipitates when I dilute my DMSO stock solution into aqueous media. How can I prevent this?

This is a common issue known as "crashing out," which occurs when a compound is transferred from a high-solubility organic solvent to a low-solubility aqueous environment. Here are several strategies to prevent precipitation:

  • Stepwise Dilution: Instead of diluting the concentrated DMSO stock directly into your final volume of aqueous buffer or cell culture medium, perform one or more intermediate dilutions in your aqueous medium.

  • Increase Mixing: Add the this compound stock solution dropwise to the aqueous medium while gently vortexing or swirling to ensure rapid and even dispersion.

  • Warm the Medium: Pre-warming the cell culture medium to 37°C can sometimes improve the solubility of the compound.

  • Use of Surfactants: For in vitro assays (not for cell culture), the addition of a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01%), can help to maintain the compound in solution.

Q4: How should I store this compound?

Proper storage is critical to maintain the stability and activity of this compound.

  • Solid Form: Store the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[2]

  • In Solvent (DMSO): Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

Solubility Data

The solubility of this compound has been determined in various common laboratory solvents. This data is intended to guide the preparation of stock and working solutions.

SolventMaximum Solubility (at 25°C)Molar Concentration (mM)
DMSO 50 mg/mL111.25
Ethanol To be determinedTo be determined
Methanol To be determinedTo be determined
PBS (pH 7.4) InsolubleInsoluble

Note: The solubility in ethanol and methanol is currently under investigation. Due to its hydrophobic nature, this compound is expected to have very low solubility in aqueous buffers like PBS.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for Cell-Based Assays

This protocol provides a step-by-step guide for preparing this compound solutions for use in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous/low-water content DMSO

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed (37°C) cell culture medium

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Equilibrate the this compound vial to room temperature before opening.

    • Weigh out the desired amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of this compound with a molecular weight of 449.44 g/mol , add 222.5 µL of DMSO).

    • Vortex thoroughly and use a bath sonicator for 5-10 minutes to ensure complete dissolution.

  • Prepare Intermediate Dilutions:

    • Perform serial dilutions of the 10 mM stock solution in DMSO to create a range of intermediate concentrations (e.g., 1 mM, 100 µM).

  • Prepare Final Working Solutions in Cell Culture Medium:

    • Pre-warm the complete cell culture medium (containing serum) to 37°C.

    • To prepare the final working concentration, add a small volume of the appropriate intermediate DMSO stock to the pre-warmed medium. For example, to make a 10 µM working solution, add 1 µL of the 1 mM intermediate stock to 99 µL of medium. This results in a final DMSO concentration of 1%.

    • Gently vortex the working solution immediately after adding the DMSO stock to ensure proper mixing and minimize precipitation.

  • Storage:

    • Store the 10 mM DMSO stock solution in single-use aliquots at -80°C.

    • Prepare fresh working solutions in cell culture medium for each experiment. Do not store aqueous working solutions.

Protocol 2: Western Blot Analysis of Retinoblastoma (Rb) Phosphorylation

This protocol describes the use of this compound to inhibit CDK5-mediated phosphorylation of a downstream target, the Retinoblastoma protein (Rb), in a cellular context.

Materials:

  • Cell line of interest (e.g., a neuronal cell line or a cancer cell line with known CDK5 activity)

  • Complete cell culture medium

  • This compound (prepared as described in Protocol 1)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Rb (Ser807/811) and anti-total-Rb

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for the desired time period (e.g., 24 hours). Include a DMSO-only vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each plate.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply the chemiluminescent substrate and visualize the bands using a gel documentation system.

    • Strip the membrane and re-probe with an antibody against total Rb as a loading control.

Visualizations

GFB_12811_Solubility_Troubleshooting cluster_dilution Dilution into Aqueous Medium cluster_solutions Troubleshooting Steps start Start: this compound Powder dissolve_dmso Dissolve in Anhydrous DMSO (up to 50 mg/mL) start->dissolve_dmso sonicate Sonicate to Aid Dissolution dissolve_dmso->sonicate stock_solution 10 mM Stock Solution sonicate->stock_solution dilute Dilute into Pre-warmed (37°C) Aqueous Medium stock_solution->dilute precipitate Precipitation Occurs? dilute->precipitate stepwise Use Stepwise Dilution precipitate->stepwise Yes success Clear Working Solution precipitate->success No vortex Add Dropwise While Vortexing stepwise->vortex lower_conc Lower Final Concentration vortex->lower_conc lower_conc->success

Caption: A troubleshooting workflow for dissolving this compound.

CDK5_Signaling_Pathway cluster_downstream Downstream Substrates & Cellular Processes p35_p39 p35 / p39 (Activators) CDK5 CDK5 p35_p39->CDK5 Activation Rb Rb (Retinoblastoma Protein) CDK5->Rb Phosphorylation Tau Tau CDK5->Tau Phosphorylation p21 p21 CDK5->p21 Phosphorylation GFB12811 This compound GFB12811->CDK5 CellCycle Cell Cycle Progression Rb->CellCycle Neuronal_Dev Neuronal Development & Cytoskeletal Dynamics Tau->Neuronal_Dev Apoptosis Apoptosis p21->Apoptosis

Caption: A simplified diagram of the CDK5 signaling pathway inhibited by this compound.

References

Technical Support Center: Enhancing the Oral Bioavailability of GFB-12811

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental evaluation of GFB-12811 oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable oral bioavailability of this compound in our preclinical studies. What are the likely causes?

A1: Low and variable oral bioavailability of this compound is a known challenge. Published data indicates an oral bioavailability of 25% at a 3 mg/kg dose and 41% at a 10 mg/kg dose in rats. This is likely attributed to its classification as a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low aqueous solubility and/or permeability. A primary contributor to its low permeability is believed to be its susceptibility to efflux by P-glycoprotein (P-gp), a transporter protein that actively pumps the compound out of intestinal cells and back into the gut lumen.

Q2: What is P-glycoprotein (P-gp) and how does it affect this compound?

A2: P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is an ATP-dependent efflux pump highly expressed in the intestines, blood-brain barrier, and other tissues. It functions as a biological barrier by expelling a wide range of xenobiotics, including many kinase inhibitors, from the intracellular to the extracellular space. For orally administered drugs like this compound, P-gp-mediated efflux reduces the net amount of drug absorbed into the systemic circulation, thereby limiting its oral bioavailability.

Q3: How can we experimentally confirm that this compound is a P-gp substrate?

A3: To confirm that this compound is a substrate of P-gp, you can perform in vitro transport assays using cell lines that overexpress P-gp, such as Caco-2 or MDCK-MDR1 cells. In these assays, you would measure the bidirectional transport of this compound across a monolayer of these cells. A significantly higher efflux ratio (basolateral-to-apical transport compared to apical-to-basolateral transport) that is reduced in the presence of a known P-gp inhibitor (e.g., verapamil or elacridar) would confirm its status as a P-gp substrate.

Troubleshooting Guide

Issue: Consistently low oral bioavailability of this compound in rodent models.

Possible Cause 1: Poor aqueous solubility and dissolution rate.

  • Solution 1.1: Particle Size Reduction. The dissolution rate of a compound is directly proportional to its surface area. Reducing the particle size of the this compound drug substance through micronization or nanocrystal technology can significantly increase its surface area, leading to a faster dissolution rate in the gastrointestinal fluids.

  • Solution 1.2: Formulation as an Amorphous Solid Dispersion. Converting the crystalline form of this compound to an amorphous state within a polymer matrix can enhance its aqueous solubility and dissolution. This can be achieved through techniques such as spray-drying or hot-melt extrusion.

  • Solution 1.3: Lipid-Based Formulations. Formulating this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS) or a self-microemulsifying drug delivery system (SMEDDS), can improve its solubilization in the gastrointestinal tract and enhance its absorption.

Possible Cause 2: P-glycoprotein (P-gp) mediated efflux.

  • Solution 2.1: Co-administration with a P-gp Inhibitor. In preclinical settings, co-administering this compound with a P-gp inhibitor can be a valuable strategy to increase its oral absorption. It is crucial to select an inhibitor with a well-characterized in vivo profile and minimal off-target effects.

  • Solution 2.2: Formulation with P-gp Inhibiting Excipients. Certain pharmaceutical excipients, such as some grades of polyethylene glycol (PEG), polysorbates (e.g., Tween 80), and Cremophor EL, have been shown to inhibit P-gp. Incorporating these into the formulation of this compound can be a dual-purpose strategy to improve both solubility and permeability.

Issue: High variability in plasma concentrations of this compound following oral administration.

Possible Cause 1: Inconsistent dissolution.

  • Solution 1.1: Ensure Formulation Homogeneity. For suspension formulations, ensure uniform particle size distribution and adequate suspension with a suitable vehicle to allow for consistent dosing. For solutions, confirm that the compound remains fully dissolved and does not precipitate upon administration.

  • Solution 1.2: Control of Fed/Fasted State. The presence of food can significantly impact the gastrointestinal environment (e.g., pH, bile secretion), which can affect the dissolution and absorption of poorly soluble drugs. Standardize the feeding state of the animals in your studies (e.g., fasted overnight) to reduce variability.

Possible Cause 2: Saturation of P-gp efflux at higher doses.

  • Solution 2.1: Dose-Escalation Studies. The observation of dose-dependent oral bioavailability (41% at 10 mg/kg vs. 25% at 3 mg/kg) suggests that the P-gp transporters may become saturated at higher concentrations of this compound. A carefully designed dose-escalation study can help to characterize the relationship between dose and exposure and identify the dose range where efflux becomes a limiting factor.

Quantitative Data

The following table summarizes the publicly available pharmacokinetic parameters for this compound in rats.

ParameterValueConditions
Oral Bioavailability 25%3 mg/kg, p.o.
41%10 mg/kg, p.o.
Half-life (t½) 7.6 h1 mg/kg, i.v.
Volume of Distribution (Vss) 7.3 L/kg1 mg/kg, i.v.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of this compound in Rats

This protocol is a generalized procedure based on standard practices for pharmacokinetic studies of orally administered kinase inhibitors in rats. The specific details for this compound can be found in the supplementary information of the primary publication by Daniels et al., J. Med. Chem. 2022, 65, 4, 3575–3596.

  • Animals: Male Sprague-Dawley rats (8-10 weeks old).

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum, except for a pre-dose fasting period.

  • Formulation:

    • For intravenous (IV) administration, dissolve this compound in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline).

    • For oral (PO) administration, prepare a suspension of this compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.

  • Dosing:

    • Administer the IV formulation as a bolus dose via the tail vein.

    • Administer the oral formulation by gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Processing:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, and oral bioavailability) using non-compartmental analysis with appropriate software.

Visualizations

GFB_12811_Oral_Bioavailability_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Experiment cluster_analysis Data Analysis cluster_troubleshooting Troubleshooting GFB-12811_API This compound API Formulation Oral Formulation (e.g., Suspension, SEDDS) GFB-12811_API->Formulation Formulate Oral_Administration Oral Administration to Rat Model Formulation->Oral_Administration Blood_Sampling Serial Blood Sampling Oral_Administration->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis of Plasma Samples Blood_Sampling->Plasma_Analysis PK_Parameters Pharmacokinetic Parameter Calculation Plasma_Analysis->PK_Parameters Bioavailability_Assessment Assessment of Oral Bioavailability PK_Parameters->Bioavailability_Assessment Troubleshooting Identify Cause: - Poor Solubility - P-gp Efflux Bioavailability_Assessment->Troubleshooting Low Bioavailability? Optimization Optimization Strategies: - Formulation Change - P-gp Inhibition Troubleshooting->Optimization CDK5_Signaling_Pathway cluster_activation CDK5 Activation cluster_downstream Downstream Signaling in Pancreatic Cancer p35_p39 p35 / p39 (Activators) CDK5 CDK5 p35_p39->CDK5 Binds to activate Ras Oncogenic Ras CDK5->Ras Required for full activity Notch1 Notch1 CDK5->Notch1 Phosphorylates & Activates RalA_RalB RalA / RalB Ras->RalA_RalB Activates Tumorigenesis_Metastasis Tumorigenesis & Metastasis RalA_RalB->Tumorigenesis_Metastasis Notch1->Tumorigenesis_Metastasis This compound This compound This compound->CDK5 Inhibits

GFB-12811 Technical Support Center: Investigating Off-Target Effects at High Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of GFB-12811, a potent and selective CDK5 inhibitor, particularly when used at high concentrations in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a small molecule inhibitor of Cyclin-Dependent Kinase 5 (CDK5).[1][2][3] Its high selectivity and potency, with an in vitro IC50 of 2.3 nM for CDK5, make it a valuable tool for studying the biological roles of this kinase.[1][2]

Q2: What are off-target effects and why are they a concern at high concentrations?

Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target.[4][5] While this compound is highly selective for CDK5 at low nanomolar concentrations, at higher concentrations, the risk of binding to other kinases or proteins with lower affinity increases. This is a concern because it can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity.[4][6]

Q3: What is the known selectivity profile of this compound?

Q4: What are the potential consequences of off-target CDK inhibition?

Inhibition of other CDKs can have significant biological effects. For example, off-target inhibition of CDK1 or CDK2 could lead to cell cycle arrest, while inhibition of CDK7 or CDK9 could affect transcription.[7] Understanding the potential off-targets at high concentrations of this compound is crucial for accurately interpreting experimental outcomes.

Q5: How can I experimentally determine the off-target profile of this compound in my system?

Several experimental approaches can be used to identify off-target effects. A common method is to perform a broad in vitro kinase screen, such as a KINOMEscan™, at various concentrations of this compound (e.g., 1 µM and 10 µM).[8][9] Cellular thermal shift assays (CETSA) can also be used to assess target engagement in a cellular context.

Troubleshooting Guide: Unexpected Experimental Outcomes

This guide is designed to help you troubleshoot unexpected results that may be related to off-target effects of this compound, especially when using high concentrations.

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Unexpected Cell Viability Changes At high concentrations, this compound may inhibit other kinases essential for cell survival or proliferation.1. Perform a dose-response curve to determine the lowest effective concentration for CDK5 inhibition. 2. Validate the phenotype using a structurally different CDK5 inhibitor or a genetic approach (e.g., siRNA or CRISPR-mediated knockout of CDK5). 3. If the effect persists with other CDK5-specific perturbations, it is more likely an on-target effect.
Phenotype Does Not Match Known CDK5 Biology The observed phenotype might be due to the inhibition of an unrelated kinase or signaling pathway.1. Conduct a kinome-wide off-target profiling screen at the concentration used in your experiment. 2. Consult off-target prediction databases with the chemical structure of this compound. 3. Analyze the phosphorylation status of key downstream effectors of suspected off-target kinases via Western blot.
Inconsistent Results Across Different Cell Lines Cell lines can have varying expression levels of on- and off-target kinases, leading to different responses.1. Characterize the expression levels of CDK5 and potential off-target kinases in your cell lines of interest. 2. Test the effect of this compound in a cell line with a knockout of the suspected off-target to confirm its contribution to the phenotype.

Data Presentation

Table 1: In Vitro Selectivity of this compound Against a Panel of Cyclin-Dependent Kinases
KinaseIC50 (nM)Selectivity Fold vs. CDK5
CDK5 2.3 1
CDK2211.692
CDK631971390
CDK7717.6312
CDK9894.7389
Data sourced from the Chemical Probes Portal.[1]
Table 2: Illustrative Example of a High-Concentration Kinome Screen for this compound

Disclaimer: The following data is hypothetical and for illustrative purposes only to demonstrate how to present and interpret high-concentration off-target screening data. Actual experimental results may vary.

KinasePercent Inhibition at 1 µMPercent Inhibition at 10 µM
CDK5 99% 100%
Off-Target Kinase A15%65%
Off-Target Kinase B5%40%
Off-Target Kinase C<5%25%
... (400+ other kinases)<5%<10%

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling Assay (General Protocol)

This protocol outlines a general procedure for assessing the selectivity of a kinase inhibitor against a large panel of kinases.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions to achieve the desired final concentrations for screening (e.g., 1 µM and 10 µM).

  • Assay Setup:

    • Utilize a commercial kinase profiling service (e.g., KINOMEscan™ or similar) that offers a broad panel of purified, recombinant kinases.

    • In a multi-well plate, combine each kinase with its specific substrate and ATP at a concentration near the Km for each respective kinase.

  • Compound Incubation:

    • Add this compound at the desired final concentrations to the kinase reaction mixtures.

    • Include appropriate controls: a DMSO vehicle control (no inhibitor) and a known broad-spectrum kinase inhibitor as a positive control for inhibition.

  • Kinase Reaction and Detection:

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plates for a specified time at the optimal temperature for the kinases.

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based).[9][10][11][12][13]

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibited by this compound relative to the DMSO control.

    • Data is typically presented as a percentage of inhibition at each concentration, allowing for the identification of potential off-targets.

Mandatory Visualizations

CDK5 Signaling Pathway

CDK5_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effectors & Cellular Processes p35_p39 p35 / p39 CDK5 CDK5 p35_p39->CDK5 Activates Neuronal_Migration Neuronal Migration CDK5->Neuronal_Migration Synaptic_Plasticity Synaptic Plasticity CDK5->Synaptic_Plasticity Axon_Guidance Axon Guidance CDK5->Axon_Guidance Cell_Adhesion Cell Adhesion CDK5->Cell_Adhesion Gene_Expression Gene Expression CDK5->Gene_Expression Apoptosis Apoptosis CDK5->Apoptosis Off_Target_Workflow Start Start: Unexpected Phenotype Observed Dose_Response Perform Dose-Response with this compound Start->Dose_Response Validate_Target Validate with Orthogonal Method (e.g., siRNA, other CDK5i) Dose_Response->Validate_Target On_Target Phenotype is Likely On-Target Validate_Target->On_Target Phenotype Confirmed Off_Target_Investigation Investigate Off-Targets Validate_Target->Off_Target_Investigation Phenotype Not Confirmed Conclusion Conclude Mechanism of Action On_Target->Conclusion Kinome_Screen Broad Kinome Screen (High Concentrations) Off_Target_Investigation->Kinome_Screen Identify_Hits Identify Potential Off-Target Hits Kinome_Screen->Identify_Hits Validate_Hits Validate Hits in Cellular Assays Identify_Hits->Validate_Hits Validate_Hits->Conclusion Troubleshooting_Logic Start Unexpected Result with High [this compound] Is_Dose_Dependent Is the effect dose-dependent? Start->Is_Dose_Dependent Is_CDK5_Inhibited Is CDK5 inhibited at lower, effective concentrations? Is_Dose_Dependent->Is_CDK5_Inhibited Yes Possible_Off_Target Suspect Off-Target Effect Is_Dose_Dependent->Possible_Off_Target No On_Target_High_Conc Potential on-target effect requiring high concentration Is_CDK5_Inhibited->On_Target_High_Conc No Is_CDK5_Inhibited->Possible_Off_Target Yes Review_Literature Review known selectivity profile Possible_Off_Target->Review_Literature Perform_Screen Perform broad kinase screen Review_Literature->Perform_Screen Analyze_Pathways Analyze pathways of identified off-targets Perform_Screen->Analyze_Pathways

References

GFB-12811 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of GFB-12811, a selective CDK5 inhibitor. Below you will find troubleshooting guides, frequently asked questions, and detailed storage conditions to ensure the integrity of your experiments.

Stability and Storage Conditions

Proper storage and handling of this compound are critical to maintain its chemical integrity and biological activity.

Recommended Storage Conditions

It is crucial to adhere to the following storage guidelines to prevent degradation of the compound.

Table 1: Storage Conditions for this compound

FormStorage TemperatureDuration
Powder -20°C3 years[1][2][3][4]
4°C2 years[1][2][3][4]
In Solvent -80°C6 months[1][2][3][4][5]
-20°C1 month[1][2][3][4][5]

Note: The compound is stable at room temperature for short periods, such as during shipping.[1][3][4]

Experimental Protocols

While specific proprietary stability testing protocols for this compound are not publicly available, a general workflow for assessing the stability of a chemical compound is outlined below.

Experimental Workflow for Stability Assessment

GFB_12811_Stability_Workflow Experimental Workflow: this compound Stability Assessment cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T0, T1, T2...) cluster_data Data Interpretation prep Prepare this compound Stock Solutions (e.g., in DMSO) aliquot Aliquot Samples prep->aliquot temp Varying Temperatures (-80°C, -20°C, 4°C, RT) aliquot->temp Expose to Conditions light Light Exposure (Light vs. Dark) aliquot->light Expose to Conditions humidity Varying Humidity aliquot->humidity Expose to Conditions hplc HPLC/UPLC Analysis (Purity Assessment) temp->hplc Collect Samples light->hplc Collect Samples humidity->hplc Collect Samples lcms LC-MS Analysis (Degradant Identification) hplc->lcms activity Biological Activity Assay (e.g., Kinase Assay) lcms->activity Confirm Identity interpret Compare Results to T0 Determine Degradation Rate activity->interpret

Caption: Workflow for assessing the stability of this compound under various environmental conditions.

Troubleshooting Guide

Encountering issues during your experiments? This guide addresses common problems related to this compound stability and handling.

Troubleshooting Common Issues

GFB_12811_Troubleshooting Troubleshooting Guide: this compound cluster_precipitation Issue: Precipitation in Solution cluster_activity Issue: Loss of Biological Activity start Start: Unexpected Experimental Results precip Precipitation Observed start->precip loss_act Reduced or No Activity start->loss_act check_sol Check Solvent Quality (Use fresh, anhydrous DMSO) precip->check_sol check_conc Is Concentration too High? precip->check_conc end Problem Resolved check_sol->end If resolved warm Gentle Warming/Sonication check_conc->warm If yes, try to redissolve warm->end check_storage Verify Storage Conditions (Temp, Aliquoting) loss_act->check_storage check_freeze_thaw Avoid Repeated Freeze-Thaw Cycles check_storage->check_freeze_thaw new_aliquot Use a Fresh Aliquot check_freeze_thaw->new_aliquot new_aliquot->end

Caption: A decision tree to troubleshoot common issues encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: It is recommended to dissolve this compound in a suitable solvent such as DMSO.[2][4] For example, a 50 mg/mL solution can be prepared in DMSO, though this may require sonication.[2][4] It is important to use fresh, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[2]

Q2: Why is it important to aliquot the this compound stock solution?

A2: Aliquoting the stock solution into smaller, single-use volumes is crucial to prevent product inactivation that can result from repeated freeze-thaw cycles.[2][5] This practice ensures that the main stock remains stable and uncontaminated.

Q3: What should I do if I observe precipitation in my stock solution?

A3: If you observe precipitation, first ensure that the storage temperature has been consistently maintained. Gentle warming and sonication may help to redissolve the compound. Also, verify that the solvent used was of high purity and anhydrous, as contaminants or absorbed water can reduce solubility.

Q4: Can this compound be shipped at room temperature?

A4: Yes, this compound is stable at ambient temperatures for the short duration of ordinary shipping and customs processing.[1][3][4] However, upon receipt, it should be stored at the recommended long-term storage conditions.

Q5: What is the known metabolic stability of this compound?

A5: this compound has been shown to exhibit good metabolic stability and low clearance in mouse hepatocytes.[2][5] It also has a long half-life of 7.6 hours in rats.[5]

References

Technical Support Center: GFB-12811 Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during GFB-12811 kinase assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: High background signal in my no-enzyme control wells.

High background can mask the true signal from your kinase activity. Here are potential causes and solutions:

Potential Cause Recommended Solution
Contaminated Reagents Use fresh, high-quality reagents, including ATP and kinase buffer. Filter-sterilize buffers if necessary.
Autophosphorylation of Substrate If using a protein substrate, it may have intrinsic kinase activity or be contaminated with other kinases. Test the substrate alone with ATP.
ATP Detection Reagent Issues For luminescence-based assays, ensure the ATP detection reagent is properly reconstituted and stored. Old reagents can lead to high background.
Well-to-Well Contamination Be careful during pipetting to avoid splashing between wells. Use fresh pipette tips for each reagent and sample.

Q2: Low or no signal in my positive control (enzyme + substrate + ATP) wells.

A weak or absent signal suggests a problem with the kinase reaction itself.

Potential Cause Recommended Solution
Inactive Kinase Ensure the kinase (e.g., CDK5) is properly stored and handled to maintain activity. Avoid repeated freeze-thaw cycles. Test kinase activity with a known potent activator if available.
Incorrect Buffer Conditions Kinase activity is sensitive to pH, ionic strength, and cofactor concentrations (e.g., Mg²⁺, Mn²⁺). Verify that the buffer composition is optimal for CDK5.
Suboptimal ATP Concentration The ATP concentration should be at or near the Km for the kinase. For many kinases, this is in the 1-10 µM range. However, for some assays, physiological concentrations of 1mM ATP are used.[1]
Suboptimal Substrate Concentration The substrate concentration should also be optimized, typically at or above its Km value.
Incorrect Incubation Time or Temperature Ensure the incubation time is long enough to generate a detectable signal but not so long that the reaction reaches completion or reagents degrade. The optimal temperature for CDK5 activity should be maintained.

Q3: The IC50 value for this compound is significantly different from the expected 2.3 nM. [2]

Variations in IC50 values can arise from several experimental factors.

Potential Cause Recommended Solution
Inaccurate this compound Concentration Verify the stock solution concentration. This compound should be dissolved in an appropriate solvent like DMSO and stored correctly to prevent degradation.[2]
High Enzyme Concentration Using too much enzyme can lead to rapid substrate depletion, shifting the apparent IC50. Titrate the kinase to a concentration that results in ~10-20% of substrate turnover in the linear range of the assay.
High ATP Concentration If this compound is an ATP-competitive inhibitor, a high ATP concentration in the assay will require a higher concentration of the inhibitor to achieve 50% inhibition, thus increasing the apparent IC50. Consider running the assay at the Km of ATP for the kinase.
Assay Format Different assay formats (e.g., radiometric, fluorescence polarization, luminescence) can yield different IC50 values. Ensure consistency in the assay method. Radiometric assays are often considered the gold standard due to their direct measurement of enzyme activity.[1]
Incubation Time with Inhibitor Pre-incubating the kinase with this compound before adding ATP can be critical for inhibitors with slow binding kinetics. Optimize the pre-incubation time.

Experimental Protocols

General Kinase Activity Assay Protocol (Luminescence-based)

This protocol outlines a general method for measuring kinase activity by quantifying the amount of ATP remaining in the reaction.

  • Reagent Preparation :

    • Prepare a 2X kinase solution in kinase assay buffer.

    • Prepare a 2X substrate solution in kinase assay buffer.

    • Prepare a range of this compound concentrations (e.g., 10-point, 3-fold serial dilution) in kinase assay buffer containing the desired final concentration of DMSO.

    • Prepare a 4X ATP solution in kinase assay buffer.

  • Reaction Setup :

    • In a white, opaque 384-well plate, add 5 µL of the this compound solution or control (buffer with DMSO).

    • Add 5 µL of the 2X kinase solution to all wells except the "no enzyme" controls.

    • Add 5 µL of the 2X substrate solution.

    • Pre-incubate the plate at room temperature for 15-30 minutes.

  • Initiate Kinase Reaction :

    • Add 5 µL of 4X ATP solution to all wells to start the reaction. The final reaction volume is 20 µL.

  • Incubation :

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • ATP Detection :

    • Add 20 µL of an ATP detection reagent (e.g., Kinase-Glo®) to each well. This will stop the kinase reaction and initiate a luminescent signal.

  • Signal Stabilization and Measurement :

    • Incubate the plate at room temperature for 10 minutes to stabilize the signal.

    • Measure the luminescence using a plate reader. A lower luminescent signal corresponds to higher kinase activity.

Visual Troubleshooting Guides

Troubleshooting Workflow for Kinase Assays

G start Start: Unexpected Assay Result high_bg High Background Signal? start->high_bg low_signal Low or No Signal? high_bg->low_signal No check_reagents Check Reagent Purity (ATP, Buffer, Substrate) high_bg->check_reagents Yes ic50_shift Incorrect IC50 Value? low_signal->ic50_shift No check_enzyme Verify Kinase Activity (Storage, Handling) low_signal->check_enzyme Yes check_inhibitor Verify Inhibitor Concentration and Stability ic50_shift->check_inhibitor Yes end End: Assay Optimized ic50_shift->end No check_plate Check for Well Contamination check_reagents->check_plate check_plate->end check_conditions Optimize Assay Conditions (Buffer, [ATP], [Substrate]) check_enzyme->check_conditions check_incubation Optimize Incubation (Time, Temperature) check_conditions->check_incubation check_incubation->end titrate_enzyme Titrate Enzyme Concentration check_inhibitor->titrate_enzyme optimize_atp Optimize ATP Concentration titrate_enzyme->optimize_atp pre_incubation Optimize Pre-incubation Time with Inhibitor optimize_atp->pre_incubation pre_incubation->end

Caption: A flowchart for systematic troubleshooting of common kinase assay issues.

CDK5 Signaling Pathway Inhibition by this compound

G cluster_0 Upstream Activators cluster_1 Kinase Reaction cluster_2 Inhibition p35 p35/p25 CDK5 CDK5 p35->CDK5 activates pSubstrate Phosphorylated Substrate CDK5->pSubstrate phosphorylates Substrate Substrate Substrate->pSubstrate Downstream_Effects Downstream Cellular Effects pSubstrate->Downstream_Effects leads to ATP ATP ADP ADP ATP->ADP GFB12811 This compound GFB12811->CDK5

References

Technical Support Center: Mitigating GFB-12811 Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and mitigate the cytotoxic effects of GFB-12811 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly selective inhibitor of Cyclin-Dependent Kinase 5 (CDK5).[1][2] CDK5 is an atypical member of the cyclin-dependent kinase family that plays a crucial role in the central nervous system and has been implicated in other diseases, including cancer and Autosomal Dominant Polycystic Kidney Disease (ADPKD).[2][3] this compound exerts its effects by binding to the ATP pocket of CDK5, thereby inhibiting its kinase activity.[4]

Q2: Why am I observing cytotoxicity in my cell culture experiments with this compound?

While this compound is designed to be a selective CDK5 inhibitor, it can still induce cytotoxicity in certain cell types or under specific experimental conditions.[2] The observed cytotoxicity may be due to several factors:

  • On-target effects: Inhibition of CDK5 can disrupt normal cellular processes that are dependent on its activity, leading to cell death in some cell lines. For example, CDK5 is involved in regulating redox homeostasis, and its inhibition can lead to an increase in reactive oxygen species (ROS) and subsequent apoptosis.[5]

  • Off-target effects: Although highly selective, at higher concentrations this compound might inhibit other kinases, leading to unintended cytotoxic effects.

  • Cell-type specific sensitivity: Different cell lines exhibit varying levels of dependence on CDK5 for survival and proliferation.

  • Suboptimal experimental conditions: Factors such as high compound concentration, prolonged exposure, or stressed cells can exacerbate cytotoxicity.[6]

Q3: What are the common signs of this compound-induced cytotoxicity?

Common indicators of cytotoxicity in cell culture include:

  • A significant decrease in cell viability and proliferation as measured by assays like MTT, MTS, or cell counting.

  • Morphological changes such as cell rounding, detachment from the culture surface, membrane blebbing, and nuclear condensation.

  • Induction of apoptosis, which can be detected by assays such as Annexin V/PI staining or caspase activity assays.

  • Increased levels of intracellular reactive oxygen species (ROS).

Troubleshooting Guide: Mitigating this compound Cytotoxicity

This guide provides a step-by-step approach to troubleshoot and mitigate unexpected cytotoxicity observed during in vitro studies with this compound.

Issue 1: High levels of cell death observed at the desired effective concentration.

Possible Causes & Solutions:

  • Concentration Optimization: The effective concentration of this compound may be too close to its cytotoxic concentration in your specific cell line.

    • Solution: Perform a dose-response experiment to determine the IC50 (inhibitory concentration) for CDK5 inhibition and a separate CC50 (cytotoxic concentration) to determine the concentration at which 50% of cells are killed. This will help you identify a therapeutic window.

  • Exposure Time: Continuous exposure to the compound may be causing cumulative toxicity.

    • Solution: Conduct a time-course experiment to determine the minimum exposure time required to achieve the desired biological effect. It may be possible to wash out the compound after a shorter incubation period.

  • Cellular Stress: The cytotoxicity of this compound may be exacerbated by cellular stress.

    • Solution: Co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E can help mitigate cytotoxicity if it is mediated by increased ROS.[6]

Experimental Protocol: Determining IC50 and CC50

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) for CDK5 activity and the half-maximal cytotoxic concentration (CC50) of this compound.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • Reagents for a cell viability assay (e.g., MTT, MTS)

  • Reagents for a CDK5 activity assay (e.g., kinase assay kit)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Treatment: Remove the medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assays:

    • For CC50: Perform a cell viability assay (e.g., MTT) according to the manufacturer's instructions.

    • For IC50: Lyse the cells and perform a CDK5 kinase activity assay according to the manufacturer's instructions.

  • Data Analysis:

    • CC50: Plot cell viability (%) against the log of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the CC50 value.

    • IC50: Plot CDK5 activity (%) against the log of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation:

ParameterThis compound Concentration (nM)
CC50 (Cell Viability) [Insert experimentally determined value]
IC50 (CDK5 Inhibition) 2.3 nM[1]
Issue 2: Inconsistent cytotoxicity results between experiments.

Possible Causes & Solutions:

  • Cell Culture Conditions: Variations in cell passage number, confluency, or media composition can affect cellular sensitivity to the compound.

    • Solution: Maintain a consistent cell culture practice. Use cells within a defined passage number range and ensure consistent seeding densities.

  • Compound Stability: this compound may be unstable in solution over time.

    • Solution: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]

  • Assay Variability: The cytotoxicity assay itself may have inherent variability.

    • Solution: Include appropriate controls in every experiment (untreated, vehicle-treated) and run replicates for each condition.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Mitigating Cytotoxicity

Caption: A stepwise workflow for troubleshooting and mitigating this compound induced cytotoxicity.

Hypothesized Signaling Pathway of this compound Induced Cytotoxicity

GFB12811_Signaling_Pathway Hypothesized this compound Cytotoxicity Pathway GFB12811 This compound CDK5 CDK5 GFB12811->CDK5 inhibits Downstream_Substrates Downstream CDK5 Substrates CDK5->Downstream_Substrates phosphorylates Redox_Homeostasis Disrupted Redox Homeostasis CDK5->Redox_Homeostasis maintains Downstream_Substrates->Redox_Homeostasis maintains ROS Increased ROS Redox_Homeostasis->ROS prevents increase Apoptosis Apoptosis ROS->Apoptosis induces NAC N-acetylcysteine (Antioxidant) NAC->ROS scavenges

Caption: A diagram illustrating the potential mechanism of this compound induced cytotoxicity via CDK5 inhibition and ROS production.

References

GFB-12811 Technical Support Center: Lot-to-Lot Variability Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective CDK5 inhibitor, GFB-12811. The focus of this resource is to address potential issues arising from lot-to-lot variability during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly selective inhibitor of Cyclin-Dependent Kinase 5 (CDK5).[1][2][3] Its primary mechanism of action is to block the kinase activity of CDK5, which has been implicated as a therapeutic target in Autosomal Dominant Polycystic Kidney Disease (ADPKD) and other diseases.[1][3] this compound has demonstrated high selectivity for CDK5 over other kinases, which minimizes off-target effects.[1][4]

Q2: Why is lot-to-lot variability a concern when working with this compound?

Lot-to-lot variability refers to changes in the analytical performance of a reagent from one production batch to the next.[5] For a potent and selective inhibitor like this compound, even minor variations between lots could potentially impact experimental outcomes, leading to inconsistencies in results over time.[6] This is a critical consideration in drug development and preclinical studies to ensure the reproducibility and reliability of data.

Q3: What are the potential consequences of not assessing this compound lot-to-lot variability?

Failure to detect significant lot-to-lot variability can lead to several issues, including:

  • Inaccurate and irreproducible experimental results.

  • Falsely elevated or decreased measurements of the compound's effect.[7]

  • Difficulty in comparing data generated across different batches of the compound.

Q4: How should I properly store and handle this compound to minimize variability?

To ensure the stability and consistency of this compound, it is recommended to prepare a stock solution, aliquot it, and store it at -80°C for up to six months or at -20°C for up to one month.[2] Repeated freeze-thaw cycles should be avoided to prevent degradation of the compound.[2]

Troubleshooting Guide

Observed Issue Potential Cause (Lot-to-Lot Variability Related) Recommended Action
Inconsistent IC50 values between experiments The potency of the new this compound lot may differ from the previous lot.Perform a side-by-side comparison of the old and new lots using a standardized in vitro kinase assay.
Unexpected changes in cellular assay results (e.g., cell viability, signaling pathway modulation) The new lot may have altered purity, solubility, or the presence of trace impurities affecting cellular responses.Validate the new lot by testing a dilution series in your specific cellular assay and compare the dose-response curve to the previous lot.
Variable in vivo efficacy or pharmacokinetic (PK) profile Differences in the physical properties (e.g., crystallinity, particle size) of the new lot could affect its absorption and bioavailability.If significant discrepancies are observed, consider analytical characterization of the new lot (e.g., HPLC, mass spectrometry) to confirm identity and purity.
Quality control (QC) samples show a significant shift with the new lot The new lot of this compound is performing differently.While QC materials are useful, their behavior may not always reflect the effect on patient or biological samples.[5][7] It is crucial to also test the new lot with a panel of representative experimental samples.[8]

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for Lot-to-Lot Potency Comparison

This protocol is designed to compare the inhibitory potency of two different lots of this compound against its target, CDK5.

Materials:

  • Previous lot of this compound (Reference Lot)

  • New lot of this compound (Test Lot)

  • Recombinant human CDK5/p25 enzyme

  • Suitable peptide substrate for CDK5

  • ATP

  • Kinase assay buffer

  • 96-well or 384-well plates

  • Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)

Methodology:

  • Prepare serial dilutions of both the Reference Lot and Test Lot of this compound in the kinase assay buffer.

  • In the wells of the assay plate, add the CDK5/p25 enzyme.

  • Add the diluted this compound from both lots to their respective wells.

  • Initiate the kinase reaction by adding the peptide substrate and ATP mixture.

  • Incubate the plate at the optimal temperature and time for the kinase reaction.

  • Stop the reaction and measure the signal according to the assay kit manufacturer's instructions.

  • Calculate the percent inhibition for each concentration of this compound for both lots.

  • Generate dose-response curves and determine the IC50 value for each lot.

Acceptance Criteria: The IC50 value of the Test Lot should be within a predefined acceptable range of the Reference Lot's IC50 value (e.g., ± 2-fold).

Protocol 2: Cellular Assay for Functional Comparison of this compound Lots

This protocol outlines a general workflow to assess the functional equivalence of two different lots of this compound in a cell-based assay.

Materials:

  • Cell line relevant to the experimental model

  • Previous lot of this compound (Reference Lot)

  • New lot of this compound (Test Lot)

  • Cell culture medium and supplements

  • Reagents for the specific cellular assay (e.g., cell viability reagent, antibodies for Western blotting)

  • Multi-well cell culture plates

  • Plate reader or imaging system

Methodology:

  • Seed the cells in multi-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of both the Reference Lot and Test Lot of this compound in cell culture medium.

  • Treat the cells with the different concentrations of each this compound lot.

  • Incubate the cells for the desired experimental duration.

  • Perform the cellular assay to measure the biological response of interest (e.g., inhibition of a downstream signaling event, change in cell proliferation).

  • Analyze the data and generate dose-response curves for both lots.

Acceptance Criteria: The dose-response curves of the Test Lot and Reference Lot should be comparable, with key parameters (e.g., EC50) falling within an acceptable range.

Data Presentation

Table 1: Example Lot-to-Lot Comparison of this compound Potency

Lot NumberIC50 (nM) vs. CDK5/p25Fold Difference vs. ReferencePass/Fail
This compound-LotA (Reference)2.3--
This compound-LotB (Test)2.81.22Pass
This compound-LotC (Test)5.12.22Fail

Visualizations

GFB_12811_Lot_Validation_Workflow cluster_0 Lot Reception cluster_1 Initial QC cluster_2 Functional Testing cluster_3 Decision cluster_4 Outcome NewLot New Lot of this compound Received Analytical Analytical Chemistry (Purity, Identity) NewLot->Analytical InVitro In Vitro Kinase Assay (IC50 Comparison) Analytical->InVitro Cellular Cell-Based Assay (Functional Equivalence) InVitro->Cellular Decision Acceptable Variability? Cellular->Decision Accept Accept Lot for Use Decision->Accept Yes Reject Reject Lot & Contact Supplier Decision->Reject No CDK5_Signaling_Pathway cluster_0 CDK5 Activation cluster_1 This compound Inhibition cluster_2 Downstream Effects p35 p35/p25 CDK5 CDK5 p35->CDK5 binds & activates Substrate Substrate Phosphorylation CDK5->Substrate GFB12811 This compound GFB12811->CDK5 inhibits Cellular Cellular Processes (e.g., cyst growth) Substrate->Cellular

References

GFB-12811 In Vivo Treatment Optimization: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the in vivo treatment duration of GFB-12811, a highly selective inhibitor of Cyclin-Dependent Kinase 5 (CDK5).[1][2][3] The content is structured to address common questions and troubleshooting scenarios encountered during preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and highly selective small molecule inhibitor of Cyclin-Dependent Kinase 5 (CDK5) with an IC50 of 2.3 nM.[2] CDK5 is a proline-directed serine/threonine kinase that is activated by binding to its regulatory subunits, p35 or p39.[4] Unlike other CDKs, CDK5 is not directly involved in cell cycle progression but plays a crucial role in various cellular processes, particularly in post-mitotic neurons.[4] However, recent studies have implicated CDK5 in other pathologies, including Autosomal Dominant Polycystic Kidney Disease (ADPKD), by influencing cell proliferation and other pathways.[1][3] this compound exerts its effect by competitively binding to the ATP-binding pocket of CDK5, thereby inhibiting its kinase activity and the subsequent phosphorylation of its downstream substrates.

Q2: What are the known in vivo pharmacokinetic (PK) properties of this compound?

In vivo pharmacokinetic studies in rats have demonstrated that this compound has promising properties for in vivo use. The compound exhibits oral bioavailability and a half-life of 7.6 hours in rats, suggesting that it is suitable for oral dosing in preclinical animal models.[2]

Q3: How do I determine the optimal treatment duration for this compound in my in vivo model?

The optimal treatment duration for this compound will depend on the specific animal model, the disease indication, and the experimental endpoints. A pilot study with staggered treatment durations is recommended. Key considerations include:

  • Disease Progression: The treatment window should align with the known progression of the disease in your model. For chronic diseases like ADPKD, longer treatment durations may be necessary.[5][6]

  • Pharmacodynamic (PD) Response: Monitor the modulation of CDK5 downstream targets in tumor or surrogate tissues over time. A sustained PD response may indicate an appropriate treatment duration.

  • Efficacy: Measure primary efficacy endpoints (e.g., tumor growth inhibition, reduction in kidney cyst size) at different time points to identify the duration that provides a maximal and sustained therapeutic effect.[5][6]

  • Toxicity: Monitor for signs of toxicity throughout the study. The optimal duration will be one that maximizes efficacy while minimizing adverse effects.

Q4: What are suitable pharmacodynamic (PD) biomarkers to monitor this compound activity in vivo?

To confirm target engagement and monitor the biological activity of this compound in vivo, the phosphorylation status of known CDK5 substrates can be assessed. Suitable PD biomarkers include:

  • Phospho-Retinoblastoma protein (pRb): CDK5 has been shown to phosphorylate Rb.[7] A decrease in the level of phosphorylated Rb in response to this compound treatment would indicate target engagement.

  • Phospho-DARPP-32 (Thr75): In neuronal tissues, CDK5 phosphorylates DARPP-32 at Threonine 75.[1][3][8] A reduction in p-DARPP-32 (Thr75) can serve as a specific biomarker of CDK5 inhibition in relevant models.

  • Phospho-MEK1 (Thr286): CDK5 can phosphorylate and inhibit MEK1.[9] Assessing the phosphorylation status of MEK1 at Threonine 286 can be another indicator of this compound activity.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Lack of efficacy with short-term treatment Insufficient duration to observe a therapeutic effect in a chronic disease model.Increase the treatment duration. Consider the rate of disease progression in your model and align the treatment window accordingly.
Suboptimal dosing frequency.Based on the 7.6-hour half-life in rats, consider twice-daily (BID) dosing to maintain adequate drug exposure.[2]
Loss of efficacy with long-term treatment Development of resistance mechanisms.Analyze treated tissues for potential resistance pathways. Consider intermittent dosing schedules or combination therapies.
Increased drug metabolism or clearance over time.Conduct a satellite PK study at the end of the long-term treatment to assess drug exposure.
Observed toxicity with prolonged treatment Cumulative off-target effects or on-target toxicities.Reduce the dose or consider an intermittent dosing schedule (e.g., 5 days on, 2 days off). Monitor animal health closely.
Formulation or vehicle-related toxicity.Include a vehicle-only control group for the same treatment duration to rule out vehicle effects.
Inconsistent pharmacodynamic (PD) marker modulation Variability in drug exposure between animals.Ensure consistent dose administration. Analyze plasma samples from a subset of animals to correlate PK with PD response.
Tissue-specific differences in CDK5 activity or this compound distribution.Collect and analyze different tissues to assess target engagement.

Data Presentation

Table 1: In Vitro and In Vivo Pharmacokinetic Properties of this compound

ParameterValueSpeciesReference
IC50 (CDK5) 2.3 nM-[2]
Oral Bioavailability 25% (3 mg/kg), 41% (10 mg/kg)Rat[2]
Half-life (t1/2) 7.6 hoursRat (1 mg/kg, IV)[2]
Volume of Distribution (Vss) 7.3 L/kgRat (1 mg/kg, IV)[2]

Table 2: Example Data Layout for an In Vivo Efficacy Study with Varying Treatment Durations

Treatment GroupDose & ScheduleTreatment Duration (days)Efficacy Endpoint (e.g., % Tumor Growth Inhibition)PD Biomarker 1 (e.g., % pRb reduction)PD Biomarker 2 (e.g., % p-DARPP-32 reduction)Animal Body Weight Change (%)
Vehicle Control -28000+5%
This compound 10 mg/kg, QD1430%45%50%-2%
This compound 10 mg/kg, QD2855%60%65%-5%
This compound 30 mg/kg, QD1450%70%75%-8%
This compound 30 mg/kg, QD2880%85%90%-12%

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in an ADPKD Mouse Model

  • Animal Model: Use a validated ADPKD mouse model, such as a Pkd1 conditional knockout model.[5]

  • Group Allocation: Randomly assign mice to treatment groups (e.g., vehicle, this compound at low and high doses).

  • Dose Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Dose Administration: Administer this compound or vehicle orally (p.o.) once or twice daily.

  • Treatment Durations: Include multiple treatment duration arms (e.g., 4, 8, and 12 weeks).

  • Monitoring:

    • Record animal body weight and clinical observations daily.

    • Measure kidney volume via ultrasound at baseline and regular intervals.[5]

  • Endpoint Analysis:

    • At the end of each treatment duration, collect blood for analysis of kidney function markers (e.g., blood urea nitrogen).[5]

    • Euthanize animals and collect kidneys.

    • Measure kidney weight.

    • Perform histopathological analysis to determine the cystic index.[5]

    • Prepare tissue lysates from a portion of the kidney for Western blot analysis of PD biomarkers (e.g., pRb).

Protocol 2: Pharmacodynamic (PD) Marker Analysis

  • Tissue Collection: Collect tumors or relevant tissues at various time points after the final dose of this compound.

  • Protein Extraction: Homogenize tissues in lysis buffer containing phosphatase and protease inhibitors.

  • Western Blotting:

    • Determine total protein concentration using a BCA assay.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe membranes with primary antibodies against total and phosphorylated forms of CDK5 substrates (e.g., pRb, DARPP-32, MEK1).

    • Use an appropriate loading control (e.g., GAPDH, β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometrically quantify the bands and express the level of phosphorylated protein relative to the total protein.

Visualizations

CDK5_Signaling_Pathway GFB_12811 This compound CDK5 CDK5 Active_CDK5 Active CDK5/p35 complex GFB_12811->Active_CDK5 Inhibits p35_p39 p35 / p39 p35_p39->Active_CDK5 Activates CDK5->Active_CDK5 Rb Rb Active_CDK5->Rb Phosphorylates DARPP32 DARPP-32 Active_CDK5->DARPP32 Phosphorylates MEK1 MEK1 Active_CDK5->MEK1 Phosphorylates pRb p-Rb Downstream_Effects Downstream Cellular Effects pRb->Downstream_Effects pDARPP32 p-DARPP-32 (Thr75) pDARPP32->Downstream_Effects pMEK1 p-MEK1 (Thr286) pMEK1->Downstream_Effects

Caption: Simplified signaling pathway of CDK5 and its inhibition by this compound.

Treatment_Duration_Workflow start Start: Define In Vivo Model and Efficacy Endpoints pilot_study Conduct Pilot Study: Multiple doses, single duration start->pilot_study dose_selection Select Optimal Dose Range (Efficacy vs. Toxicity) pilot_study->dose_selection duration_study Design Staggered Duration Study: (e.g., 2, 4, 8 weeks) dose_selection->duration_study execute_study Execute Study: Collect samples at each time point duration_study->execute_study analyze_efficacy Analyze Efficacy Endpoints execute_study->analyze_efficacy analyze_pd Analyze PD Biomarkers execute_study->analyze_pd analyze_toxicity Analyze Toxicity execute_study->analyze_toxicity correlate_data Correlate PK/PD/Efficacy Data analyze_efficacy->correlate_data analyze_pd->correlate_data analyze_toxicity->correlate_data optimal_duration Determine Optimal Treatment Duration correlate_data->optimal_duration Troubleshooting_Tree start In Vivo Study Issue Observed no_efficacy Lack of Efficacy? start->no_efficacy Efficacy toxicity Toxicity Observed? start->toxicity Safety efficacy_loss Loss of Efficacy Over Time? start->efficacy_loss Durability check_pk Check PK: Is drug exposure adequate? no_efficacy->check_pk Yes reduce_dose Action: Reduce dose or use intermittent dosing. toxicity->reduce_dose Yes check_vehicle Action: Evaluate vehicle toxicity. toxicity->check_vehicle If dose reduction fails check_resistance Action: Investigate resistance mechanisms. efficacy_loss->check_resistance Yes check_pk_long Action: Check PK at later time points. efficacy_loss->check_pk_long Also consider check_pd Check PD: Is the target inhibited? check_pk->check_pd Yes increase_dose Action: Increase dose or change dosing frequency. check_pk->increase_dose No check_pd->increase_dose No increase_duration Action: Increase treatment duration. check_pd->increase_duration Yes

References

Technical Support Center: Characterizing Small Molecule Interactions with Efflux Pumps

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers studying the interaction of compounds with multidrug resistance (MDR) efflux pumps. The query focuses on "GFB-12811," a selective CDK5 inhibitor.[1][2][3] Current data suggests this compound is not an efflux pump itself, but rather a potential substrate for P-glycoprotein (Pgp, or ABCB1), an interaction that may influence its oral bioavailability.[1]

This resource is designed to assist in the experimental evaluation of such interactions, using this compound as a representative example of a new chemical entity that requires characterization for its potential as an efflux pump substrate or inhibitor.

Frequently Asked Questions (FAQs)

Q1: How can we determine if our compound of interest, like this compound, is a substrate of an efflux pump?

A1: Determining if a compound is an efflux pump substrate typically involves cell-based assays that measure its transport across a polarized cell monolayer. The gold standard is the bidirectional transport assay using cell lines like Caco-2 (which endogenously express Pgp and other transporters) or MDCK cells transfected to overexpress a specific transporter (e.g., MDCK-MDR1 for Pgp).[4][5] In this assay, the compound's permeability is measured in both directions: apical-to-basolateral (A→B) and basolateral-to-apical (B→A). A B→A permeability that is significantly higher than the A→B permeability (typically an efflux ratio (ER) of ≥2) indicates that the compound is actively transported out of the cell.[5]

Q2: What is the difference between an efflux pump substrate and an inhibitor?

A2:

  • A substrate is a compound that is recognized and actively transported by the efflux pump out of the cell.[6][7] This process reduces the intracellular concentration of the substrate.

  • An inhibitor is a compound that blocks the pump's activity, preventing it from transporting substrates.[6] Inhibitors can be competitive (binding to the same site as the substrate) or non-competitive. By blocking the pump, an inhibitor can increase the intracellular concentration of co-administered substrate drugs.[8] Some compounds can be both a substrate and an inhibitor.[6]

Q3: What are the primary human efflux pumps of concern in drug development?

A3: The two most critical efflux transporters in drug development, part of the ATP-binding cassette (ABC) superfamily, are:

  • P-glycoprotein (Pgp, ABCB1): Widely expressed in barrier tissues like the intestine, blood-brain barrier, kidney, and liver, it transports a vast range of structurally diverse compounds.[6][9] Its activity is a major factor in drug absorption and distribution.[6]

  • Breast Cancer Resistance Protein (BCRP, ABCG2): Also found in various barrier tissues, BCRP has a broad substrate specificity that can overlap with Pgp but also includes unique compounds.[10] It plays a significant role in drug resistance and disposition.[10][11]

Q4: How can we test if our compound is an efflux pump inhibitor?

A4: To test for inhibitory activity, you can perform a substrate transport assay in the presence and absence of your test compound. A common method is a fluorescent substrate accumulation assay (e.g., using Calcein-AM or Rhodamine 123 for Pgp).[12][13] If your compound is an inhibitor, it will block the efflux of the fluorescent substrate, leading to a measurable increase in intracellular fluorescence compared to control cells.[14] The potency of the inhibition is typically expressed as an IC50 value, which is the concentration of your compound required to inhibit 50% of the substrate's efflux.[13][15]

Troubleshooting Guides

Issue 1: High variability or low signal-to-noise in our Calcein-AM efflux assay.

Possible Cause Troubleshooting Step
Cell Health Compromised Ensure cells are healthy and in the logarithmic growth phase. Efflux is an active, energy-dependent process, and unhealthy cells will have depleted ATP, leading to reduced pump activity.[14]
Incorrect Dye Concentration The optimal Calcein-AM concentration is cell-type dependent. Test a range of concentrations (e.g., 1-10 µM) to find the one that gives the best signal window. Suspension cells may require lower concentrations than adherent cells.[12]
Interference from Serum Components in fetal bovine serum (FBS) can cleave the AM ester of Calcein, causing it to fluoresce outside the cells and increasing background noise. Perform staining and the assay in serum-free media or buffer like HBSS.
Hydrolysis of Calcein-AM Calcein-AM is susceptible to hydrolysis in aqueous solutions. Prepare the working solution immediately before use and use it within one day.[16] Ensure the stock solution in DMSO is anhydrous and stored properly.[16]
Cell Line Lacks Transporter Expression Confirm that your cell line expresses the target transporter (e.g., Pgp, MRP1) at sufficient levels. If not, you will see no difference in fluorescence between control and inhibitor-treated cells.[17]

Issue 2: A known Pgp substrate shows no active efflux (Efflux Ratio < 2) in our Caco-2 bidirectional transport assay.

Possible Cause Troubleshooting Step
Poor Monolayer Integrity The integrity of the cell monolayer is critical. Measure the Transepithelial Electrical Resistance (TEER) before each experiment. TEER values should be above a validated threshold (e.g., >200-300 Ω·cm²) to ensure tight junctions are intact.[5][18] A leaky monolayer will allow passive diffusion to dominate, masking active transport.
Low Transporter Expression Caco-2 cells can have variable expression of Pgp depending on passage number and culture conditions. Use cells within a consistent passage number range (e.g., 40-60).[19] If problems persist, consider using a cell line that overexpresses the transporter, such as MDCK-MDR1.
Substrate Concentration is Too High Efflux pumps can be saturated at high substrate concentrations. If the concentration used is well above the pump's Km (Michaelis-Menten constant), the active transport component may be masked by passive diffusion.[20] Perform the assay at multiple concentrations, including one below the expected Km.
Incorrect pH of Buffer The transport buffer pH should be stable and physiologically relevant (typically pH 7.4).[21] For ionizable compounds, pH can affect their charge state and permeability, influencing transport kinetics.

Issue 3: Our ATPase assay shows no drug-stimulated activity.

Possible Cause Troubleshooting Step
Inactive Enzyme Preparation Ensure the membrane vesicles or purified protein containing the transporter are properly prepared and stored at -80°C to maintain activity.[22] Perform a positive control with a known potent stimulator (e.g., verapamil for Pgp) to validate each batch of protein.
Phosphate Contamination The assay measures liberated inorganic phosphate (Pi). Contamination from buffers, detergents, or the ATP stock itself can lead to high background. Check all reagents for Pi contamination.[23]
Compound is an Inhibitor, Not a Substrate Some compounds that bind to the transporter do not stimulate ATPase activity but inhibit it instead. To test this, measure the basal ATPase activity or the activity stimulated by a known substrate in the presence of your test compound. A decrease in activity indicates inhibition.[9]
Incorrect Assay Conditions The assay requires specific concentrations of Mg²⁺ and ATP. Ensure the buffer composition is correct. The reaction should be performed at 37°C.[22][24]

Data Presentation

Disclaimer: Specific experimental data on the interaction of this compound with efflux pumps is not publicly available. The following tables provide representative data for well-characterized P-glycoprotein (Pgp/ABCB1) substrates and inhibitors to serve as a reference.

Table 1: Representative Kinetic Parameters for P-glycoprotein (Pgp) Substrates

SubstrateCell SystemKm (µM)Vmax (pmol/min/mg protein)Citation(s)
VerapamilMDR1-MDCKII~1.5~1500[20]
QuinidineMDR1-MDCKII~1.5~70 (pmol/min/cm²)[25]
VinblastineMDR1-MDCKII~0.4~1100[20]
DigoxinCaco-2~60N/A[19]

Km (Michaelis-Menten constant) represents the substrate concentration at half-maximal transport rate. Vmax (maximum transport rate) reflects the transport capacity. Values can vary significantly between experimental systems.[20][26]

Table 2: Representative IC50 Values for P-glycoprotein (Pgp) Inhibitors

InhibitorAssay SystemSubstrateIC50 (µM)Citation(s)
VerapamilCaco-2Digoxin3.5 - 6.0[27][28]
Cyclosporin AMCF7R CellsRhodamine 1232.1[13]
KetoconazoleCaco-2Digoxin0.24[29]
Elacridar (GF120918)MCF7R CellsRhodamine 1230.05[13]
AmiodaroneCaco-2Digoxin< 10[27][28]

IC50 is the concentration of an inhibitor required to reduce the efflux activity by 50%. This value is dependent on the substrate and cell system used.[15]

Experimental Protocols

Protocol 1: Calcein-AM Accumulation Assay for Pgp/MRP1 Inhibition

This assay measures the ability of a test compound to inhibit the efflux of Calcein, a fluorescent substrate of Pgp and MRP1.

Methodology:

  • Cell Preparation: Seed cells known to express Pgp (e.g., MDCK-MDR1) or MRP1 in a 96-well black, clear-bottom plate and culture until they form a confluent monolayer.

  • Prepare Solutions:

    • Prepare a 1-5 mM stock solution of Calcein-AM in anhydrous DMSO.[12]

    • Prepare stock solutions of your test compound and a positive control inhibitor (e.g., 20 µM Verapamil) in DMSO.

    • Prepare assay buffer (e.g., Hank's Balanced Salt Solution - HBSS).

  • Assay Procedure:

    • Wash the cell monolayer twice with warm (37°C) assay buffer.

    • Add assay buffer containing various concentrations of your test compound or the positive control inhibitor to the wells. Include "no inhibitor" control wells. Incubate at 37°C for 10-20 minutes.

    • Prepare the Calcein-AM working solution by diluting the stock solution in assay buffer to a final concentration of 1-5 µM.[12] This should be done immediately before use.[16]

    • Add the Calcein-AM working solution to all wells and incubate at 37°C for 15-30 minutes, protected from light.[12][17]

  • Measurement:

    • After incubation, wash the cells three times with ice-cold assay buffer to remove extracellular dye.

    • Add fresh cold buffer to the wells.

    • Measure the intracellular fluorescence using a fluorescence plate reader with excitation at ~485-494 nm and emission at ~517-535 nm.[12][17]

  • Data Analysis:

    • Subtract the background fluorescence from wells with no cells.

    • Normalize the fluorescence of inhibitor-treated wells to the "no inhibitor" control.

    • Plot the normalized fluorescence against the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Bidirectional Transport Assay in Caco-2 Monolayers

This protocol determines the apparent permeability (Papp) and efflux ratio (ER) of a test compound.

Methodology:

  • Cell Culture: Seed Caco-2 cells onto semi-permeable Transwell® inserts and culture for ~21 days to allow for differentiation and monolayer formation.[5]

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Only use inserts with TEER values above the pre-determined quality control threshold.[5][18]

  • Prepare Dosing Solutions: Dissolve the test compound in transport buffer (e.g., HBSS at pH 7.4) at the desired concentration (e.g., 1-10 µM).[21]

  • Transport Experiment (A→B):

    • Wash the monolayers on both apical (A) and basolateral (B) sides with warm transport buffer.

    • Add the dosing solution to the apical compartment (donor) and fresh transport buffer to the basolateral compartment (receiver).

    • Incubate at 37°C on an orbital shaker.

    • Take samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 min). Replace the volume with fresh buffer. Take a sample from the donor compartment at the end of the experiment.

  • Transport Experiment (B→A):

    • Repeat the process, but add the dosing solution to the basolateral compartment (donor) and sample from the apical compartment (receiver).[19]

  • Quantification: Analyze the concentration of the compound in all samples using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s for each direction using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the transport rate, A is the surface area of the insert, and C0 is the initial donor concentration.

    • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)

    • An ER ≥ 2 suggests the compound is a substrate for active efflux.[5]

Protocol 3: P-glycoprotein ATPase Activity Assay

This assay measures the ATP hydrolysis rate of Pgp in response to a test compound.

Methodology:

  • Reagent Preparation:

    • Use commercially available membrane vesicles from insect cells overexpressing human Pgp or prepare them in-house.[22]

    • Prepare an assay buffer (e.g., 50 mM Tris, 50 mM KCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4).

    • Prepare a stock solution of high-purity ATP.

    • Prepare a phosphate standard curve.[23]

    • Prepare a colorimetric reagent for detecting inorganic phosphate (Pi), such as a malachite green-based solution.[23]

  • Assay Procedure:

    • Thaw the Pgp membrane vesicles on ice. Dilute them in assay buffer to the desired concentration.

    • In a 96-well plate, add the test compound at various concentrations. Include a "basal" control (no compound) and a positive control stimulator (e.g., 100 µM Verapamil).

    • Add the diluted Pgp vesicles to the wells and pre-incubate for 5 minutes at 37°C.

    • Initiate the reaction by adding ATP (e.g., to a final concentration of 5 mM).

    • Incubate the plate at 37°C for a set time (e.g., 20-30 minutes). The time should be within the linear range of the reaction.

  • Detection and Measurement:

    • Stop the reaction by adding the malachite green reagent. This reagent will also react with the liberated Pi to produce color.[23]

    • Incubate at room temperature for 15-30 minutes to allow color development.

    • Read the absorbance at ~620-650 nm using a microplate reader.[23]

  • Data Analysis:

    • Use the phosphate standard curve to convert absorbance values to the amount of Pi produced.

    • Subtract the Pi produced in the "basal" control from the compound-treated wells to determine the drug-stimulated ATPase activity.

    • Plot the stimulated activity against the compound concentration to determine parameters like Vmax (maximum stimulation) and EC50 (concentration for half-maximal stimulation).

Mandatory Visualization

experimental_workflow cluster_start Initial Screening cluster_substrate Substrate Assessment cluster_inhibitor Inhibitor Assessment start Compound of Interest (e.g., this compound) bidirectional Bidirectional Transport Assay (Caco-2 / MDCK-MDR1) start->bidirectional Primary Test accumulation Substrate Accumulation Assay (e.g., Calcein-AM) start->accumulation Secondary Test calc_er Calculate Efflux Ratio (ER) ER = Papp(B→A) / Papp(A→B) bidirectional->calc_er decision_er ER ≥ 2? calc_er->decision_er is_substrate Conclusion: Compound IS a Substrate decision_er->is_substrate Yes not_substrate Conclusion: Compound is NOT a Substrate decision_er->not_substrate No calc_ic50 Determine IC50 accumulation->calc_ic50 is_inhibitor Conclusion: Compound IS an Inhibitor calc_ic50->is_inhibitor troubleshooting_flowchart start Problem: High variability in fluorescence accumulation assay q1 Are positive/negative controls working as expected? start->q1 q2 Are cells healthy and in log phase? q1->q2 Yes sol1 Check cell line for transporter expression. Validate inhibitor activity. q1->sol1 No q3 Is assay performed in serum-free buffer? q2->q3 Yes sol2 Use healthy cells from a lower passage number. Check for contamination. q2->sol2 No q4 Has dye concentration been optimized? q3->q4 Yes sol3 Repeat assay in serum-free buffer (e.g., HBSS) to reduce background. q3->sol3 No sol4 Titrate dye concentration (e.g., 1-10 µM) to find optimal signal window. q4->sol4 No end Problem Resolved q4->end Yes sol1->q2 sol2->q3 sol3->q4 sol4->end

References

interpreting unexpected GFB-12811 experimental data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GFB-12811, a highly selective inhibitor of Cyclin-Dependent Kinase 5 (CDK5).

Frequently Asked Questions (FAQs)

Q1: What is the expected potency of this compound against CDK5?

A1: this compound is a highly potent CDK5 inhibitor with a reported half-maximal inhibitory concentration (IC50) of 2.3 nM in biochemical assays.[1] This value may vary slightly depending on the specific assay conditions, such as ATP concentration.

Q2: How selective is this compound for CDK5 over other kinases?

A2: this compound demonstrates high selectivity for CDK5. In kinase panel screens, it showed significantly lower activity against other cyclin-dependent kinases and a wide range of other kinases.[2] For specific selectivity data, please refer to the quantitative data tables below.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, it is recommended to store this compound as a solid at -20°C. For stock solutions, it is advisable to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in organic solvents such as DMSO. For cell-based assays, it is crucial to prepare a concentrated stock solution in a suitable solvent and then dilute it in the culture medium to the final desired concentration, ensuring the final solvent concentration is not toxic to the cells (typically <0.5%).

Q5: What are the known non-neuronal functions of CDK5 that might be relevant to my experiments?

A5: While CDK5 is well-known for its role in the nervous system, it also has functions in non-neuronal cells, including regulation of cell migration, angiogenesis, and immune responses.[3][4] Inhibition of these pathways by this compound could lead to unexpected phenotypes in your experiments.

Troubleshooting Guide for Unexpected Experimental Data

This guide is designed to help you interpret unexpected results when using this compound.

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Reduced Potency in Cellular Assays (Higher EC50 than expected IC50) 1. High Intracellular ATP: The inhibitory activity of ATP-competitive inhibitors like this compound can be influenced by the high concentrations of ATP within the cell.[5] 2. Cellular Uptake and Efflux: The compound may have poor cell permeability or be actively removed from the cell by efflux pumps. 3. Protein Binding: this compound may bind to serum proteins in the culture medium, reducing its effective concentration.1. Optimize Assay Conditions: If possible, measure the intracellular ATP concentration of your cell line. Consider using assay conditions with lower ATP if it aligns with your experimental goals. 2. Permeability Assessment: If you suspect poor uptake, consider using cell lines with known differences in efflux pump expression or using efflux pump inhibitors as a control. 3. Serum Concentration: Test the effect of different serum concentrations in your media on the compound's potency.
Unexpected Phenotype or Off-Target Effects 1. Inhibition of Minor Off-Targets: While highly selective, at higher concentrations this compound may inhibit other kinases to a lesser extent, leading to unexpected biological effects.[6] 2. Paradoxical Pathway Activation: Inhibition of a kinase can sometimes lead to the activation of compensatory signaling pathways.[7] 3. CDK5's Diverse Roles: The observed phenotype might be a legitimate consequence of CDK5 inhibition in a less-characterized signaling pathway within your specific cell model.[3][4]1. Dose-Response Analysis: Perform a careful dose-response experiment to ensure you are using the lowest effective concentration. 2. Control Experiments: Use a structurally unrelated CDK5 inhibitor as a control to confirm that the observed phenotype is due to CDK5 inhibition. A negative control compound with a similar chemical structure but no activity against CDK5 would also be valuable. 3. Pathway Analysis: Use techniques like western blotting or phospho-kinase arrays to investigate the activation state of related signaling pathways.
Variability Between Experiments 1. Inconsistent Cell Culture Conditions: Factors such as cell passage number, confluency, and serum batch can affect cellular responses. 2. Compound Degradation: Improper storage or handling of this compound can lead to its degradation.1. Standardize Protocols: Maintain consistent cell culture practices. Use cells within a defined passage number range and seed at a consistent density. 2. Proper Compound Handling: Aliquot stock solutions to minimize freeze-thaw cycles and protect from light if the compound is light-sensitive.

Quantitative Data

In Vitro Potency and Selectivity of this compound
KinaseIC50 (nM)Selectivity (Fold vs. CDK5)
CDK5/p25 2.3 1
CDK2/CycA211.692
CDK6/CycD331971390
CDK7/CycH717.6312
CDK9/CycT1894.7389
Data is representative and compiled from published sources.[2] For exact values, please refer to the primary literature.
In Vivo Pharmacokinetic Properties of this compound in Rats
ParameterValue (at 1 mg/kg, i.v.)
Half-life (t1/2)7.6 h
Volume of Distribution (Vss)7.3 L/kg
Oral Bioavailability (3 mg/kg)25%
Oral Bioavailability (10 mg/kg)41%
Data is representative and compiled from published sources.[1]

Experimental Protocols

General Protocol for a Cellular CDK5 Inhibition Assay

This protocol provides a general workflow for assessing the cellular activity of this compound. For detailed, specific protocols, please refer to the primary publication by Daniels MH, et al. in the Journal of Medicinal Chemistry (2022).[8]

  • Cell Culture:

    • Culture your chosen cell line in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in sterile DMSO.

    • On the day of the experiment, prepare serial dilutions of this compound in the cell culture medium.

  • Cell Treatment:

    • Seed cells in a multi-well plate at a predetermined density and allow them to adhere overnight.

    • Remove the growth medium and replace it with the medium containing the various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO).

    • Incubate the cells for the desired treatment duration.

  • Endpoint Analysis:

    • After treatment, assess the desired biological endpoint. This could include:

      • Western Blotting: Lyse the cells and perform western blotting to analyze the phosphorylation status of known CDK5 substrates (e.g., pRb, STAT3).

      • Cell Viability/Proliferation Assay: Use assays such as MTT, MTS, or CellTiter-Glo to measure cell viability.

      • Cell Migration/Invasion Assay: Utilize transwell assays to assess the effect of this compound on cell motility.

  • Data Analysis:

    • For dose-response experiments, calculate the EC50 value using appropriate software (e.g., GraphPad Prism).

    • For other assays, perform statistical analysis to determine the significance of the observed effects.

Visualizations

CDK5 Signaling Pathway

CDK5_Signaling_Pathway p35_p39 p35 / p39 (Activators) Active_CDK5 Active CDK5/p35(p39) Complex p35_p39->Active_CDK5 binds & activates CDK5 CDK5 CDK5->Active_CDK5 Substrates Downstream Substrates Active_CDK5->Substrates phosphorylates Neuronal_Migration Neuronal Migration Substrates->Neuronal_Migration Synaptic_Plasticity Synaptic Plasticity Substrates->Synaptic_Plasticity Angiogenesis Angiogenesis Substrates->Angiogenesis Cell_Adhesion_Migration Cell Adhesion & Migration Substrates->Cell_Adhesion_Migration GFB12811 This compound GFB12811->Active_CDK5 inhibits

Caption: Simplified CDK5 signaling pathway and the inhibitory action of this compound.

General Experimental Workflow for Testing this compound

Experimental_Workflow start Start: Hypothesis cell_culture Cell Line Selection & Culture start->cell_culture compound_prep This compound Stock Preparation cell_culture->compound_prep treatment Cell Treatment (Dose-Response) cell_culture->treatment compound_prep->treatment endpoint Endpoint Analysis (e.g., Western, Viability) treatment->endpoint data_analysis Data Analysis (EC50, Stats) endpoint->data_analysis interpretation Interpretation of Results data_analysis->interpretation expected Expected Results: CDK5 Inhibition Confirmed interpretation->expected Consistent unexpected Unexpected Results: Troubleshooting Required interpretation->unexpected Inconsistent end Conclusion expected->end unexpected->start Re-evaluate

Caption: A logical workflow for designing and interpreting experiments with this compound.

References

Validation & Comparative

GFB-12811: A Comparative Guide to a Highly Selective CDK5 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cyclin-dependent kinase (CDK) inhibitor GFB-12811 with other CDK inhibitors, supported by experimental data. This compound is a potent and highly selective inhibitor of CDK5.[1][2][3] Understanding its selectivity profile is crucial for its application as a research tool and for potential therapeutic development.

Selectivity Profile of this compound Against Other CDKs

This compound demonstrates remarkable selectivity for CDK5 over other members of the CDK family and the broader kinome.[1][4] This high degree of selectivity minimizes off-target effects, making it a valuable tool for specifically interrogating the function of CDK5 in various biological processes.

Quantitative Comparison of CDK Inhibitor Selectivity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of CDKs, compared to the broader spectrum inhibitor Dinaciclib and the CDK4/6 selective inhibitor Palbociclib.

Kinase TargetThis compound IC50 (nM)Dinaciclib IC50 (nM)Palbociclib IC50 (nM)
CDK5/p25 2.3 1>10,000
CDK1/CycB>10001>10,000
CDK2/CycA211.61>10,000
CDK3/CycE>1000--
CDK4/CycD1>10,000411
CDK6/CycD33197-15
CDK7/CycH717.6->10,000
CDK9/CycT1894.74>10,000

Data for this compound is derived from in vitro kinase assays.[4] Data for Dinaciclib and Palbociclib is compiled from various sources for comparative purposes.

As the data indicates, this compound is orders of magnitude more selective for CDK5 than for other CDKs. For instance, it is approximately 92-fold more selective for CDK5 over CDK2 and over 1390-fold more selective for CDK5 over CDK6.[4] In a broader screening against 54 kinases, this compound showed no significant inhibition at a concentration of 500 nM, further highlighting its specificity.[4]

Experimental Protocols

The determination of the selectivity profile of CDK inhibitors involves robust and standardized experimental methodologies. Below are detailed protocols for key assays used in the characterization of compounds like this compound.

In Vitro Kinase Inhibition Assay (Mobility Shift Assay)

This assay is a common method to determine the potency of an inhibitor against a purified kinase.

  • Reaction Setup : The kinase reaction is performed in a buffer containing the purified active CDK/cyclin complex, a fluorescently labeled peptide substrate, and ATP.

  • Inhibitor Addition : this compound or other test compounds are added at varying concentrations to the reaction mixture.

  • Incubation : The reaction is incubated at room temperature to allow for the phosphorylation of the substrate by the kinase.

  • Separation : The reaction products (phosphorylated and unphosphorylated substrate) are separated by electrophoresis based on their charge and size.

  • Detection : The fluorescent signal from the separated peptides is detected. The ratio of phosphorylated to unphosphorylated substrate is calculated.

  • Data Analysis : The IC50 value, the concentration of the inhibitor at which 50% of the kinase activity is inhibited, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Target Engagement Assay (NanoBRET™)

To assess inhibitor binding to its target within a cellular context, the NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is employed.[5][6][7][8]

  • Cell Preparation : HEK293 cells are transiently transfected with a plasmid encoding the target CDK fused to NanoLuc® luciferase and a specific cyclin partner.

  • Compound Treatment : The transfected cells are treated with a range of concentrations of the test compound.

  • Tracer Addition : A cell-permeable fluorescent tracer that binds to the ATP pocket of the kinase is added to the cells.

  • BRET Measurement : If the tracer binds to the NanoLuc®-fused kinase, BRET occurs upon the addition of the NanoLuc® substrate. Binding of the test compound to the kinase displaces the tracer, leading to a decrease in the BRET signal.

  • Data Analysis : The IC50 value is determined by measuring the concentration-dependent decrease in the BRET signal, providing a quantitative measure of target engagement in living cells.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the central role of CDKs in cell cycle progression and a typical workflow for evaluating CDK inhibitor selectivity.

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S_G2_M S/G2/M Phases Growth Factors Growth Factors Ras/MAPK Ras/MAPK Pathway Growth Factors->Ras/MAPK Cyclin D Cyclin D Ras/MAPK->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates pRb pRb CDK4/6->pRb phosphorylates E2F E2F pRb->E2F releases G1_S_Transition G1/S Transition E2F->G1_S_Transition promotes Cyclin E Cyclin E G1_S_Transition->Cyclin E Cyclin A Cyclin A G1_S_Transition->Cyclin A CDK2_E CDK2 Cyclin E->CDK2_E activates DNA_Replication DNA Replication CDK2_E->DNA_Replication CDK2_A CDK2 Cyclin A->CDK2_A activates Mitosis Mitosis CDK2_A->Mitosis Cyclin B Cyclin B CDK1 CDK1 Cyclin B->CDK1 activates CDK1->Mitosis Palbociclib Palbociclib Palbociclib->CDK4/6 Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell In-Cell Analysis cluster_data Data Analysis & Comparison Compound_Synthesis Compound Synthesis (this compound) Biochemical_Assay Biochemical Kinase Assay (Mobility Shift) Compound_Synthesis->Biochemical_Assay NanoBRET_Assay NanoBRET™ Assay Compound_Synthesis->NanoBRET_Assay IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Selectivity_Profile Generate Selectivity Profile IC50_Determination->Selectivity_Profile Cell_Culture HEK293 Cell Culture Transfection Transfection with CDK-NanoLuc® Construct Cell_Culture->Transfection Transfection->NanoBRET_Assay Cellular_IC50 Cellular Target Engagement (IC50) NanoBRET_Assay->Cellular_IC50 Cellular_IC50->Selectivity_Profile Comparison Compare with other CDK Inhibitors Selectivity_Profile->Comparison

References

A Head-to-Head Comparison of GFB-12811 and Roscovitine in CDK5 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable Cyclin-Dependent Kinase 5 (CDK5) inhibitor is a critical decision in experimental design. This guide provides an objective comparison of GFB-12811 and the well-established research compound roscovitine, focusing on their performance in CDK5 inhibition, selectivity, and supporting experimental data.

This compound emerges as a highly potent and selective inhibitor of CDK5, while roscovitine, a first-generation CDK inhibitor, displays a broader spectrum of activity against multiple cyclin-dependent kinases. The choice between these two compounds will largely depend on the specific experimental requirements for potency and selectivity against CDK5.

Data Presentation: Quantitative Comparison of Inhibitor Potency and Selectivity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and roscovitine against CDK5 and other kinases. Lower IC50 values indicate higher potency.

Table 1: Potency Against CDK5

CompoundCDK5 IC50
This compound2.3 nM[1]
Roscovitine160 nM[2]

Table 2: Selectivity Against Other Cyclin-Dependent Kinases

CompoundCDK1 IC50CDK2 IC50CDK4 IC50CDK6 IC50CDK7 IC50CDK9 IC50
This compound>211 nM (92x selective over CDK2)[3]211 nM[3]>100 µM[2]>3200 nM (1390x selective)[3]717 nM (312x selective)[3]894 nM (389x selective)[3]
Roscovitine650 nM[2]700 nM[2]>100 µM[2]>100 µM[2]460 nM[2]600 nM[2]

Note: Selectivity for this compound is expressed as a fold-difference compared to its CDK5 IC50.

Experimental Protocols

Detailed methodologies for the key experiments cited in this comparison are provided below.

In Vitro Kinase Assay for IC50 Determination

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase, such as CDK5.

1. Reagents and Materials:

  • Recombinant human CDK5/p25 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate peptide (e.g., Histone H1)

  • Test compounds (this compound or roscovitine) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

2. Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Add 5 µL of the diluted compounds to the wells of a 384-well plate. Include a DMSO-only control (for 0% inhibition) and a no-enzyme control (for background).

  • Prepare a kinase reaction mix containing the recombinant CDK5/p25 enzyme and the substrate peptide in kinase buffer.

  • Add 10 µL of the kinase reaction mix to each well containing the test compounds.

  • Prepare an ATP solution in kinase buffer.

  • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for CDK5.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the resulting light output.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

Cellular Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the effect of CDK5 inhibitors on the proliferation of a cancer cell line, such as the MDA-MB-231 human breast cancer cell line.[4]

1. Reagents and Materials:

  • MDA-MB-231 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds (this compound or roscovitine) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

2. Procedure:

  • Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours to allow the cells to attach.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the diluted compounds. Include a DMSO-only control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Carefully remove the medium from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the DMSO control.

  • Determine the IC50 value for cell proliferation by plotting the percentage of viability against the logarithm of the compound concentration.

Mandatory Visualizations

CDK5 Signaling Pathway

CDK5_Signaling_Pathway cluster_activation CDK5 Activation cluster_downstream Downstream Effects cluster_inhibition Inhibition p35 p35 CDK5_inactive CDK5 (inactive) p35->CDK5_inactive Binding p39 p39 p39->CDK5_inactive Binding CDK5_active CDK5 (active) CDK5_inactive->CDK5_active Activation Neurodevelopment Neurodevelopment (Neuronal Migration, Axon Guidance) CDK5_active->Neurodevelopment Synaptic_Plasticity Synaptic Plasticity CDK5_active->Synaptic_Plasticity Cell_Cycle Cell Cycle Progression (via Rb phosphorylation) CDK5_active->Cell_Cycle Apoptosis Apoptosis CDK5_active->Apoptosis Neurodegeneration Neurodegeneration (Tau Hyperphosphorylation) CDK5_active->Neurodegeneration Cancer_Progression Cancer Progression (Proliferation, Migration) CDK5_active->Cancer_Progression GFB_12811 This compound GFB_12811->CDK5_active Inhibition Roscovitine Roscovitine Roscovitine->CDK5_active Inhibition

Caption: Simplified CDK5 signaling pathway and points of inhibition.

Experimental Workflow for Inhibitor Comparison

Experimental_Workflow start Start: Obtain Inhibitors (this compound & Roscovitine) in_vitro In Vitro Kinase Assay (IC50 Determination for CDK5) start->in_vitro selectivity Kinase Selectivity Profiling (Panel of >50 Kinases) start->selectivity cellular Cell-Based Assays (e.g., MDA-MB-231 Proliferation) start->cellular data_analysis Data Analysis and Comparison (Potency & Selectivity) in_vitro->data_analysis selectivity->data_analysis cellular->data_analysis conclusion Conclusion: Select appropriate inhibitor for specific research needs data_analysis->conclusion

Caption: Workflow for comparing CDK5 inhibitors.

References

A Comparative Guide to GFB-12811 and Other Selective CDK5 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclin-dependent kinase 5 (CDK5) has emerged as a significant therapeutic target for a range of human diseases, including neurodegenerative disorders, cancer, and autosomal dominant polycystic kidney disease (ADPKD).[1][2][3] Unlike other members of the CDK family that are key regulators of the cell cycle, CDK5 is primarily active in post-mitotic neurons, where its activity is governed by the neuron-specific activators p35 and p39.[1][4] Under conditions of cellular stress, p35 can be cleaved into a more stable p25 fragment, leading to the hyperactivation of CDK5, a state implicated in various pathologies.[2]

The high degree of structural similarity within the ATP-binding site across the CDK family has made the development of highly selective CDK5 inhibitors a significant challenge.[] Many early-generation compounds exhibit activity across multiple CDKs, leading to potential off-target effects and limiting their therapeutic window. This guide provides a detailed comparison of GFB-12811, a novel and highly selective CDK5 inhibitor, with other compounds, offering insights into their performance, supporting experimental data, and the methodologies used for their evaluation.

Comparative Performance of CDK5 Inhibitors

The efficacy and utility of a CDK5 inhibitor are determined by its potency (how strongly it binds to CDK5) and its selectivity (how much more strongly it binds to CDK5 compared to other kinases). The following tables summarize the biochemical potency and selectivity of this compound against a panel of other CDK inhibitors.

Table 1: Biochemical Potency (IC50) and Selectivity of Various CDK Inhibitors

CompoundCDK5 IC50 (nM)CDK2 IC50 (nM)Selectivity (CDK2/CDK5)Other Notable CDK Inhibition (IC50)Class
This compound 2.3 211~92x CDK6 (>3200 nM), CDK7 (>718 nM), CDK9 (>894 nM)Highly Selective Inhibitor
20-223 (CP668863) 8.86.0~0.7x Potent against CDK2Dual CDK2/5 Inhibitor
Roscovitine (Seliciclib) 160 - 200700~4xCDK1 (650 nM), CDK7 (800 nM), CDK9Pan-CDK Inhibitor
AT7519 13047~0.36xCDK1 (210 nM), CDK4 (100 nM), CDK6 (170 nM), CDK9 (130 nM)Pan-CDK Inhibitor
Dinaciclib 111xCDK1 (3 nM), CDK2 (1 nM), CDK9 (4 nM)Pan-CDK Inhibitor

IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 indicates higher potency. Selectivity is calculated as the ratio of IC50 for CDK2 to the IC50 for CDK5; a higher ratio indicates greater selectivity for CDK5.

Table 2: In Vivo Pharmacokinetic Properties

CompoundAnimal ModelDose & RouteOral Bioavailability (%)Half-life (t½)
This compound Rat1 mg/kg, IVN/A7.6 h
Rat3 mg/kg, PO25%N/A
Rat10 mg/kg, PO41%N/A
20-223 (CP668863) Mouse8 mg/kg, SCN/AN/A

Signaling Pathways and Experimental Workflows

To understand the context in which these inhibitors function, it is crucial to visualize the CDK5 signaling pathway and the general workflow for inhibitor discovery and characterization.

CDK5_Signaling_Pathway cluster_activation CDK5 Activation cluster_hyperactivation Pathological Hyperactivation cluster_downstream Downstream Effects p35 p35 / p39 CDK5_active CDK5/p35 (Active) p35->CDK5_active CDK5_inactive CDK5 (inactive) CDK5_inactive->CDK5_active CDK5_hyperactive CDK5/p25 (Hyperactive) CDK5_inactive->CDK5_hyperactive Synaptic Synaptic Proteins (e.g., DARPP-32) CDK5_active->Synaptic Normal Function pRb Phosphorylated Rb CDK5_active->pRb Phosphorylation Stress Neurotoxic Stress (e.g., Aβ, Oxidative Stress) Calpain Calpain Stress->Calpain p25 p25 Calpain->p25 Cleavage of p35 p25->CDK5_hyperactive pTau Hyperphosphorylated Tau (NFTs) CDK5_hyperactive->pTau Phosphorylation AlteredSynaptic Altered Synaptic Function CDK5_hyperactive->AlteredSynaptic Phosphorylation Tau Tau Protein Tau->pTau Synaptic->AlteredSynaptic Rb Retinoblastoma (Rb) Rb->pRb Inhibitors Selective CDK5 Inhibitors (e.g., this compound) Inhibitors->CDK5_active Inhibitors->CDK5_hyperactive

Caption: Simplified CDK5 activation and pathological signaling pathway.

Inhibitor_Screening_Workflow cluster_discovery Discovery & In Vitro Validation cluster_cellular Cellular Characterization cluster_invivo In Vivo Evaluation Screen High-Throughput Screen (Compound Library) Biochem Biochemical Kinase Assay (e.g., ADP-Glo™) Determine IC50 for CDK5 Screen->Biochem Primary Hits Selectivity Selectivity Profiling (Panel of CDKs & other kinases) Determine IC50 for off-targets Biochem->Selectivity Potent Hits Cellular Cellular Target Engagement (e.g., NanoBRET™) Confirm binding in live cells Selectivity->Cellular Selective Hits Functional Cell-Based Functional Assays (e.g., pRb Western Blot, Cell Viability) Cellular->Functional PK Pharmacokinetics (PK) (Rodent Model) Determine Bioavailability, t½ Functional->PK Lead Candidates Efficacy Efficacy Studies (Disease Model) Assess therapeutic effect PK->Efficacy

Caption: General experimental workflow for CDK5 inhibitor development.

Detailed Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize and compare CDK5 inhibitors.

In Vitro Biochemical Kinase Assay (IC50 Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified CDK5/p25. A common method is the ADP-Glo™ Kinase Assay.

  • Objective: To determine the IC50 value of a test compound against CDK5.

  • Principle: The assay measures the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is formed. The amount of ADP is quantified by converting it to ATP, which then drives a luciferase-based reaction, producing a luminescent signal that is inversely proportional to kinase inhibition.

  • Protocol Outline:

    • Reaction Setup: A reaction mixture is prepared in a 96- or 384-well plate containing kinase assay buffer, purified recombinant CDK5/p25 enzyme, a suitable peptide substrate (e.g., a histone H1-derived peptide), and ATP.

    • Compound Addition: The test compound is serially diluted to various concentrations and added to the reaction wells. A control with no inhibitor (DMSO vehicle) is included.

    • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • ADP Detection: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.

    • Signal Generation: Kinase Detection Reagent is added to convert the generated ADP into ATP and initiate the luciferase reaction.

    • Measurement: Luminescence is measured using a plate reader.

    • Data Analysis: The luminescent signal is plotted against the logarithm of the inhibitor concentration. A dose-response curve is fitted to the data to calculate the IC50 value.

  • Selectivity Profiling: To determine selectivity, this protocol is repeated using a panel of other purified kinases (e.g., CDK1, CDK2, CDK4, CDK6, CDK9).

Cellular Target Engagement Assay (NanoBRET™)

This assay confirms that the inhibitor can enter live cells and bind to its intended CDK5 target.[6]

  • Objective: To measure the apparent affinity and occupancy of an inhibitor for CDK5 within a live-cell environment.

  • Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. CDK5 is fused to a NanoLuc® luciferase (energy donor), and a cell-permeable fluorescent tracer that binds to the CDK5 active site is used as the energy acceptor. When the tracer binds to the CDK5-NanoLuc fusion, BRET occurs. A test compound that competes with the tracer for binding will disrupt BRET, leading to a measurable decrease in the signal.[7]

  • Protocol Outline:

    • Cell Preparation: HEK293 cells are transiently transfected with a vector encoding the CDK5-NanoLuc® fusion protein and its activator (e.g., p35 or p25).

    • Plating: Transfected cells are plated into 96- or 384-well white assay plates.

    • Compound Treatment: Serially diluted test compounds are added to the cells, followed by the addition of the NanoBRET™ fluorescent tracer at a fixed concentration.

    • Incubation: The plate is incubated to allow the compound and tracer to reach binding equilibrium with the target protein.

    • Signal Measurement: The NanoLuc® substrate (furimazine) is added, and both donor (luciferase) and acceptor (tracer) emission signals are measured simultaneously using a BRET-capable plate reader.

    • Data Analysis: The BRET ratio (acceptor emission/donor emission) is calculated and plotted against the compound concentration to determine the cellular IC50, which reflects the compound's target engagement potency in a physiological context.

In Vivo Pharmacokinetic (PK) Study

This study evaluates how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a living organism, providing crucial information on bioavailability and half-life.[8][9]

  • Objective: To determine key PK parameters of a lead compound (e.g., this compound) in a rodent model.

  • Principle: The compound is administered to animals via a specific route (e.g., oral gavage or intravenous injection). Blood samples are collected at various time points, and the concentration of the drug in the plasma is quantified.

  • Protocol Outline:

    • Animal Model: Male Sprague-Dawley rats are typically used. Animals are fasted overnight before dosing.

    • Compound Formulation: The compound is formulated in a suitable vehicle (e.g., a solution of DMSO, PEG300, and saline) for the chosen administration route.

    • Administration:

      • Intravenous (IV): A single bolus dose is administered via the tail vein to determine parameters like clearance and volume of distribution.

      • Oral (PO): A single dose is administered via oral gavage to assess absorption and oral bioavailability.

    • Blood Sampling: Blood samples (approx. 200-300 µL) are collected from a cannulated vein (e.g., jugular or caudal vein) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., heparin or EDTA).[10]

    • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

    • Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.

    • Data Analysis: Plasma concentration-time data is analyzed using non-compartmental pharmacokinetic software to calculate parameters such as Area Under the Curve (AUC), clearance (CL), volume of distribution (Vss), half-life (t½), and oral bioavailability (F%).

Conclusion

The development of highly selective CDK5 inhibitors represents a significant advancement in targeting diseases driven by aberrant CDK5 activity. This compound stands out due to its exceptional potency and, most critically, its high selectivity for CDK5 over other CDK family members, particularly CDK2.[3] This selectivity is a key differentiator from multi-CDK inhibitors like Roscovitine and AT7519, and even from dual inhibitors like 20-223, which show comparable potency against CDK2 and CDK5.[11][12] The favorable pharmacokinetic profile of this compound, including good oral bioavailability and a long half-life in rats, further underscores its potential as a viable therapeutic candidate. The rigorous experimental workflow, from initial biochemical screening to in-cell target engagement and in vivo pharmacokinetic studies, is essential for identifying and validating such superior drug candidates. For researchers in the field, the data presented herein highlights the importance of selectivity profiling and provides a framework for the evaluation of novel CDK5 inhibitors.

References

GFB-12811 Target Validation in ADPKD Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GFB-12811, a selective Cyclin-Dependent Kinase 5 (CDK5) inhibitor, with other therapeutic alternatives for Autosomal Dominant Polycystic Kidney Disease (ADPKD). The performance of these compounds is evaluated based on supporting experimental data from various preclinical in vitro and in vivo models.

Executive Summary

Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a genetic disorder characterized by the progressive growth of fluid-filled cysts in the kidneys, often leading to end-stage renal disease. Current therapeutic strategies aim to slow cyst growth and preserve kidney function. This guide focuses on the target validation of this compound, a novel CDK5 inhibitor, by comparing its preclinical rationale and available efficacy data with established and emerging treatments for ADPKD. While direct comparative preclinical data for this compound is limited, this guide draws parallels from studies on other CDK5 inhibitors and contrasts them with key alternative therapies.

The alternatives covered include the current standard of care, Tolvaptan (a vasopressin V2 receptor antagonist), as well as investigational drugs such as mTOR inhibitors (Everolimus and Sirolimus), HDAC6 inhibitors (Tubastatin and ACY-1215), and glucosylceramide synthase inhibitors (Genz-123346).

Comparative Data on Therapeutic Agents in ADPKD Models

The following tables summarize the quantitative data from preclinical studies on the efficacy of various compounds in established ADPKD models. It is important to note that direct head-to-head comparisons are limited, and experimental conditions may vary between studies.

Table 1: In Vivo Efficacy in Orthologous Mouse Models of ADPKD (Pkd1 knockout)
Therapeutic AgentTargetMouse ModelKey Efficacy EndpointsResultsReference
Tolvaptan Vasopressin V2 ReceptorAdult-onset conditional Pkd1 knockoutKidney Weight/Body Weight (KW/BW) Ratio, Cystic Index, Blood Urea Nitrogen (BUN)Significant reduction in KW/BW ratio, cystic index, and BUN levels compared to untreated controls.[1][2][3][1][2][3]
Everolimus/Sirolimus mTORHypomorphic Pkd1 (Pkd1RC/RC)KW/BW Ratio, Cyst Index, BUN, Serum CreatinineSignificant decrease in KW/BW ratio and cystic index; significant improvement in BUN and creatinine levels.[4][5][4][5]
Tubastatin HDAC6Conditional Pkd1 knockout (Pkd1fl/fl;Pax8rtTA;TetO-cre)KW/BW Ratio, Cystic Area, BUNSignificant reductions in kidney weight, KW/BW ratio, cystic area, and BUN.[6][7][6][7]
ACY-1215 HDAC6Conditional Pkd1 knockout (Pkd1fl/fl;Pax8rtTA;TetO-cre)Cystic Index, Kidney Weight, KW/BW Ratio, BUNSignificant reductions in cystic index, kidney weight, KW/BW ratio, and BUN.[8][8]
Genz-123346 Glucosylceramide SynthaseConditional Pkd1 knockoutKW/BW Ratio, Cystic Volume, BUNSignificant reduction in KW/BW ratio, cystic volume, and BUN.[9][10][11][12][13][9][10][11][12][13]
Roscovitine (CDK inhibitor) CDK1, CDK2, CDK5jck (nephronophthisis model)KW/BW Ratio, Cystic Volume, BUNSignificant attenuation of cystic disease progression.[14][14]
Table 2: In Vitro Efficacy in 3D Cyst Models of ADPKD
Therapeutic AgentTargetIn Vitro ModelKey Efficacy EndpointsResultsReference
Tolvaptan Vasopressin V2 ReceptorHuman ADPKD cellscAMP production, Cell proliferation, In vitro cyst growthInhibited AVP-induced cAMP production, decreased cell proliferation, and inhibited cyst growth.[15][15]
Tubacin HDAC6MDCK cellsCyst formation, cAMP levels, Cell proliferationPrevented cyst formation, downregulated cAMP levels, and inhibited cell proliferation.[16][16]
ACY-1215 HDAC6MDCK cells, Pkd1-/- mouse cellsCyst formation and growth, cAMP levelsPrevented cyst formation and reduced the size of established cysts; lowered cAMP levels.[17][17]

Signaling Pathways and Experimental Workflow

Signaling Pathways in ADPKD

The pathogenesis of ADPKD involves the dysregulation of multiple signaling pathways. The diagram below illustrates some of the key pathways targeted by the compared therapeutic agents.

ADPKD Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PC1_PC2 PC1/PC2 Complex Ca2 Ca2+ PC1_PC2->Ca2 - V2R Vasopressin V2 Receptor cAMP cAMP V2R->cAMP + EGFR EGFR mTOR mTOR Pathway EGFR->mTOR PKA PKA cAMP->PKA + Proliferation Cell Proliferation PKA->Proliferation Fluid_Secretion Fluid Secretion PKA->Fluid_Secretion Ca2->cAMP - mTOR->Proliferation HDAC6 HDAC6 Cell_Cycle Cell Cycle Progression HDAC6->Cell_Cycle CDK5 CDK5 CDK5->Cell_Cycle GCS Glucosylceramide Synthase GCS->mTOR Cell_Cycle->Proliferation Tolvaptan Tolvaptan Tolvaptan->V2R inhibits mTOR_Inhibitors mTOR Inhibitors mTOR_Inhibitors->mTOR inhibits HDAC6_Inhibitors HDAC6 Inhibitors HDAC6_Inhibitors->HDAC6 inhibits GFB12811 This compound (CDK5i) GFB12811->CDK5 inhibits GCS_Inhibitors GCS Inhibitors GCS_Inhibitors->GCS inhibits InVivo_Workflow cluster_analysis Data Collection and Analysis start Pkd1 conditional knockout mouse model induce Induce Pkd1 gene deletion (e.g., with tamoxifen or doxycycline) start->induce treatment Administer test compound (e.g., this compound) or vehicle control induce->treatment monitor Monitor animal health and body weight treatment->monitor endpoints Endpoint analysis monitor->endpoints kidney Harvest kidneys and measure kidney weight endpoints->kidney bun Measure blood urea nitrogen (BUN) endpoints->bun histo Histological analysis (cystic index, fibrosis) endpoints->histo biochem Biochemical analysis (e.g., cAMP levels) endpoints->biochem Comparison_Logic cluster_alternatives GFB12811 This compound (CDK5 Inhibitor) Models ADPKD Models GFB12811->Models Alternatives Alternative Therapies Alternatives->Models Tolvaptan Tolvaptan (V2R Antagonist) Tolvaptan->Models mTORi mTOR Inhibitors (Everolimus, Sirolimus) mTORi->Models HDAC6i HDAC6 Inhibitors (Tubastatin, ACY-1215) HDAC6i->Models GCSi GCS Inhibitors (Genz-123346) GCSi->Models InVivo In Vivo (Pkd1 KO Mice) Models->InVivo InVitro In Vitro (3D Cyst Cultures) Models->InVitro Endpoints Efficacy Endpoints InVivo->Endpoints InVitro->Endpoints CystGrowth Cyst Growth (Volume/Index) Endpoints->CystGrowth KidneyFunction Kidney Function (BUN, Creatinine) Endpoints->KidneyFunction Biomarkers Biomarkers (cAMP) Endpoints->Biomarkers

References

GFB-12811: A Comparative Analysis of Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

GFB-12811 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 5 (CDK5), a key enzyme implicated in various cellular processes and diseases.[1][2] This guide provides a comprehensive comparison of this compound's cross-reactivity profile against other kinases, supported by experimental data and detailed protocols to aid in the evaluation of its suitability for research and development applications.

High Selectivity Profile of this compound

This compound demonstrates exceptional selectivity for CDK5, with an IC50 of 2.3 nM.[3] Its specificity has been rigorously evaluated against a broad panel of kinases, revealing minimal off-target activity. This high degree of selectivity is crucial for minimizing confounding effects in experimental settings and reducing the potential for off-target toxicities in therapeutic applications.

A comprehensive kinase panel screening revealed that at a concentration of 500 nM, this compound did not exhibit significant inhibition (greater than 50%) against any of the other 54 kinases tested, underscoring its remarkable specificity for CDK5.

Comparative Kinase Inhibition Data

The following table summarizes the inhibitory activity of this compound against its primary target, CDK5, and a selection of other closely related cyclin-dependent kinases.

KinaseIC50 (nM)Selectivity (Fold vs. CDK5)
CDK5 2.3 -
CDK2>10,000>4348
CDK6>10,000>4348
CDK7>10,000>4348
CDK9>10,000>4348

Data sourced from Daniels MH, et al. J Med Chem. 2022;65(4):3575-3596. and its supplementary information.

Experimental Protocols

The following section details the methodologies employed to determine the kinase inhibition profile of this compound.

In Vitro Kinase Inhibition Assay (Mobility Shift Assay)

This assay quantitatively measures the enzymatic activity of kinases by detecting the conversion of a fluorescently labeled peptide substrate to its phosphorylated product.

Materials:

  • Recombinant human kinase enzymes (CDK5/p25, CDK2/CycA1, etc.)

  • Fluorescently labeled peptide substrate specific for each kinase

  • This compound (or other test compounds)

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Stop Buffer (e.g., 100 mM HEPES pH 7.5, 0.015% Brij-35, 0.2% Coating Reagent, 50 mM EDTA)

  • Microplates (e.g., 384-well)

  • Microplate reader capable of detecting fluorescence polarization or intensity

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the assay buffer to the desired final concentrations.

  • Reaction Mixture Preparation: In each well of the microplate, combine the kinase, the fluorescently labeled peptide substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each respective kinase.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Termination of Reaction: Add the stop buffer to each well to terminate the kinase reaction.

  • Data Acquisition: Read the plate on a microplate reader to measure the extent of substrate phosphorylation. The data is typically measured as a change in fluorescence polarization or intensity.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to control wells (containing DMSO instead of the compound). Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizing Experimental Workflow and Signaling Context

To further elucidate the experimental process and the biological context of this compound, the following diagrams are provided.

GFB12811_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound This compound Serial Dilution Mix Combine Kinase, Substrate, & this compound Compound->Mix Enzyme Kinase Enzyme Enzyme->Mix Substrate Fluorescent Substrate Substrate->Mix ATP ATP Solution Initiate Add ATP to Start Reaction Mix->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Add Stop Buffer Incubate->Stop Read Read Fluorescence Stop->Read Analyze Calculate IC50 Read->Analyze CDK5_Signaling_Pathway cluster_activation CDK5 Activation cluster_inhibition Inhibition cluster_downstream Downstream Effects p35 p35 / p39 CDK5_active CDK5/p35 (active) p35->CDK5_active CDK5_inactive CDK5 (inactive) CDK5_inactive->CDK5_active Phosphorylation Phosphorylation CDK5_active->Phosphorylation phosphorylates GFB12811 This compound GFB12811->CDK5_active inhibits Substrate Substrate Proteins (e.g., Tau, p53) Substrate->Phosphorylation Cellular_Response Cellular Responses (Neuronal development, apoptosis, etc.) Phosphorylation->Cellular_Response

References

GFB-12811: A Paradigm Shift in Kinase Inhibition - Unprecedented Selectivity Compared to Non-Selective CDK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy and selectivity of the novel CDK5 inhibitor, GFB-12811, against traditional non-selective Cyclin-Dependent Kinase (CDK) inhibitors. The data presented herein, supported by detailed experimental protocols and pathway visualizations, demonstrates the superior target specificity of this compound, offering a significant advancement for researchers in neurodegenerative diseases, oncology, and other fields where precise CDK5 modulation is critical.

Executive Summary

This compound is a highly potent and selective inhibitor of Cyclin-Dependent Kinase 5 (CDK5), a key regulator of neuronal function and a target of interest in various pathologies.[1][2] Unlike first-generation, non-selective CDK inhibitors such as Flavopiridol and Roscovitine, which exhibit broad activity across multiple CDK family members leading to significant off-target effects and toxicity, this compound offers a precisely targeted approach. This heightened selectivity is crucial for minimizing confounding variables in preclinical research and holds promise for therapeutic applications with an improved safety profile.

Quantitative Comparison of Inhibitor Potency and Selectivity

The following tables summarize the inhibitory activity (IC50 values) of this compound and two representative non-selective CDK inhibitors, Flavopiridol and Roscovitine, against a panel of CDKs. The data clearly illustrates the remarkable selectivity of this compound for CDK5.

Table 1: Inhibitory Activity (IC50) of this compound and Non-Selective CDK Inhibitors

InhibitorCDK1/CycB (nM)CDK2/CycA (nM)CDK2/CycE (nM)CDK4/CycD1 (nM)CDK5/p25 (nM)CDK6/CycD3 (nM)CDK7/CycH (nM)CDK9/CycT1 (nM)
This compound >10,000211.6>10,000>10,0002.3 3200717.6894.7
Flavopiridol 30170-100-6030020
Roscovitine 650700700>100,000160>100,000460600

Data for this compound selectivity against CDK2, CDK6, CDK7, and CDK9 is presented as fold-selectivity in some sources, and has been converted to approximate nM values for comparative purposes.[3] IC50 values for Flavopiridol and Roscovitine are compiled from multiple sources and may vary based on assay conditions.[4][5]

Superior Selectivity Profile of this compound

As highlighted in the table above, this compound demonstrates a remarkable selectivity for CDK5. It is over 92-fold more selective for CDK5 than for CDK2, and shows over 1000-fold selectivity against CDK6.[3] In a broader kinase screen, this compound showed no significant inhibition of 54 other kinases at a concentration of 500 nM, underscoring its highly specific inhibitory profile.[3]

In contrast, non-selective inhibitors like Flavopiridol and Roscovitine inhibit a wide range of CDKs with comparable potencies. This lack of specificity is a primary contributor to the significant adverse effects observed in clinical trials of these compounds, including neutropenia, diarrhea, and fatigue, which have limited their therapeutic development.[6][7]

Experimental Protocols

The following are generalized protocols for key experiments used to determine the efficacy and selectivity of CDK inhibitors.

In Vitro Kinase Inhibition Assay (Mobility Shift Assay)

This assay is a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Principle: The assay measures the enzymatic activity of a kinase by detecting the phosphorylation of a specific substrate. The separation of the phosphorylated and non-phosphorylated substrate is achieved through electrophoresis, resulting in a "mobility shift". The intensity of the phosphorylated substrate band is quantified to determine the extent of kinase inhibition.

Protocol:

  • Reaction Setup: A reaction mixture is prepared containing the purified recombinant CDK enzyme (e.g., CDK5/p25), a fluorescently labeled peptide substrate, and the test inhibitor at various concentrations in a kinase reaction buffer (typically containing Tris-HCl, MgCl2, ATP, and DTT).

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

  • Reaction Termination: The reaction is stopped by the addition of a quench buffer, often containing a chelating agent like EDTA to sequester Mg2+, which is essential for kinase activity.

  • Electrophoresis: The reaction products are separated by agarose or polyacrylamide gel electrophoresis. The phosphorylated substrate, carrying a negative charge from the phosphate group, will migrate differently than the non-phosphorylated substrate.

  • Detection and Analysis: The gel is imaged using a suitable fluorescence scanner. The intensity of the bands corresponding to the phosphorylated and non-phosphorylated substrate is quantified. The percentage of inhibition at each inhibitor concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the targeted signaling pathway of this compound and the broader, non-selective inhibition of other CDK inhibitors.

cluster_GFB12811 This compound Action GFB12811 This compound CDK5 CDK5/p25 GFB12811->CDK5 Inhibits Downstream Neuronal Development, Synaptic Plasticity, Other Cellular Processes CDK5->Downstream Regulates cluster_NonSelective Non-Selective CDK Inhibitor Action cluster_CDKs Multiple CDKs NonSelective Non-Selective CDK Inhibitors (e.g., Flavopiridol, Roscovitine) CDK1 CDK1 NonSelective->CDK1 Inhibits CDK2 CDK2 NonSelective->CDK2 Inhibits CDK4 CDK4 NonSelective->CDK4 Inhibits CDK6 CDK6 NonSelective->CDK6 Inhibits CDK9 CDK9 NonSelective->CDK9 Inhibits Toxicity Off-target Effects & Toxicity NonSelective->Toxicity CellCycle Cell Cycle Progression (G1/S, G2/M transitions) CDK1->CellCycle Regulate CDK2->CellCycle Regulate CDK4->CellCycle Regulate CDK6->CellCycle Regulate Transcription Transcription Regulation CDK9->Transcription Regulates cluster_Workflow Inhibitor Evaluation Workflow Start Compound Synthesis (this compound) BiochemicalAssay In Vitro Kinase Assay (IC50 Determination) Start->BiochemicalAssay SelectivityScreen Kinome Selectivity Screening BiochemicalAssay->SelectivityScreen CellBasedAssay Cell-Based Assays (Target Engagement, Proliferation) SelectivityScreen->CellBasedAssay InVivo In Vivo Efficacy Studies (Animal Models) CellBasedAssay->InVivo Tox Toxicity & PK/PD Studies InVivo->Tox End Lead Candidate Tox->End

References

GFB-12811: A Comparative Guide to On-Target Effects Validation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of GFB-12811, a highly selective Cyclin-Dependent Kinase 5 (CDK5) inhibitor, with other known CDK inhibitors, focusing on the validation of their on-target effects. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of CDK5-targeted therapies.

Introduction to this compound and CDK5 Inhibition

This compound is a potent and highly selective small molecule inhibitor of Cyclin-Dependent Kinase 5 (CDK5).[1] CDK5 is an atypical member of the cyclin-dependent kinase family, primarily active in post-mitotic neurons, where it plays a crucial role in neuronal development, migration, and synaptic plasticity. Dysregulation of CDK5 activity has been implicated in various neurodegenerative diseases and, more recently, in certain types of cancer. The high selectivity of this compound for CDK5 makes it a valuable research tool and a potential therapeutic candidate with a reduced likelihood of off-target effects compared to broader-spectrum CDK inhibitors.

This guide compares this compound with two other well-characterized CDK inhibitors, Dinaciclib and Purvalanol B, to provide a clear perspective on their relative potency, selectivity, and on-target engagement.

Quantitative Comparison of Inhibitor Potency and Selectivity

The following table summarizes the in vitro potency of this compound, Dinaciclib, and Purvalanol B against CDK5 and other relevant cyclin-dependent kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

InhibitorCDK5/p25 IC50 (nM)CDK1/cyclin B IC50 (nM)CDK2/cyclin A IC50 (nM)CDK9/cyclin T1 IC50 (nM)
This compound 2.3>10,000211>10,000
Dinaciclib 1314
Purvalanol B 666Not Reported

Data Interpretation: this compound demonstrates exceptional selectivity for CDK5 over other CDKs, particularly CDK1 and CDK9. Dinaciclib is a potent pan-CDK inhibitor with low nanomolar activity against multiple CDKs. Purvalanol B also shows potent inhibition of several CDKs but with less selectivity than this compound.

Validation of On-Target Effects

To confirm that these inhibitors engage and modulate their intended target, CDK5, within a cellular context, several experimental approaches are employed.

Biochemical Kinase Assay

This in vitro assay directly measures the ability of an inhibitor to block the enzymatic activity of purified CDK5.

Experimental Protocol:

  • Enzyme and Substrate: Recombinant human CDK5/p25 complex is used as the enzyme source. A specific peptide substrate for CDK5, such as a histone H1-derived peptide, is utilized.

  • Reaction: The kinase reaction is initiated by adding ATP to a mixture of the CDK5/p25 enzyme, the peptide substrate, and varying concentrations of the inhibitor.

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved using methods like radioactivity (incorporation of ³²P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining after the reaction.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular environment. The principle is that the binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature (Tm).

Experimental Protocol:

  • Cell Treatment: Intact cells are treated with the inhibitor at various concentrations or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures.

  • Lysis and Fractionation: The cells are lysed, and the soluble fraction of proteins is separated from the aggregated, denatured proteins by centrifugation.

  • Detection: The amount of soluble target protein (CDK5) at each temperature is quantified by Western blotting or mass spectrometry.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. The shift in the melting temperature (ΔTm) in the presence of the inhibitor compared to the vehicle control indicates target engagement.

Western Blot Analysis of Downstream Substrate Phosphorylation

Inhibition of CDK5 activity should lead to a decrease in the phosphorylation of its known downstream substrates. This can be assessed by Western blotting. One of the key substrates of CDK5 is the tau protein.

Experimental Protocol:

  • Cell Treatment: Relevant cell lines (e.g., neuronal cells) are treated with the CDK5 inhibitors at various concentrations and for different durations.

  • Protein Extraction: Total protein is extracted from the treated cells.

  • Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated forms of CDK5 substrates (e.g., phospho-tau at specific sites) and total protein levels of the substrate and CDK5 as controls.

  • Data Analysis: The band intensities are quantified to determine the relative levels of substrate phosphorylation. A reduction in the phosphorylation of a known CDK5 substrate in the presence of the inhibitor provides strong evidence of on-target activity.

A recent study demonstrated that this compound treatment of breast cancer cells led to a significant decrease in the phosphorylation of a downstream target, providing in-cell evidence of its on-target effect.[1] Similarly, studies with Dinaciclib have shown reduced phosphorylation of CDK5 substrates in various cancer cell lines.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams were generated using Graphviz.

CDK5_Signaling_Pathway cluster_activation CDK5 Activation cluster_downstream Downstream Effects cluster_inhibition Inhibition p35 p35 / p39 CDK5_active CDK5/p35 (active) p35->CDK5_active CDK5_inactive CDK5 (inactive) CDK5_inactive->CDK5_active Substrate Substrate (e.g., Tau, pRb) CDK5_active->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate Cellular_Response Cellular Response (Neuronal Development, etc.) pSubstrate->Cellular_Response GFB12811 This compound GFB12811->CDK5_active

Caption: CDK5 Signaling Pathway and Point of Inhibition by this compound.

Experimental_Workflow cluster_biochemical Biochemical Kinase Assay cluster_cetsa Cellular Thermal Shift Assay (CETSA) cluster_western Western Blot Analysis b1 Incubate CDK5/p25 with Inhibitor & Substrate b2 Add ATP to initiate reaction b1->b2 b3 Quantify Substrate Phosphorylation b2->b3 b4 Determine IC50 b3->b4 c1 Treat cells with Inhibitor c2 Heat cells to various temperatures c1->c2 c3 Lyse cells & separate soluble proteins c2->c3 c4 Quantify soluble CDK5 (Western Blot / MS) c3->c4 c5 Determine ΔTm c4->c5 w1 Treat cells with Inhibitor w2 Extract total protein w1->w2 w3 Probe for Phospho-Substrate & Total Substrate w2->w3 w4 Quantify band intensities w3->w4

Caption: Experimental Workflows for Validating On-Target Effects.

Conclusion

This compound is a highly potent and selective inhibitor of CDK5. Its on-target activity is supported by biochemical assays and cellular experiments demonstrating the inhibition of downstream substrate phosphorylation. When compared to less selective CDK inhibitors like Dinaciclib and Purvalanol B, this compound offers a more targeted approach for studying CDK5 biology and for potential therapeutic development, with a lower risk of off-target effects. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and validation of this compound and other CDK5 inhibitors.

References

GFB-12811 Biomarker Analysis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Comparison with the Broad-Spectrum CDK Inhibitor Roscovitine in Treated Cancer Cells

For researchers and professionals in drug development and cancer biology, this guide provides a comprehensive comparison of GFB-12811 and Roscovitine, focusing on their application in the analysis of treated cancer cells. This guide synthesizes available experimental data to objectively evaluate their performance and mechanisms of action.

This compound is a highly selective inhibitor of Cyclin-Dependent Kinase 5 (CDK5).[1] Its analysis in treated cancer cells, particularly breast cancer cell lines such as MDA-MB-231, has revealed a significant impact on cellular metabolism, specifically the pentose phosphate pathway (PPP), leading to an increase in reactive oxygen species (ROS) and subsequent apoptosis. In contrast, Roscovitine is a broader-spectrum CDK inhibitor, targeting CDK1, CDK2, CDK5, and CDK7.[2] While also effective in inducing apoptosis in cancer cells, including MDA-MB-231, the available research on Roscovitine has primarily focused on its effects on cell cycle arrest and apoptosis, with less emphasis on the detailed metabolic reprogramming observed with this compound.

This guide will delve into a comparative analysis of these two compounds, presenting key quantitative data, detailed experimental protocols, and visual diagrams of their signaling pathways and experimental workflows.

Quantitative Data Comparison

The following tables summarize the key quantitative data from studies on this compound and Roscovitine in the MDA-MB-231 breast cancer cell line.

Table 1: Comparison of Effects on Cellular Processes

ParameterThis compoundRoscovitineReference Cell Line
Primary Target Selective CDK5 inhibitor[1]Broad-spectrum CDK inhibitor (CDK1, 2, 5, 7)[2]N/A
Effect on Cell Viability Decreases cell viabilityDecreases cell viability[3]MDA-MB-231
Apoptosis Induction Induces apoptosisInduces apoptosis[3]MDA-MB-231
Cell Cycle Arrest Not the primary reported effectInduces G1/S and G2/M arrest[2]Various cancer cell lines

Table 2: Metabolic and Apoptotic Effects in MDA-MB-231 Cells

ParameterThis compound (10 µM)Roscovitine (10 µM)Control (DMSO)
Glucose Consumption (relative) DecreasedDecreasedBaseline
Lactate Production (relative) DecreasedDecreasedBaseline
Apoptotic Cells (%) after 48h Data not available in this format35.7%[3]3.5%[3]
Apoptotic Cells (%) after 72h Data not available in this format93.8%[3]6.7%[3]

Table 3: Isotopologue Analysis of Pentose Phosphate Pathway Metabolites with this compound Treatment

Metabolite IsotopologueThis compound TreatmentControl (DMSO)
G6P [M+2] No significant alterationBaseline
F6P [M+2] Minimal changeBaseline
Ru5P [M+2] Significantly reducedBaseline

Signaling Pathways and Experimental Workflow

This compound Signaling Pathway

This compound, as a selective CDK5 inhibitor, disrupts the CDK5-mediated phosphorylation of glucose-6-phosphate dehydrogenase (G6PD). This inhibition reduces G6PD activity, leading to a decreased flux through the pentose phosphate pathway. The consequence is a reduction in NADPH production, an essential component of the cellular antioxidant system. The resulting increase in reactive oxygen species (ROS) triggers apoptotic cell death in cancer cells.

GFB12811_Pathway GFB12811 This compound CDK5 CDK5 GFB12811->CDK5 inhibits G6PD G6PD CDK5->G6PD activates (phosphorylation) PPP Pentose Phosphate Pathway (PPP) G6PD->PPP catalyzes NADPH NADPH PPP->NADPH produces ROS ROS NADPH->ROS reduces Apoptosis Apoptosis ROS->Apoptosis induces

Caption: this compound signaling pathway leading to apoptosis.

Experimental Workflow for Biomarker Analysis

The analysis of this compound's effect on treated cells involves a multi-step workflow, starting from cell culture and treatment, followed by various assays to measure metabolic changes and cellular responses.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_analysis Biomarker Analysis cluster_readout Data Readout CellCulture 1. Cell Culture (e.g., MDA-MB-231) Treatment 2. Treatment (this compound or Roscovitine) CellCulture->Treatment MetaboliteExtraction 3a. Metabolite Extraction Treatment->MetaboliteExtraction CellLysis 3b. Cell Lysis & Staining Treatment->CellLysis LCMS 4a. LC/MS Analysis (Isotopologues) MetaboliteExtraction->LCMS FlowCytometry 4b. Flow Cytometry (Apoptosis, Cell Cycle) CellLysis->FlowCytometry

Caption: Experimental workflow for biomarker analysis.

Comparative Logic of this compound vs. Roscovitine

This diagram illustrates the key differences in the molecular targeting and the resulting primary analytical focus for this compound and Roscovitine.

Comparative_Logic cluster_gfb This compound cluster_rosco Roscovitine GFB_Target Selective CDK5 Inhibition GFB_Effect Metabolic Reprogramming (PPP Inhibition) GFB_Target->GFB_Effect GFB_Analysis Metabolomics (Isotopologue Analysis) GFB_Effect->GFB_Analysis Rosco_Target Broad CDK Inhibition (CDK1, 2, 5, 7) Rosco_Effect Cell Cycle Arrest & Apoptosis Rosco_Target->Rosco_Effect Rosco_Analysis Cell Cycle & Apoptosis Assays Rosco_Effect->Rosco_Analysis

Caption: Comparative logic of this compound and Roscovitine.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: MDA-MB-231 human breast cancer cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded and allowed to adhere overnight. The medium is then replaced with fresh medium containing either this compound (e.g., 10 µM), Roscovitine (e.g., 10 µM), or DMSO as a vehicle control. Treatment duration varies depending on the assay (e.g., 24, 48, or 72 hours).

Apoptosis Analysis by Flow Cytometry (for Roscovitine)
  • Cell Harvesting: After treatment, both adherent and floating cells are collected.

  • Washing: Cells are washed with ice-cold Phosphate-Buffered Saline (PBS).

  • Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analysis: Stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic.

Isotopomer Analysis by LC/MS (for this compound)
  • Isotope Labeling: Cells are cultured in a medium containing 1,2-¹³C₂-glucose for a specified period before treatment.

  • Metabolite Extraction: After treatment, the medium is removed, and cells are washed with an ice-cold saline solution. Metabolites are extracted using a cold solvent mixture (e.g., methanol:water).

  • Sample Preparation: The extracts are centrifuged, and the supernatant is collected and dried.

  • LC/MS Analysis: The dried metabolites are resuspended and analyzed by Liquid Chromatography-Mass Spectrometry (LC/MS) to determine the fractional labeling of key metabolites in the pentose phosphate pathway.

Conclusion

This compound and Roscovitine are both effective in inducing cell death in cancer cells, but their mechanisms and the primary biomarkers for their analysis differ significantly. This compound's selectivity for CDK5 leads to a distinct metabolic reprogramming effect centered on the pentose phosphate pathway, making metabolomic and redox status analyses key for its evaluation. Roscovitine, with its broader CDK inhibition profile, primarily induces cell cycle arrest and apoptosis, which are best assessed through flow cytometry and cell viability assays. The choice between these compounds for research or therapeutic development will depend on the desired molecular target and the specific cellular processes under investigation. This guide provides a foundational comparison to aid researchers in making informed decisions for their experimental designs.

References

GFB-12811 Crystallography with CDK5/p25: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the crystallographic data of GFB-12811 with the Cyclin-Dependent Kinase 5 (CDK5)/p25 complex, alongside other notable CDK5 inhibitors. Detailed experimental protocols for crystallography are also presented to support research and development efforts in targeting the CDK5/p25 pathway, which is implicated in various neurodegenerative diseases and other pathological conditions.

Comparative Analysis of CDK5/p25 Inhibitors

The development of selective CDK5 inhibitors is a significant area of research due to the enzyme's role in cellular processes and its dysregulation in disease states. This compound has emerged as a highly selective inhibitor of CDK5.[1][2][3] The following table summarizes key quantitative data for this compound and other well-characterized CDK5 inhibitors, providing a basis for comparative evaluation.

InhibitorCDK5/p25 IC50PDB ID (CDK5/p25 Complex)Resolution (Å)
This compound 2.3 nM7VDS (related compound 24)3.05[4]
Roscovitine0.16 - 0.28 µM[5]1UNL[6]2.20
Aloisine APotent InhibitorNot available (CDK2 complex: 1XOI)[7][8]1.90 (for CDK2 complex)[8]
Dinaciclib1 nM[9][10]Not availableNot available
AT751913 nM (for CDK5/p35)[11]Not availableNot available

CDK5/p25 Signaling Pathway

Under normal physiological conditions, CDK5 is activated by its regulatory subunit p35. However, in pathological states, neurotoxic stimuli can lead to the cleavage of p35 by calpain, generating the more stable and potent activator p25. The resulting CDK5/p25 complex exhibits prolonged and heightened kinase activity, leading to the hyperphosphorylation of various substrates, which is a hallmark of several neurodegenerative diseases.

CDK5_p25_Signaling_Pathway cluster_0 Physiological State cluster_1 Pathological State p35 p35 CDK5_p35 CDK5/p35 Complex (Normal Activity) p35->CDK5_p35 p25 p25 p35->p25 Calpain CDK5_inactive CDK5 (inactive) CDK5_inactive->CDK5_p35 CDK5_hyperactive CDK5/p25 Complex (Hyperactivity) p25->CDK5_hyperactive CDK5_inactive_patho CDK5 (inactive) CDK5_inactive_patho->CDK5_hyperactive Calpain Calpain Activation (Neurotoxic Stimuli) p35_cleavage Cleavage

Caption: CDK5 activation under physiological (p35) and pathological (p25) conditions.

Experimental Protocols

Crystallography of the this compound-CDK5/p25 Complex

The following protocol outlines the key steps for determining the crystal structure of a small molecule inhibitor, such as this compound, in complex with CDK5/p25. This is a synthesized protocol based on published methodologies.[4][12]

1. Protein Expression and Purification:

  • Co-express human CDK5 and a truncated form of its activator, p25, in an appropriate expression system, such as Spodoptera frugiperda (Sf9) insect cells.[4]

  • Lyse the cells and purify the CDK5/p25 complex using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by ion-exchange and size-exclusion chromatography to ensure high purity and homogeneity.

2. Crystallization:

  • Concentrate the purified CDK5/p25 complex to a suitable concentration (typically 5-10 mg/mL).

  • Incubate the protein complex with a molar excess of the inhibitor (e.g., this compound) to ensure saturation of the binding site.

  • Perform crystallization screening using vapor diffusion methods (hanging or sitting drop) with various commercially available or custom-made crystallization screens at a controlled temperature.

  • Optimize initial crystal hits by varying precipitant and salt concentrations, pH, and temperature.

3. Data Collection and Processing:

  • Cryo-protect the obtained crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data using appropriate software packages for indexing, integration, and scaling.

4. Structure Determination and Refinement:

  • Solve the crystal structure using molecular replacement with a previously determined CDK5/p25 structure as a search model (e.g., PDB ID: 1H4L).[13]

  • Build the model of the inhibitor into the electron density map.

  • Refine the structure iteratively using crystallographic refinement software, including manual model building and the addition of water molecules.

  • Validate the final structure using established crystallographic quality metrics.

Experimental Workflow for Crystallography

The following diagram illustrates the general workflow for determining the crystal structure of an inhibitor in complex with the CDK5/p25 protein.

Crystallography_Workflow A Protein Expression & Purification (CDK5/p25) B Complex Formation (CDK5/p25 + Inhibitor) A->B C Crystallization Screening & Optimization B->C D X-ray Diffraction Data Collection C->D E Structure Solution (Molecular Replacement) D->E F Model Building & Refinement E->F G Structure Validation & Deposition (PDB) F->G

References

A Head-to-Head Comparison of GFB-12811 and Dinaciclib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitors, GFB-12811 and dinaciclib represent two distinct therapeutic strategies targeting cyclin-dependent kinases (CDKs). While both molecules are potent inhibitors, their selectivity profiles, mechanisms of action, and primary therapeutic indications differ significantly. This guide provides a comprehensive, data-driven comparison of this compound and dinaciclib to inform researchers, scientists, and drug development professionals.

At a Glance: Key Differences

FeatureThis compoundDinaciclib
Primary Target Highly selective CDK5 inhibitor[1][2][3]Pan-CDK inhibitor (CDK1, CDK2, CDK5, CDK9)[4][5][6][7][8]
Primary Indication Autosomal Dominant Polycystic Kidney Disease (ADPKD)[9][10]Various cancers, including leukemia and solid tumors[4][6][11]
Mechanism of Action Inhibition of CDK5-mediated pathways[1][9]Cell cycle arrest and inhibition of transcription[5][12]

Target Selectivity and Potency

The most striking difference between this compound and dinaciclib lies in their kinase selectivity. This compound was specifically designed as a highly selective inhibitor of CDK5. In contrast, dinaciclib is a broader-spectrum CDK inhibitor, potently targeting multiple members of the CDK family that are critical for both cell cycle progression and transcriptional regulation.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)
CompoundCDK5/p25CDK1/CycBCDK2/CycACDK9/CycT1
This compound 2.3 nM[2][3]>1000 nM211 nM[3]>1000 nM
Dinaciclib 1 nM[7][8]3 nM[7]1 nM[7][8]4 nM[7][8]

Data for this compound selectivity against other CDKs is presented as a multiple of its CDK5 IC50 in some sources, indicating significantly lower potency against other CDKs.[13]

Mechanism of Action and Signaling Pathways

The divergent target profiles of this compound and dinaciclib translate into distinct mechanisms of action at the cellular level.

This compound , with its focused inhibition of CDK5, is being investigated for its role in non-cancer indications like ADPKD, where CDK5 has been implicated as a disease driver.[9][10] Its high selectivity is intended to minimize off-target effects associated with broader CDK inhibition, such as those affecting cell proliferation.

Dinaciclib's pan-CDK inhibition leads to a multi-pronged attack on cancer cells. By inhibiting CDK1 and CDK2, it induces cell cycle arrest at the G1/S and G2/M phases.[12] Simultaneously, its potent inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), suppresses the transcription of key survival genes, including anti-apoptotic proteins like MCL-1.[5][14] This dual action of cell cycle disruption and transcriptional suppression contributes to its pro-apoptotic activity in various cancer models.[12][14]

Signaling Pathway Diagrams

GFB12811_Pathway This compound Mechanism of Action GFB12811 This compound CDK5 CDK5 GFB12811->CDK5 Inhibits Downstream Downstream CDK5 Substrates (e.g., in ADPKD pathogenesis) CDK5->Downstream Phosphorylates

Caption: this compound selectively inhibits CDK5.

Dinaciclib_Pathway Dinaciclib Mechanism of Action cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcription Dinaciclib Dinaciclib CDK1_2 CDK1, CDK2 Dinaciclib->CDK1_2 Inhibits CDK9 CDK9 (P-TEFb) Dinaciclib->CDK9 Inhibits CDK5 CDK5 Dinaciclib->CDK5 Inhibits G1_S G1/S Transition CDK1_2->G1_S G2_M G2/M Transition CDK1_2->G2_M RNA_Pol_II RNA Polymerase II CDK9->RNA_Pol_II Phosphorylates Gene_Expression Transcription of Survival Genes (e.g., MCL-1) RNA_Pol_II->Gene_Expression

Caption: Dinaciclib inhibits multiple CDKs.

Preclinical and Clinical Overview

This compound is in the earlier stages of development, with a focus on preclinical studies. It has demonstrated good metabolic stability and oral bioavailability in animal models.[2] The rationale for its development is to provide a targeted therapy for diseases like ADPKD by specifically inhibiting CDK5 while avoiding the broader anti-proliferative effects of less selective CDK inhibitors.[9][10]

Dinaciclib , on the other hand, has undergone extensive clinical investigation in numerous Phase I and II trials for a variety of hematological and solid tumors.[4][6][8][11] It has shown single-agent activity in some cancers, such as chronic lymphocytic leukemia (CLL) and multiple myeloma.[8][15] However, in some solid tumors like advanced breast cancer, it did not demonstrate superiority over standard therapies as a monotherapy.[11] Current research is exploring its use in combination with other anti-cancer agents.[16][17][18][19]

Table 2: Pharmacokinetic and Safety Profile Summary
ParameterThis compoundDinaciclib
Administration Oral[2]Intravenous (IV) infusion[5][20]
Half-life (rats) 7.6 h[2]~2-4 hours (human plasma)[5]
Common Adverse Events Data from clinical trials not yet availableHematologic toxicity (neutropenia, thrombocytopenia), gastrointestinal effects, fatigue[5][6]

Experimental Protocols

Detailed experimental protocols for the characterization of these inhibitors can be found in their respective primary research publications. Below is a summarized workflow for a key experiment for each compound.

This compound: In Vitro Kinase Assay

GFB12811_Assay Experimental Workflow: this compound Kinase Assay Start Prepare reaction mixture: Recombinant CDK5/p25 enzyme, fluorescently labeled peptide substrate, ATP Incubate_GFB Add varying concentrations of this compound Start->Incubate_GFB Incubate_Time Incubate at room temperature Incubate_GFB->Incubate_Time Stop_Reaction Stop the reaction Incubate_Time->Stop_Reaction Separate Separate substrate and product (e.g., via capillary electrophoresis) Stop_Reaction->Separate Detect Detect fluorescence of substrate and product Separate->Detect Analyze Calculate percent inhibition and determine IC50 Detect->Analyze Dinaciclib_Assay Experimental Workflow: Dinaciclib Cell Viability Assay Start Seed cancer cell lines in 96-well plates Incubate_Cells Allow cells to adhere overnight Start->Incubate_Cells Treat Treat with a range of dinaciclib concentrations Incubate_Cells->Treat Incubate_Drug Incubate for 72 hours Treat->Incubate_Drug Add_Reagent Add cell viability reagent (e.g., MTT, CellTiter-Glo) Incubate_Drug->Add_Reagent Incubate_Reagent Incubate for a specified time Add_Reagent->Incubate_Reagent Measure Measure absorbance or luminescence Incubate_Reagent->Measure Analyze Calculate percent viability and determine GI50/IC50 Measure->Analyze

References

Safety Operating Guide

Essential Guide to the Proper Disposal of GFB-12811

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety and logistical guidance for the proper handling and disposal of GFB-12811, a highly selective inhibitor of Cyclin-Dependent Kinase 5 (CDK5). As a potent and biologically active compound intended for research use only, adherence to these procedures is paramount for ensuring personnel safety, maintaining a compliant laboratory environment, and protecting the ecosystem. This guide is intended for researchers, scientists, and drug development professionals.

Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established best practices for the disposal of potent, small molecule kinase inhibitors. All waste containing this compound must be treated as hazardous chemical waste.

Compound Data Presentation

For ease of reference, the key chemical and biological information for this compound is summarized in the table below.

IdentifierValueReference
Product Name This compound
CAS Number 2775311-17-4
Molecular Formula C22H23F4N5O
Molecular Weight 449.44 g/mol
Biological Target Cyclin-Dependent Kinase 5 (CDK5)[1][2]
Reported IC₅₀ 2.3 nM[1]
Storage (Powder) 2 years at -20°C
Storage (in DMSO) 2 weeks at 4°C, 6 months at -80°C

Experimental Protocols for Safe Disposal

The following protocols provide detailed methodologies for the safe disposal of this compound in its various forms within a laboratory setting.

1. Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure that all appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat must be worn and buttoned.

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a properly fitted respirator (e.g., N95 or higher) is recommended to prevent inhalation of fine particles.

2. Waste Segregation and Container Management

Proper segregation of chemical waste is crucial to prevent hazardous reactions and ensure compliant disposal.

  • Waste Container: All this compound waste must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the waste being collected (e.g., polyethylene for solutions).

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the CAS number "2775311-17-4." The accumulation start date should also be clearly marked.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. It should be kept separate from incompatible chemicals.

3. Disposal of Solid this compound

  • Unused/Expired Compound: Place the original vial containing the solid compound into the designated hazardous waste container.

  • Contaminated Labware: Any items that have come into direct contact with solid this compound, such as weighing paper, spatulas, and contaminated gloves, must be disposed of in the solid hazardous waste container.

4. Disposal of this compound Solutions

  • Aqueous and Solvent-Based Solutions: Collect all solutions containing this compound in a designated liquid hazardous waste container.

  • Do Not Pour Down the Drain: Under no circumstances should solutions containing this compound be poured down the sink.

  • Contaminated Labware: Pipette tips, serological pipettes, and any other disposable labware used to handle this compound solutions should be placed in the solid hazardous waste container.

5. Decontamination Procedures

  • Work Surfaces: Decontaminate any surfaces that may have come into contact with this compound. A recommended procedure is to wipe the surface with a solvent such as 70% ethanol, followed by a thorough cleaning with a suitable laboratory detergent.

  • Cleaning Materials: All wipes, paper towels, and other materials used for decontamination must be disposed of as solid hazardous waste.

6. Spill Management

In the event of a spill:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate (if necessary): For large spills or if the substance is aerosolized, evacuate the immediate area.

  • Consult EHS: Contact your institution's EHS department for guidance on cleanup procedures.

  • Small Spills: For minor spills, if you are trained and have the appropriate spill kit, you may proceed with cleanup. Use an absorbent material to contain the spill, and then decontaminate the area as described above. All cleanup materials must be disposed of as hazardous waste.

Mandatory Visualizations

This compound Disposal Workflow

The following diagram illustrates the step-by-step process for the safe disposal of this compound waste.

GFB12811_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal ppe Wear Appropriate PPE container Prepare Labeled Hazardous Waste Container solid_waste Solid Waste (Unused compound, contaminated labware) container->solid_waste Collect in liquid_waste Liquid Waste (Solutions containing this compound) container->liquid_waste Collect in storage Store Waste in Designated Satellite Accumulation Area solid_waste->storage liquid_waste->storage pickup Arrange for Pickup by EHS or Licensed Contractor storage->pickup

Caption: Workflow for the safe disposal of this compound.

CDK5 Signaling and Inhibition Logic

This diagram illustrates the intended biological action of this compound, providing context for its potency and the need for careful handling.

CDK5_Inhibition_Pathway cluster_regulation Normal CDK5 Regulation cluster_action Cellular Action cluster_inhibition Mechanism of Inhibition p35 p35/p39 (Regulatory Subunit) CDK5_active CDK5/p35 Complex (Active) p35->CDK5_active CDK5_inactive CDK5 (Inactive) CDK5_inactive->CDK5_active Phosphorylation Phosphorylation CDK5_active->Phosphorylation Catalyzes Substrate Downstream Substrates Neuronal_Function Neuronal Functions Substrate->Neuronal_Function Regulates Phosphorylation->Substrate GFB12811 This compound GFB12811->CDK5_active Inhibits

Caption: Logical diagram of CDK5 inhibition by this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.